molecular formula C25H36ClN3O B15564956 Undecylprodigiosin hydrochloride

Undecylprodigiosin hydrochloride

货号: B15564956
分子量: 430.0 g/mol
InChI 键: RLZLJSFPYHXKBU-GOSREXKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Undecylprodigiosin hydrochloride is a useful research compound. Its molecular formula is C25H36ClN3O and its molecular weight is 430.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C25H36ClN3O

分子量

430.0 g/mol

IUPAC 名称

3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole;hydrochloride

InChI

InChI=1S/C25H35N3O.ClH/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22;/h12,14-19,26,28H,3-11,13H2,1-2H3;1H/b21-18+;

InChI 键

RLZLJSFPYHXKBU-GOSREXKOSA-N

产品来源

United States

Foundational & Exploratory

Unraveling the Crimson Tide: A Technical Guide to the Anticancer Mechanism of Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin (B1683453) hydrochloride, a member of the prodigiosin (B1679158) family of natural red pigments, has emerged as a promising candidate in oncology research.[1][2] Produced by various bacteria, including Streptomyces and Serratia species, this vibrant compound exhibits potent cytotoxic effects against a broad spectrum of cancer cell lines.[2][3] Notably, its mechanism of action is multifaceted, primarily culminating in the induction of apoptosis and cell cycle arrest, making it a compelling subject for drug development.[1][4][5] This technical guide provides an in-depth exploration of the core mechanisms by which undecylprodigiosin hydrochloride exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: A Multi-pronged Assault on Cancer Cells

This compound's anticancer activity is not reliant on a single pathway but rather a coordinated induction of cellular stress and disruption of key survival signals. The primary outcomes of its action are the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase.[1][4][5] A key characteristic of its efficacy is its ability to induce apoptosis independently of the tumor suppressor protein p53, a significant advantage given that p53 is mutated or inactivated in a vast number of human cancers.[2][3]

Induction of p53-Independent Apoptosis

This compound triggers apoptosis through a caspase-dependent pathway that can be initiated in cancer cells regardless of their p53 status.[2][3] This process involves the activation of key executioner caspases, such as caspase-9, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[3] The apoptotic cascade is further amplified by the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Undecylprodigiosin treatment leads to a decrease in the levels of anti-apoptotic proteins like Bcl-xL, Survivin, and XIAP, while simultaneously increasing the expression of pro-apoptotic proteins such as BIK, BIM, MCL-1S, and NOXA.[3][6] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members ultimately favors the induction of apoptosis.

Cell Cycle Arrest at the G2/M Phase

In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by arresting them in the G2/M phase of the cell cycle.[1][4][5] This prevents the cells from proceeding to mitosis and cell division, thereby inhibiting tumor growth. The G2/M arrest is a crucial aspect of its cytostatic and cytotoxic effects.

The Central Role of Ribosome Binding and MAPK Signaling

A pivotal event in the mechanism of action of undecylprodigiosin is its interaction with the ribosome.[1][4][5] This binding is thought to be an early trigger for the downstream signaling cascades that lead to apoptosis and cell cycle arrest. Following ribosomal binding, a key signaling pathway that is activated is the mitogen-activated protein kinase (MAPK) pathway. Specifically, undecylprodigiosin treatment leads to the activation of the stress-activated protein kinases (SAPKs), p38 and JNK, while the ERK1/2 signaling pathway does not appear to be significantly involved.[4][5] The activation of p38 and JNK is a critical step in mediating the apoptotic effects of undecylprodigiosin.[2][4]

Quantitative Data on the Efficacy of this compound

The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
P388Murine Leukemia~0.0572SRB
BT-20Human Breast CarcinomaNot Specified24, 48, 72Not Specified
MCF-7Human Breast CarcinomaNot Specified24, 48, 72Not Specified
MDA-MB-231Human Breast CarcinomaNot Specified24, 48, 72Not Specified
T47DHuman Breast CarcinomaNot Specified24, 48, 72Not Specified

Note: Specific IC50 values for the breast cancer cell lines were not explicitly provided in the search results, but potent dose- and time-dependent cytotoxicity was reported.[3]

Visualizing the Mechanism of Action

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

undecylprodigiosin_mechanism Undecylprodigiosin Signaling Pathway cluster_input Initiation cluster_cellular_target Cellular Target cluster_signaling Signaling Cascade cluster_apoptosis_regulation Apoptosis Regulation cluster_cellular_outcome Cellular Outcome Undecylprodigiosin Undecylprodigiosin Ribosome Ribosome Undecylprodigiosin->Ribosome Binds to Anti-apoptotic Proteins (Bcl-xL, Survivin, XIAP) Anti-apoptotic Proteins (Bcl-xL, Survivin, XIAP) Undecylprodigiosin->Anti-apoptotic Proteins (Bcl-xL, Survivin, XIAP) Downregulates Pro-apoptotic Proteins (BIK, BIM, MCL-1S, NOXA) Pro-apoptotic Proteins (BIK, BIM, MCL-1S, NOXA) Undecylprodigiosin->Pro-apoptotic Proteins (BIK, BIM, MCL-1S, NOXA) Upregulates G2/M Arrest G2/M Arrest Undecylprodigiosin->G2/M Arrest p38 p38 Ribosome->p38 Activates JNK JNK Ribosome->JNK Activates ERK1/2 ERK1/2 Ribosome->ERK1/2 No significant activation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Anti-apoptotic Proteins (Bcl-xL, Survivin, XIAP)->Apoptosis Inhibits Pro-apoptotic Proteins (BIK, BIM, MCL-1S, NOXA)->Apoptosis Promotes

Caption: Undecylprodigiosin's proposed mechanism of action.

experimental_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_assays Assays Cell_Seeding Seed cancer cells in multi-well plates Incubation1 Incubate for 24h for cell attachment Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of Undecylprodigiosin Incubation1->Treatment Incubation2 Incubate for desired time points (e.g., 24, 48, 72h) Treatment->Incubation2 Assay Perform specific assays Incubation2->Assay MTT_Assay MTT Assay (Cell Viability) Flow_Cytometry_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Flow_Cytometry_Cell_Cycle Flow Cytometry (PI for Cell Cycle) Western_Blot Western Blot (Protein Expression) Data_Analysis Analyze data and determine endpoints MTT_Assay->Data_Analysis Flow_Cytometry_Apoptosis->Data_Analysis Flow_Cytometry_Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized workflow for assessing the anticancer effects of undecylprodigiosin.

p53_independent_apoptosis p53-Independent Apoptosis Induction Undecylprodigiosin Undecylprodigiosin Cancer_Cell Cancer Cell (with functional or mutant p53) Undecylprodigiosin->Cancer_Cell Apoptosis_Machinery Direct activation of apoptosis machinery Cancer_Cell->Apoptosis_Machinery Bcl2_Modulation Modulation of Bcl-2 family proteins Cancer_Cell->Bcl2_Modulation Caspase_Activation Caspase Activation (e.g., Caspase-9) Apoptosis_Machinery->Caspase_Activation Bcl2_Modulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Logical flow of p53-independent apoptosis by undecylprodigiosin.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-p38, anti-p-JNK, anti-Bcl-2, anti-Bax, anti-caspase-9, anti-PARP, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Conclusion and Future Perspectives

This compound demonstrates significant potential as an anticancer agent through its ability to induce p53-independent apoptosis and G2/M cell cycle arrest. Its unique mechanism, initiated by ribosome binding and propagated through the activation of the p38 and JNK MAPK pathways, offers a promising strategy for targeting a wide range of cancers, including those with p53 mutations that are often resistant to conventional therapies. Further research is warranted to fully elucidate the molecular interactions at the ribosomal level and to explore the therapeutic potential of this compound in preclinical and clinical settings. The development of this natural product into a clinically viable drug could offer a novel and effective treatment modality for cancer patients.

References

Undecylprodigiosin Hydrochloride: A Technical Guide on its Antimalarial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Undecylprodigiosin (B1683453) hydrochloride, a member of the prodiginine family of natural pigments, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimalarial activity of undecylprodigiosin hydrochloride and related prodiginines. It consolidates available quantitative data on their efficacy, details the experimental protocols for their evaluation, and explores their potential mechanisms of action, with a focus on the induction of apoptosis-like cell death in Plasmodium falciparum.

Introduction

The prodiginines are a family of tripyrrolic red pigments produced by various bacteria, including Streptomyces and Serratia species.[1] They have garnered significant attention for their diverse biological activities, including antibacterial, immunosuppressive, anticancer, and antimalarial properties.[2][3] Undecylprodigiosin, a linear prodiginine, has been a subject of interest for its potent bioactivities.[2] This guide focuses specifically on the hydrochloride salt of undecylprodigiosin and its potential as an antimalarial therapeutic.

Quantitative Antimalarial Activity

While specific quantitative data for this compound is limited in publicly available literature, studies on natural and synthetic prodiginines provide strong evidence of their potent antiplasmodial effects.

In Vitro Activity

Prodiginines exhibit potent activity against the erythrocytic stages of Plasmodium falciparum, the deadliest malaria parasite.

Compound/Compound Class Plasmodium falciparum Strain(s) IC50 Reference
Natural Prodiginines (general)Not Specified1.7 - 8.0 nM[4]
Metacycloprodigiosin hydrochlorideK1 (multidrug-resistant)0.0050 ± 0.0010 µg/mL
Synthetic Prodiginine AnalogsNot Specified0.9 - 16.0 nM[4]

IC50: 50% inhibitory concentration

In Vivo Activity

In vivo studies in murine models of malaria have demonstrated the potential of prodiginines to reduce parasitemia and, in some cases, achieve a cure.

Compound Murine Model Dosage Efficacy Reference
Metacycloprodigiosin & Synthetic AnalogsP. yoelii5 mg/kg/day (oral)92% parasite reduction[4]
Metacycloprodigiosin & Synthetic AnalogsP. yoelii25 mg/kg/day (oral)>90% parasite reduction, some cures[4]

Experimental Protocols

The evaluation of antimalarial activity involves standardized in vitro and in vivo assays.

In Vitro Antimalarial Assay ([3H]-Hypoxanthine Incorporation Method)

This method is a widely used technique to determine the susceptibility of P. falciparum to antimalarial compounds.

Principle: Plasmodium parasites salvage purines from the host environment for nucleic acid synthesis. The assay measures the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's DNA, which is proportional to parasite growth. Inhibition of incorporation indicates the compound's antimalarial activity.

Protocol:

  • Parasite Culture: Asynchronous or synchronized cultures of P. falciparum (e.g., 3D7, K1 strains) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Incubation: A suspension of infected red blood cells (typically at 1% parasitemia and 2.5% hematocrit) is added to each well. The plate is incubated for 48 hours under the same culture conditions.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plate is incubated for an additional 18-24 hours.

  • Harvesting and Scintillation Counting: The cells are harvested onto a glass fiber filter, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration.

Experimental Workflow for In Vitro Antimalarial Assay

G cluster_setup Assay Setup cluster_incubation Incubation & Labeling cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of This compound C Add infected RBCs to drug dilutions in 96-well plate A->C B Prepare P. falciparum infected RBC suspension B->C D Incubate for 48 hours C->D E Add [3H]-hypoxanthine D->E F Incubate for 18-24 hours E->F G Harvest cells and measure radioactivity F->G H Calculate IC50 values G->H

Caption: Workflow of the [3H]-hypoxanthine incorporation assay.

In Vivo Antimalarial Assay (Peter's 4-Day Suppressive Test)

This is a standard method to evaluate the in vivo efficacy of potential antimalarial compounds in a murine model.

Principle: The assay assesses the ability of a test compound to suppress the growth of malaria parasites in infected mice.

Protocol:

  • Infection: Laboratory mice (e.g., BALB/c or Swiss albino) are inoculated intraperitoneally with a standardized dose of Plasmodium berghei or Plasmodium yoelii infected erythrocytes.

  • Treatment: Treatment with this compound (administered orally or intraperitoneally) is initiated a few hours after infection and continued daily for four consecutive days. A control group receives the vehicle only.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated group is compared to the control group to calculate the percentage of parasite suppression.

Workflow for In Vivo 4-Day Suppressive Test

G cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation A Inoculate mice with Plasmodium parasites B Administer Undecylprodigiosin HCl or vehicle for 4 days A->B C Prepare blood smears on Day 4 B->C D Determine parasitemia C->D E Calculate percent suppression D->E

Caption: Workflow of the Peter's 4-day suppressive test.

Mechanism of Action: Putative Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound in Plasmodium are yet to be fully elucidated. However, evidence from studies on prodiginines in other cell types, coupled with the known biology of the malaria parasite, points towards the induction of apoptosis-like cell death as a primary mechanism.

Induction of Apoptosis-like Cell Death

Studies on various cancer cell lines have shown that prodigiosins can induce apoptosis through both caspase-dependent and -independent pathways.[5][6][7] This often involves the disruption of mitochondrial function.[5] The malaria parasite, Plasmodium falciparum, has been shown to possess a programmed cell death machinery with features resembling mammalian apoptosis, including DNA fragmentation and the involvement of caspase-like proteases.[8][9] It is plausible that this compound triggers this intrinsic death pathway in the parasite.

Proposed Apoptotic Pathway in Plasmodium

G cluster_parasite Plasmodium falciparum UP Undecylprodigiosin Hydrochloride Mito Mitochondrial Perturbation UP->Mito ROS Increased ROS Production Mito->ROS Caspase Activation of Caspase-like Proteases Mito->Caspase ROS->Caspase DNA DNA Fragmentation Caspase->DNA Apoptosis Apoptosis-like Cell Death DNA->Apoptosis

Caption: Proposed apoptotic pathway induced by undecylprodigiosin.

Potential Interference with Other Signaling Pathways

The complex lifecycle of Plasmodium is tightly regulated by intricate signaling networks, presenting multiple potential targets for therapeutic intervention.

  • Calcium Signaling: Intracellular calcium is a critical second messenger in Plasmodium, regulating processes such as merozoite invasion and gametogenesis.[10][11][12][13] Disruption of calcium homeostasis is a potential mechanism of action for antimalarial compounds.

  • Protein Kinase Signaling: A diverse array of protein kinases, including cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), and calcium-dependent protein kinases (CDPKs), play crucial roles in parasite development and proliferation.[11][14] Inhibition of these kinases is a validated antimalarial strategy.

  • MAPK Pathway: While a canonical MAPK pathway is absent in Plasmodium, components of this signaling cascade are present and involved in cell cycle regulation.[11]

Further research is required to determine if this compound directly or indirectly modulates these or other signaling pathways within the parasite.

Future Directions and Conclusion

This compound and the broader prodiginine family represent a promising class of compounds for the development of new antimalarial drugs. Their potent in vitro activity against multidrug-resistant P. falciparum and promising in vivo efficacy in preclinical models warrant further investigation.

Key areas for future research include:

  • Definitive quantitative analysis: Determining the specific IC50 values of this compound against a panel of chloroquine-sensitive and -resistant P. falciparum strains.

  • In vivo efficacy and toxicity: Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of malaria.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways in Plasmodium that are modulated by this compound. This should include investigations into its effects on mitochondrial function, calcium homeostasis, and key parasite protein kinases.

References

The Crimson Shield: An In-depth Technical Guide to the Antibacterial Spectrum of Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of undecylprodigiosin (B1683453) hydrochloride, a promising natural red pigment with potent antimicrobial activity.[1][2] Sourced primarily from Streptomyces species, this prodiginine family member has garnered significant scientific interest for its potential as a novel therapeutic agent in an era of rising antimicrobial resistance.[1][3] This document outlines its antibacterial spectrum through quantitative data, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Quantitative Antibacterial Spectrum

Undecylprodigiosin demonstrates significant inhibitory and bactericidal effects, particularly against Gram-positive bacteria.[1] Its efficacy, as measured by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), has been documented against various clinically relevant pathogens. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of Undecylprodigiosin and Related Prodigiosin Against Gram-Positive Bacteria

CompoundBacterial StrainMIC (µg/mL)
ProdigiosinStaphylococcus aureus (MSSA)0.25[1]
ProdigiosinStaphylococcus aureus (MRSA)0.25[1]
ProdigiosinStaphylococcus aureus (Multiple Isolates)2.5 - 5.0[1]
ProdigiosinEnterococcus faecalis3.9[1][4]
UndecylprodigiosinBacillus species50[5]
UndecylprodigiosinMicrococcus species50[5]

Note: MIC values can vary depending on the specific bacterial strain, testing methodology, and the purity of the compound.[1]

Table 2: Comparative MIC Values of Undecylprodigiosin and Standard Antibiotics

CompoundStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
UndecylprodigiosinLow µg/mL rangeLimited activity
AmpicillinPotent activityPotent activity
CiprofloxacinPotent activityHigh potency

Source: BenchChem, Unveiling the Antimicrobial Potential of Undecylprodigiosin.[3]

Mechanism of Antibacterial Action

The primary antibacterial mechanism of prodigiosins, including undecylprodigiosin, against Gram-positive bacteria involves the disruption of the bacterial cell envelope.[1] This action leads to a loss of membrane integrity, resulting in the leakage of essential cellular components and ultimately leading to cell death.[1] Unlike many antibiotics that target specific enzymatic pathways, this direct physical disruption presents a potentially more robust defense against the development of resistance.

Simplified Mechanism of Undecylprodigiosin's Antibacterial Action cluster_0 Undecylprodigiosin Action UP Undecylprodigiosin Hydrochloride Membrane Bacterial Cell Membrane (Gram-positive) UP->Membrane Targets Disruption Membrane Integrity Disruption Membrane->Disruption Leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Simplified pathway of Undecylprodigiosin's action.

Experimental Protocols

The following are detailed protocols for the essential assays used to evaluate the antimicrobial properties of undecylprodigiosin hydrochloride.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or CAMHB for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Undecylprodigiosin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in CAMHB in a 96-well plate.

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[1] b. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1] c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of undecylprodigiosin that completely inhibits visible growth of the organism.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm.[1]

Experimental Workflow for MIC Determination cluster_workflow MIC Determination Workflow start Start prep_compound Prepare Serial Dilutions of Undecylprodigiosin start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • MIC plate from the previous experiment

  • Sterile Tryptic Soy Agar (TSA) plates

  • Sterile pipette and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL) and plate it onto a TSA plate.

  • Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial growth on the TSA plates.

Conclusion and Future Directions

This compound exhibits a potent antibacterial spectrum, particularly against Gram-positive bacteria, including drug-resistant strains.[1] Its mechanism of action, centered on the disruption of the cell envelope, makes it an attractive candidate for further investigation as a potential therapeutic agent.[1] The provided protocols offer a standardized approach for researchers to evaluate its efficacy. Future research should focus on in-depth investigations into its in vivo efficacy, safety profile, and the potential for synergistic combinations with existing antibiotics to combat multidrug-resistant infections.

References

Unveiling the Crimson Cascade: A Technical Guide to the Biosynthesis of Undecylprodigiosin in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylprodigiosin (B1683453), a vibrant red pigment produced by several species of Streptomyces, has garnered significant attention for its potent immunosuppressive, antibacterial, and anticancer properties. This technical guide provides an in-depth exploration of the intricate biosynthetic pathway of undecylprodigiosin, with a particular focus on the model organism Streptomyces coelicolor A3(2). We delve into the genetic architecture of the biosynthetic gene cluster, the enzymatic cascade responsible for the synthesis of its molecular precursors, and the regulatory networks that govern its production. This document consolidates quantitative data on undecylprodigiosin synthesis, details key experimental protocols for pathway investigation, and presents a visual representation of the biosynthetic and regulatory pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The prodiginines are a family of tripyrrole alkaloids characterized by their striking red pigmentation.[1] Undecylprodigiosin, a prominent member of this family, is a secondary metabolite synthesized by various actinomycetes, including Streptomyces coelicolor and Streptomyces longisporus.[1] Its biosynthesis is a fascinating example of convergent secondary metabolism, where two distinct molecular precursors are synthesized through separate branches of a pathway and subsequently condensed to form the final product.[2][3] The entire enzymatic machinery for this process is encoded within a single biosynthetic gene cluster, known as the red cluster in S. coelicolor.[4][5] Understanding this pathway is crucial for harnessing the therapeutic potential of undecylprodigiosin through metabolic engineering and synthetic biology approaches.

The red Biosynthetic Gene Cluster

The biosynthesis of undecylprodigiosin in S. coelicolor is directed by the red gene cluster, which spans approximately 37 kb and contains 23 identified genes.[4][6] These genes encode the enzymes for the synthesis of the two precursors, regulatory proteins, and enzymes for the final condensation and modification steps. The functions of the key genes in the red cluster are summarized in Table 1.

GeneProposed FunctionReference(s)
redDPathway-specific transcriptional activator (SARP family)[7][8]
redZResponse regulator that transcriptionally activates redD[7][9]
redPBeta-ketoacyl-ACP synthase, involved in the initiation of 2-undecylpyrrole (B1249831) biosynthesis from an acyl-CoA and malonyl-ACP.[2]
redQAcyl carrier protein (ACP) for the 2-undecylpyrrole branch.[2]
redRAcyl-CoA synthetase, involved in activating the fatty acid precursor for 2-undecylpyrrole synthesis.[2]
redKDehydrogenase/reductase, proposed to be involved in the final steps of 2-undecylpyrrole formation from a dodecanoic acid derivative.[2]
redLPutative enzyme involved in 2-undecylpyrrole biosynthesis. Mutants require the addition of chemically synthesized 2-undecylpyrrole for undecylprodigiosin production.[2]
redIHomologue of PigI, involved in the biosynthesis of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (B84116) (MBC).[3]
redJHomologue of PigJ, involved in MBC biosynthesis.[3]
redMHomologue of PigM, involved in MBC biosynthesis.[3]
redNHomologue of PigN, involved in MBC biosynthesis.[3]
redOHomologue of PigA, involved in MBC biosynthesis.[3]
redWHomologue of PigG, involved in MBC biosynthesis.[3]
redHCondensing enzyme that catalyzes the final step of undecylprodigiosin formation from 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-undecylpyrrole.[10]
redGRieske oxygenase that can catalyze the oxidative cyclization of undecylprodigiosin to form streptorubin B.[11]
redES-adenosylmethionine-dependent O-methyltransferase, involved in the methylation step during MBC biosynthesis.[5]
redFGene product necessary for O-methyltransferase activity in vivo, possibly forming a complex with RedE.[5]
redAInvolved in the bipyrrole branch of the pathway.[4]
redBInvolved in the bipyrrole branch of the pathway.[4]

The Biosynthetic Pathway

The biosynthesis of undecylprodigiosin is a bifurcated process, as illustrated in the pathway diagram below.

Biosynthesis of 2-Undecylpyrrole (UP)

The synthesis of the monopyrrole precursor, 2-undecylpyrrole, is initiated from a C12 fatty acid precursor, likely dodecanoic acid.[2] The genes redP, redQ, and redR are crucial for the efficient and selective provision of this precursor.[2] RedP, a beta-ketoacyl-ACP synthase, is proposed to catalyze the initial condensation step, while RedQ serves as the acyl carrier protein.[2] The final steps leading to the formation of the pyrrole (B145914) ring are thought to be catalyzed by RedL and RedK.[2]

Biosynthesis of 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC)

The bipyrrole precursor, MBC, is synthesized from the amino acids L-proline and L-serine, along with malonyl-CoA. The process begins with the activation of L-proline, followed by a series of oxidation, elongation, and cyclization reactions.[1] Key enzymes in this branch include an S-adenosylmethionine-dependent O-methyltransferase encoded by redE and redF.[5]

Final Condensation

The final step in the biosynthesis is the condensation of 2-undecylpyrrole and 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde, a reaction catalyzed by the product of the redH gene.[10]

Undecylprodigiosin_Biosynthesis cluster_UP 2-Undecylpyrrole (UP) Biosynthesis cluster_MBC 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) Biosynthesis cluster_Final Final Product Synthesis cluster_Regulation Regulatory Cascade Fatty_Acid Dodecanoic Acid Derivative UP_intermediate UP Intermediate Fatty_Acid->UP_intermediate RedP, RedQ, RedR UP 2-Undecylpyrrole UP_intermediate->UP RedL, RedK Undecylprodigiosin Undecylprodigiosin UP->Undecylprodigiosin RedH (Condensation) Proline L-Proline MBC_intermediate Bipyrrole Intermediate Proline->MBC_intermediate RedI, RedJ, RedM, RedN, RedO, RedW Malonyl_CoA Malonyl-CoA Malonyl_CoA->MBC_intermediate RedI, RedJ, RedM, RedN, RedO, RedW Serine L-Serine Serine->MBC_intermediate RedI, RedJ, RedM, RedN, RedO, RedW MBC 4-Methoxy-2,2'-bipyrrole- 5-carboxaldehyde MBC_intermediate->MBC RedE, RedF (Methylation) MBC->Undecylprodigiosin RedZ RedZ RedD RedD RedZ->RedD Activates transcription red_genes red biosynthetic genes RedD->red_genes Activates transcription

Biosynthesis pathway of undecylprodigiosin in Streptomyces coelicolor.

Quantitative Data on Undecylprodigiosin Production

The yield of undecylprodigiosin is highly dependent on the Streptomyces strain, culture conditions, and the presence of other microorganisms. The following tables summarize key quantitative data related to undecylprodigiosin production.

Table 2: Undecylprodigiosin Production in S. coelicolor and its Mutants

StrainCondition/Genetic ModificationUndecylprodigiosin Production/ChangeReference(s)
S. coelicolor A3(2)Wild-type in continuous cultureOptimal at 0.05 h⁻¹ growth rate[12]
S. coelicolor A3(2) relA mutantDeficient in ppGpp synthesisLower than wild-type[12]
S. coelicolor A3(2)Co-culture with Bacillus subtilis (shake-flasks)175-211% increase[7]
S. coelicolor A3(2)Co-culture with Bacillus subtilis (bioreactor)256% increase[7]
S. coelicolorredP mutantDeletion of redP80-95% decrease[2]
S. coelicolorredQ mutantDeletion of redQ80-95% decrease[2]
S. coelicolorredR mutantDeletion of redR80-95% decrease[2]
S. coelicolorbldA mutantLacks tRNA for rare UUA codonProduction restored by multiple copies of redZ[9]

Table 3: Kinetic Parameters of Homologous Condensation Enzyme (PigC from Serratia)

SubstrateKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Reference(s)
MBC1.0 ± 0.20.6 ± 0.16 x 10⁵ ± 2 x 10⁵[4]
MAP1.1 ± 0.3--[4]

Experimental Protocols

Gene Knockout in Streptomyces coelicolor using CRISPR-Cas9

This protocol is adapted from established methods for CRISPR-Cas9-mediated genome editing in Streptomyces.

Objective: To create a targeted gene deletion in the red cluster.

Materials:

  • S. coelicolor M145 strain

  • pCRISPomyces-2 plasmid

  • E. coli ET12567/pUZ8002 (for conjugation)

  • Oligonucleotides for guide RNA (gRNA) and homology arms

  • Appropriate antibiotics (e.g., apramycin (B1230331), nalidixic acid)

  • Standard molecular biology reagents and equipment for PCR, cloning, and bacterial transformation.

Procedure:

  • Design gRNA and Homology Arms: Design a 20-bp gRNA sequence targeting the gene of interest. Design 1.5-2.0 kb homology arms flanking the target gene.

  • Construct the Editing Plasmid:

    • Clone the gRNA into the pCRISPomyces-2 vector.

    • Amplify the homology arms and clone them into the gRNA-containing plasmid.

  • Transform into E. coli: Transform the final plasmid construct into E. coli ET12567/pUZ8002.

  • Conjugation into S. coelicolor:

    • Grow E. coli donor and S. coelicolor recipient cultures.

    • Mix the cultures and plate on a suitable medium (e.g., MS agar) for conjugation.

    • Overlay the plates with apramycin and nalidixic acid to select for exconjugants.

  • Screen for Deletions:

    • Isolate individual exconjugants and screen for the desired deletion by PCR using primers flanking the target gene.

    • Confirm the deletion by Sanger sequencing.

In Vitro Assay for RedH Condensation Activity

This protocol is a conceptualized assay based on the characterization of homologous enzymes.

Objective: To measure the enzymatic activity of the RedH condensing enzyme.

Materials:

  • Purified RedH enzyme

  • 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC)

  • 2-undecylpyrrole (UP)

  • ATP and MgCl₂

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system with a C18 column and a UV-Vis detector.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing reaction buffer, MgCl₂, ATP, and varying concentrations of one substrate (either MBC or UP) while keeping the other substrate at a saturating concentration.

  • Enzyme Reaction:

    • Initiate the reaction by adding a known amount of purified RedH enzyme.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Quenching and Extraction:

    • Stop the reaction by adding a quenching solution (e.g., methanol (B129727) or acetonitrile).

    • Extract the product, undecylprodigiosin, with an organic solvent (e.g., ethyl acetate).

  • Quantification:

    • Analyze the extracted product by HPLC, monitoring the absorbance at the characteristic wavelength for undecylprodigiosin (around 530 nm).

    • Calculate the initial reaction rates from a standard curve of undecylprodigiosin.

  • Kinetic Analysis:

    • Determine the KM and Vmax values by fitting the initial rate data to the Michaelis-Menten equation.

Assay for RedG Rieske Oxygenase Activity

This protocol is based on general methods for assaying Rieske oxygenases.

Objective: To measure the activity of the RedG enzyme in converting undecylprodigiosin to streptorubin B.

Materials:

  • Purified RedG enzyme

  • A suitable reductase partner (e.g., a ferredoxin and ferredoxin reductase)

  • NADH or NADPH

  • Undecylprodigiosin substrate

  • Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • HPLC-MS system.

Procedure:

  • Reaction Setup:

    • In an anaerobic environment (if the enzyme is oxygen-sensitive), prepare a reaction mixture containing the reaction buffer, the reductase system, and NADH or NADPH.

  • Enzyme Reaction:

    • Add the undecylprodigiosin substrate.

    • Initiate the reaction by adding the purified RedG enzyme.

    • Incubate at a controlled temperature.

  • Analysis:

    • Monitor the consumption of NADH/NADPH spectrophotometrically at 340 nm.

    • At different time points, quench aliquots of the reaction and analyze the formation of streptorubin B by HPLC-MS.

Regulatory Network

The production of undecylprodigiosin is tightly regulated and typically occurs during the transition from exponential to stationary phase of growth.[5] The regulatory cascade is initiated by the response regulator RedZ, which activates the transcription of redD.[7][9] RedD, a member of the Streptomyces antibiotic regulatory protein (SARP) family, then acts as a transcriptional activator for the other red biosynthetic genes.[8] The expression of redZ itself is influenced by the bldA gene, which encodes a tRNA for a rare leucine (B10760876) codon present in the redZ mRNA.[9]

Regulatory_Network bldA bldA (tRNA for UUA) redZ_mRNA redZ mRNA (contains UUA codon) bldA->redZ_mRNA Enables translation RedZ RedZ protein redZ_mRNA->RedZ redD_promoter redD promoter RedZ->redD_promoter Binds and activates RedD RedD protein redD_promoter->RedD Transcription & Translation red_operons red biosynthetic operons RedD->red_operons Binds and activates transcription Undecylprodigiosin Undecylprodigiosin red_operons->Undecylprodigiosin Biosynthesis

Logical flow of the regulatory cascade for undecylprodigiosin biosynthesis.

Conclusion

The biosynthesis of undecylprodigiosin in Streptomyces is a complex and elegantly regulated process. This technical guide has provided a comprehensive overview of the genetic and biochemical basis of this pathway, from the individual genes of the red cluster to the final enzymatic condensation. The presented quantitative data and experimental protocols offer a valuable resource for researchers seeking to further investigate and manipulate this pathway for the enhanced production of this promising bioactive compound. Future work in this area will likely focus on the detailed kinetic characterization of all the biosynthetic enzymes, the elucidation of the precise molecular mechanisms of regulation, and the application of this knowledge to generate novel prodiginine analogs with improved therapeutic properties.

References

Undecylprodigiosin from the Ocean's Depths: A Technical Guide to Its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely untapped reservoir of novel bioactive compounds, has yielded a wealth of secondary metabolites with significant therapeutic potential. Among these is undecylprodigiosin (B1683453), a red pigment belonging to the prodiginine family of alkaloids. This technical guide provides a comprehensive overview of the discovery and isolation of undecylprodigiosin from marine bacteria, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Discovery of Undecylprodigiosin in Marine Bacteria

Undecylprodigiosin is produced by various microorganisms, notably terrestrial and marine bacteria of the genus Streptomyces.[1][2] Marine actinomycetes, in particular, have been identified as a prolific source of this potent bioactive compound.[3] Strains of Streptomyces capable of producing undecylprodigiosin have been isolated from diverse marine habitats, including coastal sediments, seawater, and in association with marine organisms such as seaweeds and sponges.[1][2][3][4][5][6]

The discovery process typically involves the collection of marine samples, followed by the isolation of bacterial strains and screening for the production of pigmented compounds. Strains exhibiting red pigmentation are then cultivated on a larger scale for the extraction and identification of the bioactive molecules.[5]

Quantitative Data on Undecylprodigiosin Production

The yield of undecylprodigiosin from marine bacteria can vary significantly depending on the producing strain and the cultivation conditions. Genetic manipulation and optimization of fermentation parameters have been shown to dramatically enhance production.

Producing StrainFermentation TypeKey Optimization ParametersYieldReference
Streptomyces sp. ALAA-R20 (recombinant)Submerged FermentationModified R2YE medium82.45% and 105.52% higher than parental strains[7]
Streptomyces sp. ALAA-R20 (recombinant)Solid-State Fermentation (SSF)Groundnut oil cake, 80% initial moisture, wastewater mixture (1:1), pH 7.0, 3x10⁵ spores/gds inoculum, 30°C, 7 days181.78 mg/gds[7]
Streptomyces sp. SNA-077Liquid Culture (80 L)Soluble starch, yeast, peptone, sea salt medium7.8 mg (purified undecylprodigiosin)[1]

Experimental Protocols

This section details the methodologies for the isolation of producing bacteria, cultivation, extraction, and purification of undecylprodigiosin.

Isolation of Undecylprodigiosin-Producing Marine Bacteria

A common method for the isolation of actinomycetes from marine samples is as follows:

  • Sample Pre-treatment: Marine sediment or macerated seaweed tissue is subjected to heat treatment (e.g., 58°C for 15 minutes) to reduce the prevalence of non-spore-forming bacteria.[5]

  • Plating: The pre-treated sample is serially diluted and plated on a selective medium, such as Actinomycete Isolation Agar (AIA), supplemented with antifungal and antibacterial agents (e.g., cycloheximide (B1669411) and nalidixic acid) to inhibit the growth of fungi and other bacteria.[5]

  • Incubation: Plates are incubated at a suitable temperature (e.g., 27-30°C) for several weeks, and colonies exhibiting the characteristic morphology of Streptomyces (e.g., dry, powdery appearance) are selected.[1][2]

  • Sub-culturing: Selected colonies are sub-cultured to obtain pure isolates (axenic cultures).[5]

Cultivation of Marine Streptomyces for Undecylprodigiosin Production

The following is a representative protocol for the cultivation of a marine Streptomyces strain for the production of undecylprodigiosin:

  • Medium Preparation: A suitable liquid medium is prepared. For example, a medium containing soluble starch (10 g/L), yeast extract (2 g/L), peptone (4 g/L), and sea salt (34.75 g/L) dissolved in distilled water.[1]

  • Inoculation: The sterile medium is inoculated with a seed culture of the Streptomyces strain.

  • Fermentation: The culture is incubated in flasks on a rotary shaker (e.g., 120 rpm) at a controlled temperature (e.g., 27°C) for an extended period (e.g., 168 hours) to allow for bacterial growth and pigment production.[1]

Extraction of Undecylprodigiosin

The red pigment is typically extracted from the culture broth using an organic solvent:

  • Solvent Extraction: The entire culture broth is extracted with an equal volume of an organic solvent such as ethyl acetate.[1]

  • Phase Separation: The mixture is agitated and then allowed to separate. The organic phase, containing the pigment, is collected.

  • Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[1]

Purification of Undecylprodigiosin

The crude extract is subjected to a series of chromatographic steps to isolate pure undecylprodigiosin:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using silica open column chromatography with a step gradient of solvents (e.g., dichloromethane (B109758) and methanol) to separate compounds based on polarity.[1]

  • Medium-Pressure Liquid Chromatography (MPLC): Fractions containing the red pigment are further purified by MPLC.[1]

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the desired compound.[1][8]

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved using reversed-phase HPLC.[1][3] A C18 column is commonly used with a gradient of solvents such as water with 0.1% trifluoroacetic acid (TFA) and a mixture of acetonitrile (B52724) and methanol.[1] The elution is monitored at the maximum absorbance wavelength of undecylprodigiosin (around 535 nm).[1]

Visualization of Workflows and Pathways

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_isolation Bacterial Isolation cluster_production Production & Extraction cluster_purification Purification marine_sample Marine Sample (Sediment/Seaweed) heat_treatment Heat Treatment marine_sample->heat_treatment plating Plating on Selective Media heat_treatment->plating incubation Incubation plating->incubation pure_culture Pure Culture of Streptomyces sp. incubation->pure_culture cultivation Cultivation in Liquid Medium pure_culture->cultivation extraction Solvent Extraction (Ethyl Acetate) cultivation->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Column Chromatography crude_extract->column_chrom mple MPLC column_chrom->mple tlc TLC Analysis mple->tlc hplc Reversed-Phase HPLC tlc->hplc pure_compound Pure Undecylprodigiosin hplc->pure_compound

Caption: Workflow for the isolation of Streptomyces sp. and purification of undecylprodigiosin.

General Biosynthetic Pathway of Prodiginines

The biosynthesis of prodiginines, including undecylprodigiosin, in Streptomyces and other bacteria involves a bifurcated pathway where two different pyrrole (B145914) precursors are synthesized and then condensed.

biosynthetic_pathway cluster_pathwayA Pathway A cluster_pathwayB Pathway B proline L-Proline mbc_precursor Pyrroline proline->mbc_precursor redW mbc 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) mbc_precursor->mbc redO, redN, redM, redI condensation Condensation mbc->condensation fatty_acid Fatty Acid Precursor map_precursor Undecylpyrrole fatty_acid->map_precursor map 2-undecylpyrrole (UP) map_precursor->map map->condensation undecylprodigiosin Undecylprodigiosin condensation->undecylprodigiosin redH

Caption: Generalized biosynthetic pathway of undecylprodigiosin in Streptomyces.

Anti-Melanogenic Signaling Pathway of Undecylprodigiosin

Undecylprodigiosin has been shown to exhibit anti-melanogenic effects by inactivating the cAMP/PKA/CREB signaling pathway.

signaling_pathway undecylprodigiosin Undecylprodigiosin camp cAMP undecylprodigiosin->camp Inhibition pka PKA camp->pka creb CREB pka->creb melanogenic_proteins Melanogenic Proteins (e.g., Tyrosinase) creb->melanogenic_proteins Upregulation melanin_synthesis Melanin Synthesis melanogenic_proteins->melanin_synthesis

References

Unveiling the Crimson Treasure: A Technical Guide to the Natural Sources and Producers of Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Undecylprodigiosin (B1683453), a member of the prodiginine family of natural products, is a tripyrrolic red pigment renowned for its potent biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the natural sources, producers, and methodologies for the production and characterization of undecylprodigiosin hydrochloride.

Natural Producers of Undecylprodigiosin

Undecylprodigiosin is primarily a secondary metabolite produced by various Gram-positive bacteria, particularly from the genus Streptomyces. Marine environments have been a fruitful source for the discovery of novel undecylprodigiosin-producing strains.[4][5] While undecylprodigiosin is characteristic of Streptomyces, some strains of the Gram-negative bacterium Serratia marcescens have also been reported to produce this prodigiosin (B1679158) analogue.[6][7]

Key microbial producers identified in the literature include:

  • Streptomyces coelicolor : A model organism for studying Streptomyces genetics and secondary metabolism, S. coelicolor is a well-established producer of undecylprodigiosin.[4][8]

  • Streptomyces sp. JS520 : Isolated from a cave sediment, this strain is noted for its exceptionally high production of undecylprodigiosin.

  • Marine Streptomyces sp. : Various strains isolated from marine sediments and organisms, such as Streptomyces sp. SNA-077 and UKMCC_PT15, have been identified as potent producers.[9]

  • Recombinant Streptomyces sp. ALAA-R20 : A hyper-producing recombinant strain developed through protoplast fusion of marine endophytic Streptomyces strains.[10]

  • Serratia marcescens SS-1 : A specific strain capable of producing significant quantities of undecylprodigiosin.[6][7]

Quantitative Production of Undecylprodigiosin

The yield of undecylprodigiosin is highly dependent on the producing strain, culture conditions, and medium composition. Optimization of these parameters is crucial for maximizing production. The following tables summarize reported quantitative data for undecylprodigiosin production.

Producing OrganismCultivation MethodKey Conditions & ElicitorsUndecylprodigiosin YieldReference(s)
Streptomyces coelicolor A3(2)Submerged FermentationCo-culture with Bacillus subtilis (live or heat-killed)175-211% increase (shake flask), 256% increase (bioreactor)[2]
Streptomyces coelicolorSubmerged FermentationCo-culture with Corallococcus coralloides60-fold increase (intracellular)[11]
Streptomyces sp. JS520Submerged FermentationOptimized liquid medium138 mg/L[12]
Recombinant Streptomyces sp. ALAA-R20Submerged FermentationModified R2YE medium82.45-105.52% higher than parental strains[10]
Recombinant Streptomyces sp. ALAA-R20Solid-State FermentationGroundnut oil cake, 80% moisture, dairy & fruit processing wastewater, pH 7.0, 30°C, 7 days181.78 mg/g dry substrate[10]
Serratia marcescens SS-1Submerged FermentationYeast extract medium (5 g/L), 30°C, 200 rpm, pH 8690 mg/L[6][7]
Serratia marcescens SS-1Submerged FermentationYeast extract medium supplemented with proline (10 g/L)2.5 g/L[6]

Experimental Protocols

This section details methodologies for the cultivation of producing microorganisms, and the extraction, purification, and characterization of undecylprodigiosin.

Cultivation Media and Conditions

For Streptomyces species (Submerged Fermentation):

  • Seed Medium (MYM Medium): [1]

    • Maltose (B56501): 4 g/L

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • pH: 7.3

    • Procedure: Inoculate with spores or mycelial fragments and incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days.

  • Production Medium (R5A Sucrose-Free Liquid Medium): [8]

    • MOPS buffer: 100 mM

    • Other components as per standard R5A formulation (without sucrose).

    • Procedure: Inoculate with the seed culture and incubate at 30°C with shaking at 200 rpm for 5-7 days.

  • Production Medium for Marine Streptomyces sp. SNA-077: [1]

    • Soluble Starch: 10 g/L

    • Yeast Extract: 4 g/L

    • Peptone: 2 g/L

    • Sea Salt: 30 g/L

    • Procedure: Cultivate at 27°C with agitation for 168 hours.[13]

For Streptomyces species (Solid-State Fermentation): [1][10]

  • Substrate: Groundnut oil cake (3 mm particle size).

  • Moisture Content: 80% (adjusted with a 1:1 mixture of dairy mill and fruit processing wastewaters).

  • pH: 7.0.

  • Inoculum: 3 x 10⁵ spores per gram of dry substrate.

  • Incubation: 30°C for 7 days.

For Serratia marcescens:

  • Nutrient Broth with Supplements: [14]

    • Nutrient Broth base.

    • Supplement with 0.5% maltose or 0.5% glucose.

  • Powdered Seed Broth: [14][15]

    • 2% powdered peanut seed or 2% powdered sesame seed in distilled water.

    • pH maintained at 7.0.

  • Optimized Production Medium for S. marcescens SS-1: [6][7]

    • Yeast Extract: 5 g/L (can be supplemented with amino acids like proline up to 10 g/L for enhanced production).

    • Culture Conditions: 30°C, 200 rpm, pH 8.

Extraction and Purification

The red pigment can be extracted from the microbial biomass and culture broth using organic solvents.

  • Solvent Extraction from Submerged Culture: [1][5]

    • Cell Harvesting: Centrifuge the culture broth (e.g., 7025 x g for 20 minutes) to separate the mycelial biomass or bacterial cells.[1][5]

    • Extraction from Biomass: Extract the cell pellet with methanol (B129727) or a mixture of methanol and toluene.[5]

    • Extraction from Supernatant (if applicable): Extract the supernatant with an equal volume of ethyl acetate.

    • Phase Separation: Separate the organic phase containing the undecylprodigiosin.

    • Concentration: Concentrate the organic extract under reduced pressure.

  • Extraction from Solid-State Fermentation: [1]

    • Extract the solid substrate with a suitable organic solvent such as methanol or ethyl acetate.

    • Repeat the extraction process to ensure complete recovery.

    • Combine the organic extracts and concentrate under reduced pressure.

  • Purification: [1][5][9]

    • Initial Purification (Optional): Medium-Pressure Liquid Chromatography (MPLC) on a silica (B1680970) gel column with a solvent system like n-hexane:ethyl acetate.[1]

    • Final Purification: Reversed-phase High-Performance Liquid Chromatography (HPLC) is highly effective.[1][9]

      • Column: C18 column (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 µm).[9]

      • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and a mixture of acetonitrile (B52724)/methanol (1:1) with 0.1% TFA (Solvent B).[1][9]

      • Detection: Monitor the elution at the characteristic absorbance wavelength of undecylprodigiosin (around 530-535 nm).[9][16]

Characterization and Quantification
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification: [12]

    • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column.

    • Mobile Phase: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for undecylprodigiosin for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) for Structural Elucidation: [9][17]

    • ¹H NMR (in CD₃OD): Characteristic proton signals are observed in the aromatic region (δH 6.1-7.3) corresponding to the pyrrole (B145914) rings, a singlet for the methoxy (B1213986) group (around δH 4.0), and signals in the aliphatic region for the undecyl chain.[9]

    • ¹³C NMR: Signals corresponding to the carbons of the tripyrrole core, the methoxy group, and the undecyl chain can be observed and compared to literature values for structural confirmation.[9]

Signaling Pathways and Biosynthesis

The production of undecylprodigiosin in Streptomyces coelicolor is a well-regulated process controlled by the red gene cluster.

Regulatory Cascade

The biosynthesis of undecylprodigiosin is under the control of a pathway-specific regulatory cascade involving the redZ and redD genes.[18][19][20] The expression of this pathway is also influenced by the bldA gene, which encodes a tRNA for the rare leucine (B10760876) codon UUA.[18]

regulatory_cascade bldA bldA (tRNA for UUA) redZ_mRNA redZ mRNA (contains UUA codon) bldA->redZ_mRNA Translational Control RedZ RedZ Protein (Response Regulator) redZ_mRNA->RedZ Translation redD redD gene RedZ->redD Transcriptional Activation RedD RedD Protein (SARP Family Activator) redD->RedD Transcription & Translation red_biosynthetic_genes red Biosynthetic Genes RedD->red_biosynthetic_genes Transcriptional Activation Undecylprodigiosin Undecylprodigiosin red_biosynthetic_genes->Undecylprodigiosin Biosynthesis

Regulatory cascade for undecylprodigiosin biosynthesis in S. coelicolor.

This pathway illustrates that the translation of redZ mRNA is dependent on the bldA-encoded tRNA.[18] The resulting RedZ protein then acts as a transcriptional activator for the redD gene.[18] Finally, the RedD protein, a Streptomyces antibiotic regulatory protein (SARP), activates the transcription of the downstream red biosynthetic genes, leading to the production of undecylprodigiosin.[19][21]

Biosynthetic Pathway

The biosynthesis of undecylprodigiosin in S. coelicolor involves a bifurcated pathway where two key precursors are synthesized and then condensed. The red gene cluster contains the 23 genes necessary for this process.[4] The two precursors are 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (B1249831).[1][22]

biosynthetic_pathway cluster_precursors Precursor Biosynthesis proline_serine Proline & Serine mbc_pathway red gene products (e.g., RedL, RedM, RedN, etc.) proline_serine->mbc_pathway malonyl_coa Malonyl-CoA up_pathway red gene products (e.g., RedP, RedQ, RedR, etc.) malonyl_coa->up_pathway MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) mbc_pathway->MBC UP 2-undecylpyrrole up_pathway->UP condensation Condensation (catalyzed by RedH) MBC->condensation UP->condensation Undecylprodigiosin Undecylprodigiosin condensation->Undecylprodigiosin

Simplified biosynthetic pathway of undecylprodigiosin in S. coelicolor.

This diagram provides a high-level overview of the biosynthetic logic. The complex enzymatic steps for the synthesis of MBC and 2-undecylpyrrole are catalyzed by proteins encoded by the red gene cluster. These two precursors are then joined in a final condensation step, which is also catalyzed by an enzyme from the same cluster, to form the final undecylprodigiosin molecule.[1][22]

Experimental Workflow Overview

The following diagram outlines a general workflow for the production, extraction, and analysis of undecylprodigiosin.

experimental_workflow cluster_analysis start Select Producer Strain (Streptomyces or Serratia) cultivation Cultivation (Submerged or Solid-State Fermentation) start->cultivation extraction Extraction (Solvent-based) cultivation->extraction purification Purification (MPLC, HPLC) extraction->purification analysis Analysis purification->analysis quantification Quantification (LC-MS/MS) analysis->quantification structure Structural Elucidation (NMR, HRMS) analysis->structure

General experimental workflow for undecylprodigiosin research.

This workflow provides a logical progression from strain selection through to the detailed analysis of the final product, serving as a roadmap for researchers in the field.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylprodigiosin (B1683453), a tripyrrolic red pigment produced by various bacteria, notably Streptomyces species, has garnered significant interest in the scientific community due to its diverse biological activities, including anticancer, immunosuppressive, and antimalarial properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of its hydrochloride salt, undecylprodigiosin hydrochloride. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this promising bioactive compound. This document details its structural and spectral characteristics, solubility, and thermal properties, and outlines relevant experimental protocols. Furthermore, it visually elucidates the key signaling pathways implicated in its pro-apoptotic mechanism of action.

Physicochemical Properties

This compound is a red solid organic compound. A summary of its key physical and chemical properties is presented below.

General and Structural Properties
PropertyValueSource
Molecular Formula C₂₅H₃₆ClN₃O[1]
Molecular Weight 430.0 g/mol [1]
Appearance Red solid[N/A]
IUPAC Name 3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole;hydrochloride[1]
CAS Number 56247-02-0[2]
Solubility
SolventSolubilitySource
DMSO Soluble[N/A]
Methanol Soluble[N/A]
Acetone Soluble[N/A]
Chloroform Soluble[N/A]
Thermal and Acid-Base Properties
PropertyValue/ObservationMethodSource
Melting Point Not definitively reported. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) could be employed to determine this value.DSC[3][4][5][6]
Boiling Point Not reported. Likely to decompose at elevated temperatures. Thermogravimetric Analysis (TGA) can be used to assess thermal stability and decomposition.TGA[N/A]
pKa (Predicted) A precise experimental value is not available. Computational methods can be used to predict the pKa. Given the pyrrole (B145914) nitrogens, the compound is expected to have a pKa in the weakly acidic to neutral range.Computational Prediction[7][8][9][10]

Spectral Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

UV-Visible Spectroscopy
Solventλmax (nm)Source
Methanol~530-539[1][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following data were reported for the free base, undecylprodigiosin, in CDCl₃.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.28(1H)Aromatic H
7.01s1HAromatic H
6.97(1H)Aromatic H
6.85(1H)Aromatic H
6.37(1H)Aromatic H
6.21(1H)Aromatic H
6.10s1HAromatic H
4.02s3HO-CH₃
2.79s2HAliphatic H
1.21-1.26m20HAliphatic H (undecyl chain)
0.86s3HAliphatic H (undecyl chain)

Source:[11]

Chemical Shift (δ) ppmAssignment
171.6C
130.1C
128.7C
118.8CH
116.6CH
112.7CH
112.3CH
93.7C
58.9O-CH₃
32.0CH₂
29.4-29.7CH₂ (multiple)
29.2CH₂
28.4CH₂
22.8CH₂
14.2CH₃

Source:[11]

Experimental Protocols

The following are generalized protocols for key experiments that can be adapted for the characterization of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as UV-Visible spectroscopy at its λmax or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol) of a known concentration.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Select the desired wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value at λmax can be used for quantitative analysis using the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a small amount (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum. Other experiments like DEPT can be run to determine the number of attached protons to each carbon.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.

Signaling Pathways and Mechanisms of Action

This compound exerts its potent anticancer effects primarily through the induction of apoptosis. This process is mediated by a complex network of signaling pathways. The following diagrams illustrate the key molecular interactions involved.

Intrinsic Apoptosis Pathway

This compound modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the intrinsic apoptosis pathway.[13][14][15]

Intrinsic_Apoptosis_Pathway Undecylprodigiosin Undecylprodigiosin Hydrochloride Bcl2_family Bcl-2 Family Regulation Undecylprodigiosin->Bcl2_family Pro_apoptotic Pro-apoptotic Proteins (BIK, BIM) Bcl2_family->Pro_apoptotic Upregulates Anti_apoptotic Anti-apoptotic Proteins (Bcl-xL, Survivin) Bcl2_family->Anti_apoptotic Downregulates Mitochondrion Mitochondrion Pro_apoptotic->Mitochondrion Anti_apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Undecylprodigiosin's modulation of Bcl-2 family proteins.
p38/JNK Signaling Pathway

The activation of mitogen-activated protein kinases (MAPKs), specifically p38 and JNK, is another critical pathway through which undecylprodigiosin induces apoptosis.[16]

p38_JNK_Pathway Undecylprodigiosin Undecylprodigiosin Hydrochloride Cellular_Stress Cellular Stress Undecylprodigiosin->Cellular_Stress MAPKKK MAPKKK (e.g., ASK1) Cellular_Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis

Activation of p38 and JNK pathways by undecylprodigiosin.

Conclusion

This technical guide consolidates the available data on the physical and chemical properties of this compound, providing a valuable resource for the scientific community. While key identifiers and spectral characteristics are well-documented, further experimental investigation is warranted to definitively determine certain thermal and acid-base properties. The elucidation of its pro-apoptotic signaling pathways offers a solid foundation for ongoing and future research into its therapeutic potential. The provided protocols and diagrams are intended to facilitate further exploration and application of this promising natural product in drug discovery and development.

References

Undecylprodigiosin Hydrochloride: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of undecylprodigiosin (B1683453) hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this potent bioactive compound.

Core Compound Characteristics

Undecylprodigiosin is a member of the prodiginine family of natural products, characterized by a common tripyrrole ring structure. It is a red pigment produced by certain bacteria, most notably Streptomyces species.[1] The hydrochloride salt form is often used in research settings. Undecylprodigiosin and its analogs are of significant interest due to their wide range of biological activities, including anticancer, immunosuppressive, and antimalarial properties.

Solubility Profile

Undecylprodigiosin hydrochloride is a hydrophobic molecule, which dictates its solubility characteristics. It is generally soluble in a range of polar aprotic and polar protic organic solvents but is practically insoluble in aqueous solutions.[2][3]

While precise quantitative solubility data (e.g., in mg/mL or mM) is not extensively reported in peer-reviewed literature, a qualitative and practical understanding of its solubility has been established through its common applications in in-vitro bioassays. The preferred solvent for creating high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).[2]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that the exact solubility can be influenced by factors such as the purity of the compound, temperature, and the specific batch of the solvent.

SolventQualitative SolubilityReported Concentrations for Stable Solutions/Stocks
Dimethyl Sulfoxide (DMSO) High / Readily Soluble[1][2][3]10-20 mM for stock solutions[2]
Methanol Soluble[1][4]2 mg/mL (for prodigiosin (B1679158) HCl)[5]
Ethanol Soluble[2][3]No specific concentration reported, but used as an alternative to DMSO[2]
Chloroform Soluble[1][4]No specific concentration reported
Acetone Soluble[1][3]No specific concentration reported
Ethyl Acetate Soluble[3]No specific concentration reported
Water Insoluble[2][4]Practically insoluble[2]

Experimental Protocols

Protocol 1: General Method for Solubility Determination (Shake-Flask Method)

For researchers wishing to determine the precise solubility of this compound in a specific solvent and under particular conditions, the shake-flask method is a widely accepted approach.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., DMSO, analytical grade)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Methodology:

  • Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the clear, filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared with known concentrations of the compound to ensure accurate quantification.

  • Data Reporting: Express the solubility in units of mg/mL or moles per liter (M) at the specified temperature.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound for use in cell-based assays.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 430.03 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 430.03 g/mol * (1000 mg / 1 g) = 4.3 mg

  • Weighing: In a sterile environment, accurately weigh 4.3 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the microcentrifuge tube.

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and deep red.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Solutions in DMSO are reported to be stable for at least 6 months at -20°C.[5]

Visualizations

Signaling Pathway

G Undecylprodigiosin-Induced Apoptosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion UP Undecylprodigiosin Hydrochloride p38_JNK p38 MAPK & JNK Activation UP->p38_JNK MCL1 MCL-1 Inhibition UP->MCL1 Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., down-regulation of Bcl-2) p38_JNK->Bcl2_family Mito Mitochondrial Dysfunction Bcl2_family->Mito MCL1->Mito Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito->Caspase9

Caption: Undecylprodigiosin-induced apoptosis pathway.

Experimental Workflow

G Workflow for Stock Solution Preparation and Use in Cell Assays cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Undecylprodigiosin Hydrochloride Powder dissolve Dissolve in 100% Sterile DMSO (e.g., to 10 mM) weigh->dissolve vortex Vortex until Completely Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store thaw Thaw Stock Solution Aliquot store->thaw Begin Experiment dilute Prepare Serial Dilutions in Cell Culture Medium thaw->dilute treat Treat Cells with Diluted Compound dilute->treat incubate Incubate for a Defined Period treat->incubate analyze Analyze Cellular Response (e.g., Viability, Apoptosis) incubate->analyze

Caption: Workflow for stock solution preparation and use.

References

Undecylprodigiosin Hydrochloride: A Technical Guide to Its Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylprodigiosin (B1683453), a member of the prodiginine family of tripyrrole red pigments, has garnered significant interest for its diverse biological activities, including immunosuppressive, antibacterial, and anticancer properties. As with any potential therapeutic agent, a thorough understanding of its stability and degradation profile is paramount for formulation development, storage, and regulatory approval. This technical guide provides a comprehensive overview of the stability of undecylprodigiosin hydrochloride under various environmental conditions and outlines the methodologies for its stability assessment. While specific quantitative degradation kinetics and a complete degradation pathway for the hydrochloride salt are not extensively documented in publicly available literature, this guide consolidates the existing knowledge on prodigiosin (B1679158) analogues and provides a framework for systematic stability evaluation.

Chemical Stability Profile

This compound is a vibrant red pigment that is sensitive to several environmental factors, including pH, light, and temperature. Its stability is crucial for maintaining its biological activity and ensuring the safety and efficacy of potential drug products.

Effect of pH

The color and stability of undecylprodigiosin are highly dependent on the pH of its environment.

  • Acidic to Neutral pH: In acidic to neutral conditions (pH 4.0-7.0), this compound exists in its protonated, red-colored form, exhibiting a characteristic sharp absorption peak at approximately 535 nm. The maximum stability for undecylprodigiosin has been observed at a slightly acidic pH of 4.0 in acidified methanol[1].

  • Alkaline pH: In alkaline environments, the compound transitions to its deprotonated, orange-yellow form, with a broader absorption peak around 470 nm[1]. This color change is indicative of a structural alteration and is associated with a decrease in stability.

Photostability

Prodigiosins, including undecylprodigiosin, are known to be light-sensitive.

  • Light Exposure: Exposure to light can lead to significant degradation of the molecule[1]. Therefore, it is crucial to protect samples from light by using amber vials or by wrapping containers in aluminum foil. All handling and experimental procedures should be conducted under dim light to the extent possible[1]. While undecylprodigiosin itself possesses UV-protective properties, this does not confer complete photostability to the molecule itself[2].

Thermal Stability

Temperature is another critical factor influencing the stability of undecylprodigiosin.

  • Elevated Temperatures: Increased temperatures accelerate the degradation of undecylprodigiosin. For short-term storage, refrigeration at 4°C is recommended. For long-term preservation, freezing at -20°C is ideal[1]. Studies on the related compound prodigiosin have shown significant degradation at higher temperatures over extended periods[3].

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is limited, the following tables summarize available data on prodigiosin stability, which can serve as a valuable reference.

Table 1: Effect of Temperature on Prodigiosin Stability in Acetone (B3395972)

Temperature (°C)DurationRemaining Stability (%)Reference
430 days> 98%[3]
2525 days> 80%[3]
3730 days< 30%[3]

Table 2: General Stability of Undecylprodigiosin under Different Conditions

ConditionObservationRecommendationReference
pH Stable in acidic to neutral pH (red form); Unstable in alkaline pH (orange-yellow form)Maintain a slightly acidic pH (e.g., pH 4.0 in acidified methanol) for optimal stability.[1]
Light Sensitive to light exposure, leading to degradation.Protect from light using amber vials or foil wrapping. Handle under dim light.[1]
Temperature Degradation accelerates with increasing temperature.Short-term storage at 4°C; long-term storage at -20°C.[1]
Solvents Good solubility and stability in acetone and acidified methanol (B129727).Use acetone or acidified methanol for extraction and storage.[1]

Degradation Pathway

The precise degradation pathway of this compound under various stress conditions has not been fully elucidated in the available literature. However, based on the general chemistry of tripyrrole alkaloids, potential degradation mechanisms can be proposed. These may involve oxidation of the pyrrole (B145914) rings, cleavage of the methoxy (B1213986) group, and polymerization. Further studies employing techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy on degradation products are necessary to delineate the complete pathway.

Below is a conceptual diagram illustrating a hypothetical degradation pathway.

Hypothetical Degradation Pathway of Undecylprodigiosin Undecylprodigiosin This compound Stress Stress Conditions (e.g., Light, Heat, pH, Oxidants) Oxidation Oxidized Products (e.g., hydroxylated or ring-opened derivatives) Stress->Oxidation Oxidation Hydrolysis Hydrolytic Products (e.g., demethylated derivatives) Stress->Hydrolysis Hydrolysis Photodegradation Photodegradation Products (e.g., polymerized or fragmented molecules) Stress->Photodegradation Photolysis Further_Degradation Further Degradation Products (Smaller, colorless molecules) Oxidation->Further_Degradation Hydrolysis->Further_Degradation Photodegradation->Further_Degradation

Caption: A conceptual diagram of potential degradation pathways for undecylprodigiosin.

Experimental Protocols

A systematic approach to studying the stability of this compound involves forced degradation studies under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent, such as acidified methanol or acetone[1].

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in a temperature-controlled oven.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and alkaline samples before analysis. Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

  • Column: A reversed-phase C18 column is commonly used for the separation of prodigiosins[4].

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile/methanol mixture) is often effective[4].

  • Detection: A UV-Vis detector set at the λmax of the red form of undecylprodigiosin (approximately 535 nm) is suitable for quantification[4]. A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different absorption maxima.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

The following diagram illustrates a typical workflow for a forced degradation study.

Workflow for Forced Degradation Study cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of Undecylprodigiosin HCl Acid Acid Hydrolysis Stock->Acid Base Alkaline Hydrolysis Stock->Base Oxidation Oxidative Degradation Stock->Oxidation Thermal Thermal Degradation Stock->Thermal Photo Photodegradation Stock->Photo HPLC Stability-Indicating HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Data Data Analysis (Kinetics, Pathway Elucidation) LCMS->Data

Caption: A workflow diagram for conducting forced degradation studies.

Signaling Pathways

The term "signaling pathways" in the context of drug stability typically refers to the chemical degradation pathways rather than biological signaling cascades. The current body of scientific literature on undecylprodigiosin and related prodiginines focuses on their role in modulating biological signaling pathways to exert their therapeutic effects, such as inducing apoptosis in cancer cells or suppressing immune responses. There is no evidence to suggest that the chemical degradation of this compound proceeds via or influences biological signaling pathways.

Conclusion

This compound is a promising bioactive compound with a stability profile that is highly sensitive to pH, light, and temperature. For successful drug development, it is imperative to handle and store this compound under controlled conditions, preferably in an acidic environment, protected from light, and at low temperatures. While this guide provides a foundational understanding of its stability, further research is needed to fully characterize its degradation products and elucidate its degradation pathways under various stress conditions. The development and validation of a robust stability-indicating analytical method are critical first steps in this endeavor.

References

An In-depth Technical Guide to Undecylprodigiosin Hydrochloride (CAS: 56247-02-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylprodigiosin (B1683453), a member of the prodiginine family of natural red pigments, is a tripyrrolic alkaloid produced by various microorganisms, most notably Streptomyces species.[1][2] As a hydrochloride salt, it exhibits improved solubility and stability for research purposes. This compound has garnered significant scientific interest due to its broad spectrum of biological activities, including potent anticancer, immunosuppressive, antimalarial, and antimicrobial properties.[3][4][5] This technical guide provides a comprehensive overview of undecylprodigiosin hydrochloride, including its physicochemical properties, detailed experimental protocols for its extraction and biological evaluation, and an exploration of its known mechanisms of action through various signaling pathways.

Physicochemical Properties

This compound is a red solid powder.[3] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 56247-02-0[3]
Parent CAS Number 52340-48-4[3][6]
Molecular Formula C₂₅H₃₆ClN₃O[7]
Molecular Weight 430.03 g/mol [7]
Appearance Red solid[3]
Purity ≥95% (HPLC)[3]
Solubility Soluble in DMSO, methanol (B129727), acetone, or chloroform (B151607).[3]
Storage Store at -20°C, protected from light. Stable for at least one year.[3]
IUPAC Name 3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole;hydrochloride[7]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities. The following tables summarize its cytotoxic effects on various cancer cell lines and its antimicrobial activity against different bacterial strains.

Anticancer Activity

Undecylprodigiosin induces apoptosis in a variety of cancer cell lines, often in a p53-independent manner.[8]

Cell LineCancer TypeIC₅₀ ValueReference
P388Murine Leukemia0.05 µM (for apoptosis induction)[9]
HCT-116Colon Carcinoma2.0 µM[10]
HepG-2Hepatocellular Carcinoma4.7 µM[10]
MCF-7Breast Carcinoma1.2 µM[10]
A-549Lung Carcinoma2.8 µM[10]
HL60Human Promyelocytic Leukemia-[11]
BEL-7402Human Hepatoma-[11]
SPCA4Human Lung Adenocarcinoma-[11]

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Antimicrobial Activity

This compound is particularly effective against Gram-positive bacteria.[1]

Bacterial StrainGram StatusMIC (µg/mL)Reference
Staphylococcus aureus ATCC 25923Gram-positive2.5 - 5[12]
Bacillus speciesGram-positive50[13]
Micrococcus speciesGram-positive50[13]
Escherichia coli ATCC 25922Gram-negative>100[12]

Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the compound that inhibits visible bacterial growth.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and evaluation of undecylprodigiosin.

Extraction and Purification from Streptomyces Culture

This protocol is adapted from methods described for various Streptomyces species.[14][15]

3.1.1. Materials and Equipment

  • Streptomyces culture broth

  • Centrifuge and centrifuge tubes

  • Organic solvents: Methanol, Toluene, Chloroform

  • 0.1 M Phosphate (B84403) buffer (pH 7.0)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., n-hexane:ethyl acetate (B1210297) or chloroform:methanol gradient)

  • High-Performance Liquid Chromatography (HPLC) system for final purification

3.1.2. Procedure

  • Cell Harvesting : Centrifuge the fermentation broth (e.g., at 7025 x g for 20 minutes) to pellet the mycelial biomass.[14]

  • Extraction : Resuspend the cell pellet in a 1:1:1 mixture of methanol, toluene, and 0.1 M phosphate buffer (pH 7).[15] Vortex vigorously to ensure thorough mixing and extraction of the pigment into the organic phase.

  • Phase Separation : Centrifuge the mixture to separate the phases. Carefully collect the upper organic (toluene) phase containing the red pigment.

  • Washing : Wash the collected organic phase with an equal volume of phosphate buffer to remove water-soluble impurities.

  • Concentration : Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude undecylprodigiosin extract.

  • Chromatographic Purification :

    • Column Chromatography : Dissolve the crude extract in a minimal volume of chloroform and load it onto a silica gel column. Elute the pigment using a gradient of increasing polarity, for example, from 10% to 100% methanol in chloroform.[15] Collect the red-colored fractions.

    • HPLC : For final purification, subject the enriched fractions to reversed-phase HPLC.[4]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.[12]

3.2.1. Materials and Equipment

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

3.2.2. Procedure

  • Preparation of Dilutions : Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate.

  • Inoculum Preparation : Suspend bacterial colonies from a fresh agar (B569324) plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Inoculation : Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.[1] Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation : Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][16]

3.3.1. Materials and Equipment

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

3.3.2. Procedure

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[16]

  • Compound Treatment : Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition : After incubation, add MTT solution to each well and incubate for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals.[16]

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Biosynthesis of Undecylprodigiosin

The biosynthesis of undecylprodigiosin in Streptomyces coelicolor is governed by the red gene cluster.[17] It involves a bifurcated pathway where two pyrrole (B145914) precursors, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (B1249831) (2-UP), are synthesized separately and then condensed.[14][18]

G cluster_mbc MBC Biosynthesis cluster_2up 2-Undecylpyrrole Biosynthesis Proline L-Proline Intermediate1 Intermediate1 Proline->Intermediate1 redP, redQ Intermediate2 Intermediate2 Intermediate1->Intermediate2 redL, redK MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) Intermediate2->MBC redI, redJ, redH, redG Undecylprodigiosin Undecylprodigiosin MBC->Undecylprodigiosin Condensation (redW) Fatty_acid_precursor Fatty Acid Precursor 2-Undecylpyrrole 2-Undecylpyrrole (2-UP) Fatty_acid_precursor->2-Undecylpyrrole redR, redS, redT, redU, redV 2-Undecylpyrrole->Undecylprodigiosin

Caption: Simplified biosynthetic pathway of undecylprodigiosin.

The production of undecylprodigiosin is regulated by a cascade involving the redD and redZ genes.[14]

G redZ redZ (Response Regulator) redD redD (Transcriptional Activator) redZ->redD Activates transcription red_biosynthetic_genes red biosynthetic genes redD->red_biosynthetic_genes Activates transcription

Caption: Regulatory cascade for undecylprodigiosin biosynthesis.

Induction of Apoptosis

Undecylprodigiosin is a potent inducer of apoptosis in cancer cells.[3] Studies in P388 cancer cells suggest that its mechanism involves binding to ribosomes and activating the p38 and JNK signaling pathways, while the ERK1/2 pathway is not involved.[19] This process appears to be independent of ROS generation and intracellular acidification.[19]

G Undecylprodigiosin Undecylprodigiosin Ribosome Ribosome Undecylprodigiosin->Ribosome Binds to p38_JNK p38 / JNK Signaling Ribosome->p38_JNK Activates Apoptosis Apoptosis p38_JNK->Apoptosis Induces

Caption: Proposed apoptotic pathway induced by undecylprodigiosin.

Experimental Workflow for Bioactivity Screening

A typical workflow for identifying and characterizing the bioactivity of undecylprodigiosin from a microbial source is outlined below.

G cluster_0 Discovery and Production cluster_1 Bioactivity Assessment cluster_2 Mechanism of Action A Microbial Fermentation B Extraction & Purification A->B C Antimicrobial Screening (MIC) B->C D Cytotoxicity Screening (IC50) B->D E Signaling Pathway Analysis D->E

Caption: General experimental workflow for undecylprodigiosin research.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Its potent and selective cytotoxicity against cancer cells, coupled with its antimicrobial activity against clinically relevant pathogens, makes it a compelling candidate for further drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and unlock the full therapeutic potential of this remarkable molecule.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Undecylprodigiosin Hydrochloride Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin (B1683453), a member of the prodiginine family of natural red pigments, is a secondary metabolite produced by various bacteria, most notably Streptomyces species.[1][2] This compound has garnered significant scientific interest due to its broad spectrum of biological activities, including potent antibacterial effects against clinically relevant pathogens.[1] Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant threat to public health due to its resistance to a wide range of antibiotics. The exploration of novel antimicrobial agents is therefore a critical area of research. Undecylprodigiosin has demonstrated promising activity against Gram-positive bacteria, including MRSA, primarily by disrupting the bacterial cell envelope.[1] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of undecylprodigiosin hydrochloride against MRSA, presents available quantitative data, and illustrates the key experimental workflows and the compound's proposed mechanism of action.

Quantitative Data Summary

The antimicrobial efficacy of undecylprodigiosin and its analogue, prodigiosin (B1679158), against Staphylococcus aureus, including MRSA strains, has been documented in various studies. The following table summarizes the reported MIC values. It is important to note that MIC values can vary depending on the specific MRSA strain, testing methodology, and the purity of the compound.[1]

CompoundBacterial StrainMIC (µg/mL)Reference
UndecylprodigiosinStaphylococcus aureus ATCC 259232.5 - 5[3]
ProdigiosinStaphylococcus aureus (MSSA)0.25[1]
ProdigiosinStaphylococcus aureus (MRSA)0.25 - 5[1][4]
ProdigiosinStaphylococcus aureus (Multiple Isolates)2.5 - 5.0[1]
UndecylprodigiosinMultidrug-resistant bacterial strains0.5 - 4.0[5]

Experimental Protocols

The following protocol for determining the MIC of this compound against MRSA is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[1][3]

Materials
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MRSA strain(s) (e.g., ATCC 43300)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette and sterile pipette tips

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Ensure the compound is fully dissolved. Further dilutions should be made in CAMHB.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture of MRSA on a non-selective agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

Broth Microdilution Assay
  • Plate Setup: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.[3]

  • Serial Dilution of Undecylprodigiosin:

    • Add 50 µL of the this compound working solution (at twice the highest desired final concentration) to the first well of a designated row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the row.[3]

  • Inoculation: Add 50 µL of the standardized MRSA inoculum to each well, except for the sterility control well. The final volume in each well will be 100 µL.[1][3]

  • Controls:

    • Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum.

    • Sterility Control: A well containing 100 µL of sterile CAMHB only.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the dilutions.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]

Interpretation of Results

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of MRSA.[1] This can be determined by visual inspection of the microtiter plate. The growth control well should appear turbid, while the sterility control well should remain clear.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare Undecylprodigiosin Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) inoculation Inoculate wells with standardized MRSA prep_inoculum->inoculation serial_dilution->inoculation controls Include Growth, Sterility, and Solvent Controls inoculation->controls incubation Incubate at 35°C for 16-20 hours controls->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Proposed Mechanism of Action

The antibacterial activity of undecylprodigiosin against MRSA is primarily attributed to its ability to disrupt the bacterial cell envelope.[1] Transcriptomic analyses have revealed that prodigiosin treatment leads to significant changes in the expression of genes involved in cell envelope biosynthesis.[1] This suggests that the compound interferes with the fundamental processes of cell wall and membrane maintenance, leading to a loss of membrane integrity, leakage of cellular components, and ultimately, cell death.[1]

mechanism_of_action undecylprodigiosin Undecylprodigiosin Hydrochloride cell_envelope MRSA Cell Envelope (Cell Wall & Membrane) undecylprodigiosin->cell_envelope Targets gene_expression Altered Gene Expression (Cell Envelope Biosynthesis) undecylprodigiosin->gene_expression cell_envelope->gene_expression Induces changes in disruption Disruption of Membrane Integrity gene_expression->disruption Leads to leakage Leakage of Cellular Components disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Simplified Signaling Pathway of Undecylprodigiosin's Action on MRSA.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Undecylprodigiosin from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Undecylprodigiosin (B1683453) is a red-pigmented alkaloid belonging to the prodiginine family of natural products.[1] It is a secondary metabolite produced by several bacteria, most notably species of Streptomyces and Serratia.[2][3][4] This compound has garnered significant scientific interest due to its potent biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties.[1][3] As research into its therapeutic potential advances, robust and efficient purification methods are crucial for obtaining high-purity undecylprodigiosin for preclinical and clinical studies. This document provides a detailed protocol for the purification of undecylprodigiosin from bacterial culture using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Production and Extraction of Undecylprodigiosin

This protocol outlines the steps for culturing Streptomyces and extracting the crude undecylprodigiosin pigment.

1. Bacterial Strain and Culture Conditions:

  • Producing Organism: Streptomyces coelicolor or other undecylprodigiosin-producing strains like marine Streptomyces sp.[2][5]

  • Culture Medium: A suitable production medium, such as a medium containing soluble starch (10 g/L), yeast extract (2 g/L), peptone (4 g/L), and sea salt (34.75 g/L) dissolved in distilled water.[5] Production can be enhanced by optimizing medium components.[6]

  • Incubation: Culture the bacteria in flasks with agitation (e.g., 120 rpm) at a controlled temperature (e.g., 27-30°C) for an extended period (e.g., 168 hours or 7 days) to allow for the accumulation of the secondary metabolite.[5][7]

2. Extraction of Crude Pigment:

  • After incubation, harvest the culture broth.

  • Perform a solvent extraction using an organic solvent immiscible with water, such as ethyl acetate (B1210297) (EtOAc), at a 1:1 ratio with the culture broth volume.[5]

  • Agitate the mixture vigorously to ensure the transfer of the lipophilic undecylprodigiosin from the aqueous phase and bacterial cells into the organic solvent.

  • Separate the organic phase containing the red pigment from the aqueous phase.

  • Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.[5]

3. (Optional) Pre-purification using Column Chromatography:

  • For highly complex crude extracts, a pre-purification step using silica (B1680970) open column chromatography can be beneficial.[5]

  • The crude extract can be fractionated using a step gradient of solvents, for example, a dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) mixture, starting from high polarity (e.g., 99:1 CH2Cl2:MeOH) and gradually increasing the polarity.[5]

  • Fractions containing the red pigment can be identified visually and by thin-layer chromatography (TLC).[5]

Protocol 2: HPLC Purification of Undecylprodigiosin

This protocol details the final purification step using reverse-phase HPLC (RP-HPLC).

1. Instrumentation and Materials:

  • HPLC System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.[8]

  • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 µm particle size).[5]

  • Mobile Phase Solvents:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% formic acid).[5][9]

    • Solvent B: Organic solvent mixture (e.g., Acetonitrile/Methanol 1:1 v/v or pure Methanol).[5][10]

  • Sample Preparation: Dissolve the crude or pre-purified extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.

2. HPLC Method:

  • Detection Wavelength: Undecylprodigiosin exhibits a maximum absorbance around 530-539 nm; therefore, the detector should be set to this range for monitoring.[7][10]

  • Flow Rate: A typical flow rate for a semi-preparative column (10 mm i.d.) is around 3 mL/min.[5]

  • Column Temperature: Maintain a constant column temperature, for example, 40°C.[8]

  • Injection Volume: This will vary depending on the concentration of the sample and the column capacity.

  • Elution Program: A gradient elution is typically employed to achieve good separation. An example of a gradient program is provided in the data section.

Data Presentation

The quantitative data related to production and purification are summarized below.

Table 1: Example Production Yields of Undecylprodigiosin

Producing OrganismCulture ConditionYieldReference
Streptomyces sp. JS520Optimized liquid medium138 mg/L[11]
Recombinant Streptomyces sp. ALAA-R20Solid-state fermentation on groundnut oil cake181.78 mg/g dry substrate[1]
Streptomyces sp. SNA-077Liquid medium in flasks7.8 mg from 80 L culture (after purification)[5]

Table 2: Example HPLC Gradient Program for Undecylprodigiosin Purification

Time (minutes)% Solvent A (0.1% TFA in Water)% Solvent B (Acetonitrile/Methanol 1:1)
03070
300100
350100
403070

This program is based on a published method and may require optimization.[5] The retention time for undecylprodigiosin under these specific conditions was reported to be 15.6 minutes.[5]

Visualizations

Diagrams

G cluster_0 Production & Extraction cluster_1 Purification & Analysis Culture Bacterial Culture (e.g., Streptomyces sp.) Harvest Harvest Culture Broth Culture->Harvest Solvent_Ext Solvent Extraction (e.g., Ethyl Acetate) Harvest->Solvent_Ext Evaporation Evaporation Solvent_Ext->Evaporation Crude_Extract Crude Undecylprodigiosin Extract Evaporation->Crude_Extract HPLC_Prep Sample Preparation (Dissolve & Filter) Crude_Extract->HPLC_Prep HPLC RP-HPLC (C18 Column) HPLC_Prep->HPLC Fraction_Collection Fraction Collection (λ = 535 nm) HPLC->Fraction_Collection Analysis Purity Analysis & Solvent Evaporation Fraction_Collection->Analysis Pure_UP Pure Undecylprodigiosin Analysis->Pure_UP

Caption: Overall workflow for undecylprodigiosin purification.

G Proline L-Proline MBC_Precursors Proline, Serine, Malonyl-CoA Serine L-Serine Malonyl_CoA Malonyl-CoA Fatty_Acid_Synth Fatty Acid Synthase Pathway Undecyl_Chain C11-Undecyl Chain UP_Precursors Fatty Acid Pathway MBC 4-methoxy-2,2'-bipyrrole -5-carboxaldehyde (MBC) MBC_Precursors->MBC UP 2-undecylpyrrole (UP) UP_Precursors->UP Condensation Condensation (RedH Enzyme) MBC->Condensation UP->Condensation UPG Undecylprodigiosin Condensation->UPG

References

Application Notes and Protocols for Undecylprodigiosin Hydrochloride in Flow Cytometry and Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin (B1683453) hydrochloride, a member of the prodigiosin (B1679158) family of natural red pigments, has garnered significant interest in cancer research due to its pro-apoptotic and anti-proliferative properties.[1] This document provides detailed application notes and experimental protocols for the use of undecylprodigiosin hydrochloride in flow cytometry and cell cycle analysis, enabling researchers to investigate its effects on cancer cell lines.

Undecylprodigiosin has been shown to induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines.[2][3] This G1 arrest is often associated with the modulation of key cell cycle regulatory proteins. Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for elucidating these effects. By staining cells with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide (PI), researchers can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and assess the impact of this compound treatment.

Data Presentation

Table 1: IC50 Values of Undecylprodigiosin and Related Prodigiosins in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for undecylprodigiosin and the related compound prodigiosin in different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
ProdigiosinHepG2Hepatocellular Carcinoma1.01[4]
ProdigiosinBEL7402Hepatocellular Carcinoma2.69[4]

Note: IC50 values can vary depending on the experimental conditions, including cell line, incubation time, and assay method.

Table 2: Effect of Prodigiosin on Cell Cycle Distribution in Hepatocellular Carcinoma Cells

This table presents the percentage of cells in each phase of the cell cycle after treatment with prodigiosin, demonstrating its effect on cell cycle progression.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control (HepG2)45.341.213.5[4]
Prodigiosin (1 µg/mL, 48h)68.720.111.2[4]
Control (BEL7402)50.138.911.0[4]
Prodigiosin (2.5 µg/mL, 48h)72.418.59.1[4]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the general procedure for culturing mammalian cancer cells and treating them with this compound prior to flow cytometry analysis.

Materials:

  • Mammalian cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture the selected cancer cell line in complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Seed the cells in culture plates or flasks at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Once the cells have adhered and are actively dividing, replace the medium with fresh medium containing the desired concentrations of this compound. A vehicle control (medium with the same concentration of DMSO used to dissolve the compound) should be included in parallel.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol describes the staining of this compound-treated cells with propidium iodide for the analysis of DNA content and cell cycle distribution by flow cytometry.[2][5]

Materials:

  • Treated and control cells from Protocol 1

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol (B145695)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells from the culture vessel.

    • Once detached, add complete medium to inactivate the trypsin and collect the cell suspension in a centrifuge tube.

    • For suspension cells, directly collect the cell suspension.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

    • Add 500 µL of PI staining solution to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have the lowest fluorescence intensity, the G2/M peak will have approximately double the fluorescence intensity of the G0/G1 peak, and the S phase will fall in between.

Visualization of Signaling Pathways and Workflows

Undecylprodigiosin-Induced G1 Cell Cycle Arrest Pathway

G1_Arrest_Pathway cluster_undecylprodigiosin This compound cluster_cell_cycle_machinery Cell Cycle Machinery UP Undecylprodigiosin Hydrochloride p53 p53 UP->p53 Activates p21 p21 (CDKN1A) p53->p21 Upregulates CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 Inhibits Rb Rb CyclinD_CDK46->Rb Phosphorylates & Inactivates CyclinE_CDK2->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits S_Phase S Phase Entry E2F->S_Phase Promotes

Caption: Undecylprodigiosin-induced G1 cell cycle arrest signaling pathway.

Experimental Workflow for Cell Cycle Analysis

Workflow Start Start: Cancer Cell Culture Treatment Treat with Undecylprodigiosin HCl (and vehicle control) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fix Fix Cells (70% Cold Ethanol) Harvest->Fix Stain Stain with RNase A and Propidium Iodide Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Data Data Analysis: Cell Cycle Distribution Analyze->Data End End: Quantify G1 Arrest Data->End

Caption: Experimental workflow for analyzing cell cycle effects.

Logical Relationship of Undecylprodigiosin's Cellular Effects

Logical_Relationship UP Undecylprodigiosin Hydrochloride G1_Arrest G1 Cell Cycle Arrest UP->G1_Arrest Apoptosis Apoptosis UP->Apoptosis Inhibition Inhibition of Cancer Cell Proliferation G1_Arrest->Inhibition Apoptosis->Inhibition

Caption: Relationship between undecylprodigiosin and its cellular effects.

References

Formulation of Undecylprodigiosin Hydrochloride for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of undecylprodigiosin (B1683453) hydrochloride for preclinical studies. This document outlines the solubility characteristics, recommended vehicle formulations, and detailed protocols for preparation and analysis. Additionally, it includes an overview of the key signaling pathways affected by undecylprodigiosin, crucial for designing pharmacodynamic and efficacy studies.

Physicochemical Properties and Solubility

Undecylprodigiosin hydrochloride is a hydrophobic molecule, presenting challenges for formulation in aqueous-based vehicles suitable for in vivo administration. Understanding its solubility in various pharmaceutically acceptable solvents is the first step in developing an appropriate formulation.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)High (e.g., ≥ 50 mg/mL)[1]Preferred solvent for high-concentration stock solutions.[2] Final concentration in in vivo studies should be minimized to avoid toxicity.
EthanolSolubleCan be used as a co-solvent. May have higher cytotoxicity than DMSO at equivalent concentrations.[2]
MethanolSolublePrimarily for analytical purposes, not typically used in preclinical dosing formulations.
AcetoneSolubleFor laboratory use; not suitable for in vivo administration.
ChloroformSolubleFor laboratory use; not suitable for in vivo administration.
WaterInsolublePractically insoluble in aqueous solutions.[2]

Note: Exact solubility can vary based on the purity of the compound, the specific salt form, and the solvent grade. Empirical determination is recommended.

Preclinical Vehicle Formulations

The selection of a vehicle for preclinical studies is critical and depends on the route of administration, the required dose, and the toxicology profile of the excipients. For the hydrophobic this compound, several strategies can be employed to achieve a stable and administrable formulation.

Table 2: Recommended Preclinical Vehicle Formulations for this compound

Formulation TypeCompositionSuitabilityKey Considerations
Co-solvent System 10-20% DMSO, 30-40% Polyethylene Glycol 400 (PEG400), 40-60% Saline or WaterIntravenous (IV), Intraperitoneal (IP), Oral (PO)A common starting point for poorly soluble compounds.[3] The ratio of solvents may need to be optimized to maintain solubility upon dilution in physiological fluids.
Surfactant-based System 5-10% DMSO, 5-10% Tween® 80 (Polysorbate 80), 80-90% SalineIV, IP, POTween® 80 acts as a surfactant to improve wetting and prevent precipitation.[3]
Cyclodextrin Complex 10-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water or SalineIV, IP, POCyclodextrins encapsulate the hydrophobic drug molecule, increasing its aqueous solubility.[4]
Lipid-based Formulation Undecylprodigiosin in Corn Oil or other pharmaceutically acceptable oilsPO, Subcutaneous (SC)Suitable for oral and subcutaneous administration, potentially improving oral bioavailability.[1]
Aqueous Suspension 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC), 0.1-0.2% (v/v) Tween® 80 in WaterPOFor oral administration when a solution is not feasible. Particle size reduction may be necessary.

Experimental Protocols

Protocol for Determining this compound Solubility

Objective: To empirically determine the solubility of this compound in a selected preclinical vehicle.

Materials:

  • This compound powder

  • Selected preclinical vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the selected preclinical vehicle by mixing the components in the desired ratio.

  • Add an excess amount of this compound powder to a known volume of the vehicle in a sealed vial.

  • Vortex the mixture vigorously for 2-5 minutes.

  • Place the vial on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., methanol) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculate the solubility in mg/mL.

Protocol for Preparing a Co-solvent Formulation for In Vivo Studies

Objective: To prepare a sterile co-solvent formulation of this compound for administration to animals.

Materials:

  • This compound powder

  • Sterile DMSO

  • Sterile Polyethylene Glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh the required amount of this compound in a sterile vial.

  • Add the required volume of sterile DMSO to the vial. Vortex until the powder is completely dissolved.

  • Add the required volume of sterile PEG400 and mix thoroughly.

  • Slowly add the sterile saline to the mixture while gently swirling. The solution should remain clear.

  • Sterile filter the final formulation through a 0.22 µm filter into a sterile container.

  • Visually inspect the final formulation for any precipitation or particulates before administration.

Signaling Pathway and Mechanism of Action

Undecylprodigiosin induces apoptosis in cancer cells through a p53-independent mechanism.[5][6] This is a significant advantage as many cancers have mutated or non-functional p53.[7] The primary mechanism involves the activation of stress-activated protein kinases (SAPKs) and the intrinsic mitochondrial pathway of apoptosis.

Undecylprodigiosin-Induced Apoptotic Signaling Pathway

Undecylprodigiosin_Apoptosis_Pathway UP Undecylprodigiosin Hydrochloride Stress Cellular Stress UP->Stress p38_JNK p38 MAPK / JNK Activation Stress->p38_JNK Bcl2_family Modulation of Bcl-2 Family Proteins p38_JNK->Bcl2_family Anti_apoptotic ↓ BCL-XL, Survivin, XIAP Bcl2_family->Anti_apoptotic Pro_apoptotic ↑ BIK, BIM, MCL-1S, NOXA Bcl2_family->Pro_apoptotic Mito Mitochondrial Outer Membrane Permeabilization Anti_apoptotic->Mito Inhibition Pro_apoptotic->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Undecylprodigiosin-induced p53-independent apoptosis pathway.

The binding of undecylprodigiosin to ribosomes has also been suggested as a potential mechanism contributing to its anticancer activity.[8][9]

Preclinical Study Design Considerations

Pharmacokinetic (PK) Studies

The goal of preclinical PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[10]

  • Route of Administration: The choice of formulation will be dictated by the intended clinical route. For intravenous administration, a solution is required. For oral administration, solutions, suspensions, or lipid-based formulations can be considered.[3]

  • Animal Models: Rodents (mice, rats) are commonly used for initial PK screening.[11]

  • Bioanalysis: A validated analytical method (e.g., LC-MS/MS) is necessary to quantify undecylprodigiosin in biological matrices (plasma, tissues).

Toxicology Studies

Preclinical toxicology studies are essential to determine the safety profile of this compound.[12]

  • Dose Range Finding: Acute toxicity studies are performed to determine the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity: Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to the drug.

  • Endpoints: Key endpoints include clinical observations, body weight changes, food/water consumption, hematology, clinical chemistry, and histopathology of major organs.

Experimental Workflow for Preclinical Formulation Development

Preclinical_Formulation_Workflow Start Start: Undecylprodigiosin HCl API Solubility Solubility Screening (DMSO, Ethanol, PEG400, etc.) Start->Solubility Vehicle Vehicle Selection (Co-solvent, Surfactant, etc.) Solubility->Vehicle Formulation Formulation Preparation & Optimization Vehicle->Formulation Stability Short-term Stability Assessment Formulation->Stability InVivo In Vivo Studies Stability->InVivo PK Pharmacokinetics (PK) InVivo->PK Tox Toxicology (Tox) InVivo->Tox Efficacy Efficacy Studies InVivo->Efficacy End Lead Formulation Identified PK->End Tox->End Efficacy->End

Caption: Workflow for preclinical formulation development of undecylprodigiosin HCl.

References

Application Notes and Protocols: Extraction and Purification of Undecylprodigiosin from Streptomyces coelicolor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Undecylprodigiosin (B1683453) is a red-pigmented antibiotic belonging to the prodiginine family of natural products, produced by several species of Streptomyces, most notably Streptomyces coelicolor. It has garnered significant interest due to its diverse biological activities, including antimicrobial, immunosuppressive, and anticancer properties.[1] This document provides detailed protocols for the cultivation of Streptomyces coelicolor, followed by the extraction and purification of undecylprodigiosin.

Data Presentation: Undecylprodigiosin Yields

The yield of undecylprodigiosin can vary significantly depending on the Streptomyces strain and the cultivation conditions employed. Co-cultivation with other microorganisms has been shown to enhance production.[2]

Streptomyces Species/StrainCultivation MethodKey Conditions & ElicitorsUndecylprodigiosin Yield
Streptomyces coelicolor A3(2)Submerged FermentationPure cultureLow concentrations[1][2]
Streptomyces coelicolor A3(2)Submerged FermentationCo-culture with Bacillus subtilis (live or heat-killed)175-211% increase (shake flasks), 256% increase (bioreactor)[1][2][3]
Streptomyces coelicolorSubmerged FermentationCo-culture with Corallococcus coralloides60-fold increase in intracellular concentration[2]
Streptomyces sp. JS520Submerged FermentationOptimized medium138 mg/L[2][4]
Recombinant Streptomyces sp. ALAA-R20Submerged FermentationModified R2YE medium82.45-105.52% increase over parental strains[2][5]
Recombinant Streptomyces sp. ALAA-R20Solid-State FermentationGroundnut oil cake, 80% moisture, dairy & fruit processing wastewater, pH 7.0, 30°C, 7 days181.78 mg/g dry substrate[2][5]
Marine Streptomyces sp. SNA-077Submerged FermentationSoluble starch, yeast, peptone, sea salt medium3.9 g extract from 80 L culture (yield of pure compound not specified)[2][6]

Experimental Protocols

Cultivation of Streptomyces coelicolor

1.1. Submerged Fermentation Protocol

This protocol provides a general guideline and can be adapted based on the specific research objectives.

  • Seed Culture Preparation:

    • Inoculate a loopful of Streptomyces coelicolor spores or mycelial fragments into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., MYM medium: 4 g/L maltose, 4 g/L yeast extract, 10 g/L malt (B15192052) extract, pH 7.3).[2]

    • Incubate at 28-30°C with shaking at 250 rpm for 2 days.[2]

  • Production Culture:

    • Inoculate a suitable production medium with the seed culture (typically a 10% v/v inoculation). A variety of production media can be used. For example, R5A sucrose-free liquid medium is a common choice.[7]

    • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.[2]

    • Monitor the production of the red pigment visually and through analytical methods.[2]

1.2. Solid-State Fermentation Protocol (for Recombinant Streptomyces sp.)

  • Substrate Preparation:

    • Use a solid substrate such as groundnut oil cake.[2][5]

    • Adjust the initial moisture content to 80% with a mixture of dairy mill and fruit processing wastewaters (1:1).[5]

    • Set the pH to 7.0.[5]

  • Inoculation and Incubation:

    • Inoculate with a spore suspension to a final concentration of 3 x 10^5 spores/g dry substrate.[5]

    • Incubate at 30°C for 7 days.[5]

Extraction of Undecylprodigiosin

2.1. Solvent Extraction from Submerged Culture

  • Cell Harvesting:

    • After the fermentation period, harvest the culture broth by centrifugation (e.g., 7025 x g for 20 minutes) to separate the mycelial biomass from the supernatant.[2]

  • Extraction:

    • The red pigment is primarily located in the mycelium. Extract the pigment from the cell pellet using an organic solvent such as acidified methanol (B129727) (pH < 4) or ethyl acetate (B1210297).[2][8]

    • Incubate the mycelia in the solvent for 1 hour.[8]

    • Separate the organic phase containing the undecylprodigiosin. Multiple extractions may be necessary for complete recovery.[2]

2.2. Extraction from Solid-State Fermentation

  • Extraction:

    • After the incubation period, extract the solid substrate containing the microbial biomass with a suitable organic solvent such as methanol or ethyl acetate.[2]

    • Multiple extractions may be necessary to ensure complete recovery of the pigment.[2]

Purification of Undecylprodigiosin

The crude extract can be further purified using chromatographic techniques.

  • Concentration:

    • Concentrate the organic extract under reduced pressure.[2]

  • Chromatographic Purification:

    • Medium-Pressure Liquid Chromatography (MPLC): A silica (B1680970) gel column can be used with a solvent system like n-hexane:ethyl acetate for initial purification.[2][6]

    • High-Performance Liquid Chromatography (HPLC): For final purification, a reversed-phase C18 column is often employed.[6][9] The purity of the compound can be assessed by HPLC, with undecylprodigiosin typically showing maximum absorbance at around 530-539 nm.[5][7]

Visualizations

experimental_workflow culture Streptomyces coelicolor Culture (Submerged or Solid-State) harvest Harvesting (Centrifugation) culture->harvest extraction Solvent Extraction (e.g., Acidified Methanol) harvest->extraction concentration Concentration (Reduced Pressure) extraction->concentration mple MPLC Purification (Silica Gel) concentration->mple hplc HPLC Purification (Reversed-Phase C18) mple->hplc pure_product Purified Undecylprodigiosin hplc->pure_product regulatory_cascade bldA bldA gene (tRNA for UUA codon) redZ redZ gene (contains UUA codon) bldA->redZ Translational Control redZ->redZ redD redD gene (pathway-specific activator) redZ->redD Transcriptional Activation red_biosynthesis red Biosynthetic Genes redD->red_biosynthesis Transcriptional Activation undecylprodigiosin Undecylprodigiosin Production red_biosynthesis->undecylprodigiosin

References

Application Notes and Protocols for Inducing Apoptosis with Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin (B1683453) hydrochloride is a member of the prodigiosin (B1679158) family of natural red pigments produced by bacteria such as Streptomyces and Serratia species.[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antimalarial, and immunosuppressive properties.[3][4][5] Notably, undecylprodigiosin has demonstrated potent anticancer activity by selectively inducing apoptosis in various cancer cell lines, making it a promising candidate for further investigation in cancer therapy.[1][2] These application notes provide a comprehensive overview and detailed protocols for studying the apoptosis-inducing effects of undecylprodigiosin hydrochloride in cancer cells.

Mechanism of Action

This compound induces apoptosis through a multi-faceted mechanism that involves the activation of intrinsic and extrinsic signaling pathways. A key aspect of its action is the induction of apoptosis independent of the p53 tumor suppressor protein status of the cancer cells.[1][2] This is significant as many conventional chemotherapeutics rely on a functional p53 pathway to be effective.

The apoptotic cascade initiated by undecylprodigiosin involves:

  • Modulation of Bcl-2 Family Proteins: It leads to a decrease in the levels of anti-apoptotic proteins such as Bcl-xL, Survivin, and XIAP, while concurrently increasing the expression of pro-apoptotic proteins like BIK, BIM, MCL-1S, and NOXA.[1][2]

  • Caspase Activation: The shift in the balance of Bcl-2 family proteins contributes to the activation of the caspase cascade, including the activation of caspase-9 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[1] The induction of apoptosis can be blocked by pan-caspase inhibitors, confirming the central role of caspases.[1][2]

  • MAPK Signaling Pathway Involvement: Studies have shown that undecylprodigiosin can activate the p38 and JNK signaling pathways, which are involved in mediating apoptosis.[6]

  • Mitochondrial Pathway: Evidence suggests the involvement of the intrinsic mitochondrial apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c.[7]

Quantitative Data Summary

The cytotoxic and pro-apoptotic efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
HCT-116Colon Carcinoma2.0Not SpecifiedNot Specified
HepG-2Hepatocellular Carcinoma4.7Not SpecifiedNot Specified
MCF-7Breast Carcinoma1.2Not SpecifiedNot Specified
A-549Lung Carcinoma2.8Not SpecifiedNot Specified
BT-20Breast CarcinomaNot Specified48Not Specified[1]
MDA-MB-231Breast CarcinomaNot Specified48Not Specified[1]
T47DBreast CarcinomaNot Specified48Not Specified[1]
P388Murine LeukemiaNot SpecifiedNot SpecifiedNot Specified[6][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cell suspension to collect the cell pellet.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the cells and centrifuge.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G Undecylprodigiosin-Induced Apoptosis Signaling Pathway cluster_0 MAPK Pathway cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway UP Undecylprodigiosin Hydrochloride p38 p38 UP->p38 JNK JNK UP->JNK Bcl2_family Modulation of Bcl-2 Family Proteins UP->Bcl2_family Casp9 Caspase-9 Activation p38->Casp9 JNK->Casp9 Bax Bax ↑ Bcl2_family->Bax Bcl2 Bcl-2 ↓ Bcl2_family->Bcl2 Mito Mitochondrial Membrane Potential ↓ Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis G Experimental Workflow for Studying Undecylprodigiosin-Induced Apoptosis cluster_0 Apoptosis Assessment start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with Undecylprodigiosin HCl (Dose- and Time-course) cell_culture->treatment cell_viability Cell Viability Assay (MTT Assay) treatment->cell_viability annexin_pi Annexin V/PI Staining (Flow Cytometry) treatment->annexin_pi western_blot Western Blot Analysis (Apoptotic Markers) treatment->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis annexin_pi->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Western Blot Analysis of Undecylprodigiosin-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Undecylprodigiosin (B1683453), a member of the prodigiosin (B1679158) family of natural red pigments produced by bacteria such as Streptomyces and Serratia, has garnered significant interest for its potent anticancer properties.[1] This document provides detailed application notes and protocols for the Western blot analysis of cancer cells treated with undecylprodigiosin, focusing on the key signaling pathways involved in its mechanism of action, namely the induction of apoptosis and cell cycle arrest.

Undecylprodigiosin has been shown to exert a selective cytotoxic effect on malignant cells while showing limited toxicity to non-malignant cells.[1] Its anticancer activity is mediated through the induction of apoptosis, confirmed by caspase activation and PARP cleavage, and by causing cell cycle arrest, particularly at the G2/M phase.[2][3] Notably, undecylprodigiosin-induced apoptosis can occur independently of the tumor suppressor protein p53 status of the cancer cells, making it a promising candidate for a broad range of cancers.[1][2]

Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying the effects of undecylprodigiosin. This method allows for the sensitive and specific detection of changes in the expression and activation of key proteins involved in apoptosis and cell cycle regulation.

Key Signaling Pathways Modulated by Undecylprodigiosin

Undecylprodigiosin treatment in cancer cells primarily impacts two major cellular processes: apoptosis and cell cycle progression.

Apoptosis Induction

Undecylprodigiosin triggers programmed cell death through the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins, leading to the activation of caspases and subsequent cleavage of cellular substrates. Key events include:

  • Modulation of Bcl-2 Family Proteins: A marked decrease in the levels of anti-apoptotic proteins such as BCL-X(L), Survivin, and XIAP, with a concurrent enhancement in the levels of pro-apoptotic proteins like BIK, BIM, MCL-1S, and NOXA.[1][2]

  • Caspase Activation: Activation of initiator caspases (e.g., Caspase-9) and executioner caspases.[2]

  • PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases, a hallmark of apoptosis.[2]

  • Activation of Stress-Activated Protein Kinases (SAPKs): Activation of p38 and JNK signaling pathways is also associated with undecylprodigiosin-induced apoptosis.

Cell Cycle Arrest

Undecylprodigiosin has been observed to induce cell cycle arrest, predominantly at the G2/M phase.[3] This is often associated with changes in the expression of cell cycle regulatory proteins.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the observed changes in protein expression in cancer cells following treatment with undecylprodigiosin, as determined by Western blot analysis.

Table 1: Modulation of Apoptosis-Related Proteins

Protein TargetChange in Expression/ActivityCancer Cell Line(s)Reference
Anti-Apoptotic
BCL-X(L)DecreasedBreast Carcinoma[2]
SurvivinDecreasedBreast Carcinoma[2]
XIAPDecreasedBreast Carcinoma[1][2]
Pro-Apoptotic
BIKEnhancedBreast Carcinoma[1][2]
BIMEnhancedBreast Carcinoma[2]
MCL-1SEnhancedBreast Carcinoma[2]
NOXAEnhancedBreast Carcinoma[2]
Caspases & Substrates
Caspase-9ActivatedBreast Carcinoma[2]
PARPCleavedBreast Carcinoma[2]
MAP Kinases
Phospho-p38Increased-
Phospho-JNKIncreased-

Table 2: Modulation of Cell Cycle-Related Proteins

Protein TargetChange in Expression/ActivityCancer Cell Line(s)Reference
p21EnhancedAGS (Gastric Cancer)[3]
p53EnhancedAGS (Gastric Cancer)[3]
14-3-3σEnhancedAGS (Gastric Cancer)[3]
p34(cdc2)DecreasedColon Carcinoma[4]
Cyclin B1DecreasedColon Carcinoma[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of Apoptosis Markers

This protocol outlines the steps for analyzing the expression of key apoptosis-related proteins in cancer cells treated with undecylprodigiosin.

1. Cell Culture and Treatment:

  • Plate cancer cells (e.g., MCF-7, BT-20, MDA-MB-231, T47D) at an appropriate density and allow them to adhere overnight.
  • Treat cells with varying concentrations of undecylprodigiosin (e.g., 0.1 - 10 µM) for desired time points (e.g., 24, 48 hours). Include a vehicle-treated control group.

2. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

3. Protein Quantification:

  • Collect the supernatant containing the protein extract.
  • Determine the protein concentration using a BCA protein assay kit, following the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.
  • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
  • Load equal amounts of protein (20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
  • Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
  • Anti-BCL-X(L) (1:1000)
  • Anti-Survivin (1:1000)
  • Anti-XIAP (1:1000)
  • Anti-BIK (1:1000)
  • Anti-BIM (1:1000)
  • Anti-cleaved Caspase-9 (1:1000)
  • Anti-PARP (1:1000)
  • Anti-phospho-p38 (1:1000)
  • Anti-phospho-JNK (1:1000)
  • Anti-β-actin (1:5000) or Anti-GAPDH (1:5000) as a loading control.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate.
  • Capture the chemiluminescent signal using an imaging system.
  • Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is designed to analyze the expression of proteins involved in the G2/M cell cycle arrest induced by undecylprodigiosin.

1. Cell Culture, Synchronization (Optional), and Treatment:

  • Culture cancer cells (e.g., colon carcinoma cell lines) as described in Protocol 1.
  • For a more defined analysis, cells can be synchronized at the G1/S boundary before treatment.
  • Treat cells with undecylprodigiosin at various concentrations and for different durations.

2. Cell Lysis, Protein Quantification, SDS-PAGE, and Protein Transfer:

  • Follow steps 2-5 from Protocol 1.

3. Immunoblotting:

  • Block the membrane as described in Protocol 1.
  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
  • Anti-p21 (1:1000)
  • Anti-p53 (1:1000)
  • Anti-14-3-3σ (1:1000)
  • Anti-p34(cdc2) (1:1000)
  • Anti-Cyclin B1 (1:1000)
  • Anti-β-actin (1:5000) or Anti-GAPDH (1:5000) as a loading control.
  • Follow the washing and secondary antibody incubation steps as described in Protocol 1.

7. Detection and Analysis:

  • Follow step 7 from Protocol 1 to detect and quantify the protein bands.

Visualizations

Signaling Pathways and Experimental Workflows

Undecylprodigiosin_Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Modulation Undecylprodigiosin Undecylprodigiosin Bcl_XL BCL-X(L) Undecylprodigiosin->Bcl_XL Survivin Survivin Undecylprodigiosin->Survivin XIAP XIAP Undecylprodigiosin->XIAP BIK BIK Undecylprodigiosin->BIK BIM BIM Undecylprodigiosin->BIM NOXA NOXA Undecylprodigiosin->NOXA Mitochondria Mitochondria Bcl_XL->Mitochondria Survivin->Mitochondria XIAP->Mitochondria BIK->Mitochondria BIM->Mitochondria NOXA->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase_Cascade Effector Caspase Activation Caspase9->Caspase_Cascade PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Undecylprodigiosin-induced apoptotic signaling pathway.

Undecylprodigiosin_CellCycle_Pathway Undecylprodigiosin Undecylprodigiosin p53 p53 Undecylprodigiosin->p53 cdc2_cyclinB1 cdc2/Cyclin B1 Complex Undecylprodigiosin->cdc2_cyclinB1 p21 p21 p53->p21 p21->cdc2_cyclinB1 G2M_Arrest G2/M Arrest cdc2_cyclinB1->G2M_Arrest

Caption: Undecylprodigiosin-induced G2/M cell cycle arrest pathway.

Western_Blot_Workflow A Cell Culture & Undecylprodigiosin Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: General experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Measuring the Immunosuppressive Activity of Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin (B1683453) hydrochloride, a member of the prodigiosin (B1679158) family of natural pigments, has garnered significant interest for its potent immunosuppressive properties.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively measure the immunosuppressive activity of this compound. The methodologies outlined herein focus on key in vitro assays to assess the impact of undecylprodigiosin hydrochloride on lymphocyte proliferation and cytokine production, and provide insights into its mechanism of action.

Data Presentation

The immunosuppressive activity of this compound can be quantified and summarized for comparative analysis. The following table presents key inhibitory parameters.

Parameter Cell Type Assay Value Reference
IC50Human T LymphocytesProliferation Assay3-8 ng/mL[2]
IC50Human B LymphocytesProliferation Assay3-8 ng/mL[2]
Effect on Cytokine ProductionT Helper CellsCytokine Production AssayInhibition of IL-2, IFN-γ, and TNF-α (Qualitative)[3]

Note: Quantitative dose-response data for the inhibition of specific cytokines by this compound is a key area for experimental investigation using the protocols provided below.

Mechanism of Action

This compound exerts its immunosuppressive effects through a distinct mechanism of action that differs from conventional immunosuppressants like cyclosporin (B1163) A and rapamycin.[2] Its primary modes of action include:

  • Cell Cycle Arrest: It blocks the proliferation of T and B lymphocytes in the G1 phase of the cell cycle, preventing their entry into the S phase.[2] This is achieved through the inhibition of retinoblastoma protein (Rb) phosphorylation, a critical step for G1/S transition.[2]

  • Inhibition of Signaling Pathways: Undecylprodigiosin has been shown to interfere with key signaling cascades involved in lymphocyte activation. A primary target is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for transducing signals from cytokine receptors to the nucleus to regulate gene expression involved in immunity and cell proliferation. Prodigiosins have been shown to indirectly block the activation of STAT proteins.[3]

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound immunosuppression.

Experimental Workflow for Measuring Immunosuppressive Activity

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis PBMC_Isolation 1. Isolate PBMCs from whole blood Cell_Culture 2. Culture PBMCs with mitogen (e.g., PHA, anti-CD3/CD28) PBMC_Isolation->Cell_Culture Compound_Treatment 3. Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment Proliferation_Assay 4a. Lymphocyte Proliferation Assay (CFSE or [3H]-Thymidine) Compound_Treatment->Proliferation_Assay Cytokine_Assay 4b. Cytokine Production Assay (ELISA or CBA) Compound_Treatment->Cytokine_Assay IC50_Calculation 5a. Calculate IC50 for proliferation Proliferation_Assay->IC50_Calculation Cytokine_Quantification 5b. Quantify cytokine levels (IL-2, IFN-γ, TNF-α) Cytokine_Assay->Cytokine_Quantification

Caption: Workflow for assessing immunosuppressive activity.

Experimental Protocols

Lymphocyte Proliferation Assay (CFSE-based)

This protocol details a method to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • This compound stock solution (in DMSO)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS + 2% FBS)

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining:

    • Wash isolated PBMCs twice with PBS.

    • Resuspend cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C in the dark.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells three times with complete RPMI-1640 medium.

  • Cell Seeding and Treatment:

    • Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is 0.1 to 100 ng/mL. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Add 50 µL of mitogen (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads) to stimulated wells. Add 50 µL of medium to unstimulated control wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the lymphocyte population and examining the CFSE fluorescence intensity. Proliferating cells will show successive halving of CFSE fluorescence.

  • Data Analysis:

    • Determine the percentage of proliferating cells in each condition.

    • Calculate the IC50 value of this compound by plotting the percentage of proliferation inhibition against the log of the compound concentration.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of key cytokines (IL-2, IFN-γ, TNF-α) in the supernatant of cultured lymphocytes treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human PBMCs

  • Complete RPMI-1640 medium

  • Mitogen (e.g., PHA or anti-CD3/anti-CD28)

  • This compound stock solution

  • ELISA kits for human IL-2, IFN-γ, and TNF-α

  • 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Isolate and prepare PBMCs as described in the proliferation assay protocol.

    • Resuspend PBMCs at 2 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Add 50 µL of serially diluted this compound to the wells. Include a vehicle control.

    • Add 50 µL of mitogen to stimulated wells and 50 µL of medium to unstimulated wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.

  • ELISA:

    • Perform the ELISA for IL-2, IFN-γ, and TNF-α according to the manufacturer's instructions provided with the specific kits.

    • Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Plot the cytokine concentration against the concentration of this compound to determine the dose-dependent inhibitory effect.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for evaluating the immunosuppressive activity of this compound. By employing these standardized assays, researchers can obtain reliable and reproducible data on its effects on lymphocyte proliferation and cytokine production, thereby facilitating its further development as a potential therapeutic agent. The unique mechanism of action of this compound warrants further investigation to fully elucidate its immunomodulatory potential.

References

Application Notes and Protocols: Antimalarial Efficacy Testing of Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the reported in vitro and in vivo antimalarial activities of natural prodiginines. It is important to note that these values represent a range for a class of compounds and the specific activity of undecylprodigiosin (B1683453) hydrochloride may vary.

Table 1: In Vitro Antimalarial Activity of Natural Prodiginines against Plasmodium falciparum

Compound ClassPlasmodium falciparum Strain(s)IC50 Range (nM)Assay Method
Natural ProdigininesNot specified1.7 - 8.0Not specified

Table 2: In Vivo Antimalarial Activity of Prodiginine Analogues against Plasmodium yoelii in a Murine Model

CompoundDosageAdministration RouteParasite Reduction (%)Animal Model
Metacycloprodiginine Analogue5 mg/kg/dayOral92P. yoelii infected mice
Metacycloprodiginine Analogue25 mg/kg/dayOral>90 (some cured)P. yoelii infected mice

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing using SYBR Green I-based Fluorescence Assay

This protocol details the determination of the 50% inhibitory concentration (IC50) of undecylprodigiosin hydrochloride against the asexual erythrocytic stages of P. falciparum. The assay relies on the measurement of parasite DNA content via the intercalation of the fluorescent dye SYBR Green I.

Materials:

  • This compound

  • P. falciparum culture (e.g., 3D7 or K1 strains)

  • Human erythrocytes (O+)

  • Complete parasite medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • 96-well black microplates with clear bottoms

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using standard methods such as 5% D-sorbitol treatment.

  • Drug Plate Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete parasite medium to achieve the desired final concentrations.

    • Add 20 µL of each drug dilution to triplicate wells of a 96-well plate.

    • Include control wells: drug-free medium (positive control for parasite growth) and medium with uninfected erythrocytes (negative control).

  • Assay Initiation:

    • Prepare a parasite suspension with 2% hematocrit and 0.5% parasitemia (ring stage) in complete parasite medium.

    • Add 180 µL of the parasite suspension to each well of the drug plate.

  • Incubation: Incubate the plate at 37°C for 72 hours in a humidified chamber with the specified gas mixture.

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer (containing a 1:5000 dilution of the SYBR Green I stock) to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the negative control wells from all other readings.

    • Normalize the data by expressing the fluorescence of each drug concentration as a percentage of the positive control.

    • Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., nonlinear regression analysis).

In Vivo Antimalarial Efficacy Testing using the 4-Day Suppressive Test (Peter's Test)

This protocol describes the evaluation of the in vivo antimalarial activity of this compound in a murine model infected with a rodent malaria parasite, Plasmodium berghei.

Materials:

  • This compound

  • Plasmodium berghei (e.g., ANKA strain)

  • Swiss albino mice (female, 6-8 weeks old)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)

  • Giemsa stain

  • Microscope

Procedure:

  • Inoculum Preparation:

    • Collect blood from a donor mouse with a rising P. berghei parasitemia (typically 20-30%).

    • Dilute the infected blood with a suitable buffer (e.g., Alsever's solution) to a final concentration of 1 x 10^7 parasitized erythrocytes per 0.2 mL.

  • Infection of Mice: Inoculate each experimental mouse intraperitoneally with 0.2 mL of the prepared inoculum on Day 0.

  • Drug Administration:

    • Randomly divide the infected mice into groups (n=5 per group):

      • Vehicle control group

      • Positive control group (e.g., chloroquine (B1663885) at 5 mg/kg)

      • Test groups receiving different doses of this compound.

    • Administer the first dose of the test compound or control substance orally or via the desired route approximately 2-4 hours after infection (Day 0).

    • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Monitoring of Parasitemia:

    • On Day 4, prepare thin blood smears from the tail blood of each mouse.

    • Fix the smears with methanol (B129727) and stain with Giemsa.

    • Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite suppression using the following formula: % Suppression = [(Average parasitemia in vehicle control - Average parasitemia in treated group) / Average parasitemia in vehicle control] x 100

    • Monitor the survival of the mice daily.

Visualizations

Experimental Workflows

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Synchronize P. falciparum Culture (Ring Stage) A1 Add Drug and Parasites to 96-well Plate P1->A1 P2 Prepare Drug Dilutions P2->A1 A2 Incubate for 72h A1->A2 A3 Add SYBR Green I Lysis Buffer A2->A3 A4 Incubate in Dark A3->A4 D1 Read Fluorescence A4->D1 D2 Calculate IC50 D1->D2

Caption: Workflow for the in vitro SYBR Green I antimalarial assay.

In_Vivo_Assay_Workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis I1 Prepare P. berghei Inoculum I2 Infect Mice (Day 0) I1->I2 T1 Administer Drug/Vehicle (Day 0 - Day 3) I2->T1 M1 Collect Blood Smears (Day 4) T1->M1 M2 Giemsa Staining M1->M2 M3 Determine Parasitemia M2->M3 M4 Calculate % Suppression M3->M4

Caption: Workflow for the in vivo 4-day suppressive antimalarial test.

Signaling Pathway

The precise mechanism of action and the specific signaling pathways in Plasmodium affected by this compound have not been fully elucidated. However, many antimalarial compounds are known to interfere with essential parasite processes such as hemoglobin digestion, nucleic acid synthesis, or signaling cascades crucial for parasite development and invasion. The following diagram illustrates a generalized signaling pathway in Plasmodium falciparum that could be a potential target for antimalarial drugs.

Malaria_Signaling_Pathway cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum cluster_outcome Parasite Functions HostSignal Host Factors Receptor Parasite Receptor HostSignal->Receptor SecondMessenger Second Messengers (e.g., Ca2+, cAMP) Receptor->SecondMessenger KinaseCascade Protein Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factors KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Invasion Invasion GeneExpression->Invasion Growth Growth & Proliferation GeneExpression->Growth Differentiation Differentiation GeneExpression->Differentiation Drug Undecylprodigiosin HCl Drug->KinaseCascade Inhibition?

Caption: Hypothetical parasite signaling pathway as a drug target.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin (B1683453) hydrochloride, a member of the prodiginine family of natural red pigments, is produced by various bacteria, most notably Streptomyces species.[1][2] It has garnered significant scientific interest due to its broad range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[1][2] This document provides a comprehensive overview of the antibacterial properties of undecylprodigiosin hydrochloride, with a focus on its activity against clinically relevant bacteria. Detailed protocols for key antibacterial susceptibility testing methods are provided to guide researchers in their evaluation of this promising natural compound.

Quantitative Antibacterial and Cytotoxicity Data

The antibacterial efficacy of undecylprodigiosin and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Furthermore, its cytotoxic potential against mammalian cell lines is assessed to determine its therapeutic index.

Table 1: Minimum Inhibitory Concentration (MIC) of Undecylprodigiosin and Related Prodiginines against Various Bacteria

CompoundBacterial StrainMIC (µg/mL)
UndecylprodigiosinStaphylococcus aureus ATCC 259232.5 - 5.0
UndecylprodigiosinEscherichia coli ATCC 25922>100
Prodigiosin (B1679158)Staphylococcus aureus (MSSA)0.25
ProdigiosinStaphylococcus aureus (MRSA)0.25
ProdigiosinEnterococcus faecalis3.9
UndecylprodigiosinBacillus species50
UndecylprodigiosinMicrococcus species50

Note: MIC values can vary depending on the specific bacterial strain, testing methodology, and purity of the compound.[1]

Table 2: Cytotoxicity (IC50) of Undecylprodigiosin and Prodigiosin against Mammalian Cell Lines

CompoundCell LineIC50 (µg/mL)
UndecylprodigiosinB16 Melanoma CellsSlight cytotoxicity at 0.076
ProdigiosinHuman Breast Adenocarcinoma (MCF-7)5.1

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are indicative of the compound's cytotoxic potential.[2]

Mechanism of Action

The primary antibacterial mechanism of undecylprodigiosin and other prodigiosins against Gram-positive bacteria involves the disruption of the bacterial cell envelope.[2] This leads to a loss of membrane integrity, leakage of essential cellular components, and ultimately, cell death.[2] Transcriptomic analyses have further revealed that prodigiosin treatment in Methicillin-Resistant Staphylococcus aureus (MRSA) significantly alters the expression of genes related to cell envelope biosynthesis, indicating interference with cell wall and membrane maintenance.[2]

undecylprodigiosin_mechanism cluster_extracellular Extracellular cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular Undecylprodigiosin Undecylprodigiosin Cell_Membrane Cell Membrane Undecylprodigiosin->Cell_Membrane Disruption Cell_Wall_Biosynthesis Cell Wall Biosynthesis Undecylprodigiosin->Cell_Wall_Biosynthesis Inhibition Leakage Leakage of Cellular Components Cell_Membrane->Leakage Cell_Death Cell Death Cell_Wall_Biosynthesis->Cell_Death Leakage->Cell_Death

Caption: Simplified diagram of the proposed antibacterial mechanism of action for undecylprodigiosin.

Experimental Protocols

The following protocols are based on established methods and guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[2][3]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Undecylprodigiosin Stock Solution C Prepare Serial Dilutions of Undecylprodigiosin in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C ± 2°C for 16-20 hours D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Standardized bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipettes

  • Incubator (35°C ± 2°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Undecylprodigiosin Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the undecylprodigiosin dilutions with the prepared bacterial inoculum. b. Include a growth control well (broth and inoculum only) and a sterility control well (broth only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth as detected by the unaided eye.[4]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile, non-selective agar (B569324) plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate to create a lawn A->B D Place Impregnated Disks on Agar Surface B->D C Impregnate Sterile Disks with Undecylprodigiosin Solution C->D E Incubate at 35°C ± 2°C for 16-18 hours D->E F Measure the Diameter of the Zone of Inhibition (mm) E->F G Interpret as Susceptible, Intermediate, or Resistant (requires established breakpoints) F->G

Caption: Experimental workflow for the disk diffusion susceptibility test.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Sterile swabs

  • Forceps

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: a. Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes.

  • Disk Application: a. Aseptically apply sterile paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar. b. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Interpretation: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. b. Interpretation as susceptible, intermediate, or resistant requires the establishment of standardized zone diameter breakpoints, which are not yet established for undecylprodigiosin.

Protocol 4: Agar Dilution Susceptibility Testing

In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations, and then the bacterial inoculum is spotted onto the surface.

Procedure:

  • Preparation of Agar Plates: a. Prepare serial dilutions of this compound. b. Add each dilution to molten Mueller-Hinton agar and pour into sterile Petri dishes. Allow the agar to solidify. c. Include a control plate with no antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as previously described.

  • Inoculation: Spot-inoculate a small volume (e.g., 1-10 µL) of the standardized bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria.[4] Its mechanism of action, involving the disruption of the bacterial cell envelope, makes it a compelling candidate for further investigation as a potential therapeutic agent.[2] The standardized protocols provided herein offer a robust framework for researchers to evaluate the antibacterial efficacy of undecylprodigiosin and contribute to the development of new strategies to combat bacterial infections. Further research should focus on establishing standardized breakpoints for susceptibility testing, exploring its in vivo efficacy, and investigating potential synergistic effects with existing antibiotics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Undecylprodigiosin Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the production of undecylprodigiosin (B1683453) hydrochloride in fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during undecylprodigiosin production and provides actionable solutions.

IssuePossible CauseRecommended Solution
Low or No Pigment Production Suboptimal Medium CompositionEnsure the medium contains adequate carbon and nitrogen sources. Mannitol soy broth (MSY) has been shown to support high yields. Experiment with additives like furfural, acetonitrile, and DMSO, which have been reported to increase production.[1]
Inappropriate Fermentation ConditionsOptimize physical parameters such as pH, temperature, and incubation time. Optimal conditions can be strain-dependent, with some studies reporting ideal production at pH 8 and 25°C for 48 hours, while others found pH 7.0 and 30°C for 7 days to be optimal for recombinant strains in solid-state fermentation.[1]
Silent or Low Expression of Biosynthetic Gene ClusterThe biosynthetic gene cluster for undecylprodigiosin may be inactive under standard lab conditions.[1] Consider genetic engineering strategies, such as using a strong constitutive promoter to drive the expression of the gene cluster. Co-culturing with other microorganisms, such as Bacillus subtilis or Corallococcus coralloides, has also been shown to dramatically enhance production.[2]
Inconsistent Yields Between Batches Variability in InoculumStandardize the inoculum preparation by using a consistent spore concentration or mycelial biomass for each fermentation. For solid-state fermentation, an inoculum size of 3 x 10^5 spores per gram of dry substrate has been reported.[1][3]
Fluctuations in Culture ConditionsTightly control fermentation parameters like temperature, pH, and aeration. Minor variations in these conditions can lead to significant differences in secondary metabolite production.[1]
Pigment Degradation Exposure to LightUndecylprodigiosin is light-sensitive. Protect samples from light by using amber vials or wrapping containers in aluminum foil and conducting experiments under dim light.[4]
Unfavorable pHThe pigment is more stable in acidic conditions. For storage, consider dissolving the purified pigment in acidified methanol (B129727) (pH 4.0).[3]
High TemperaturesStore purified undecylprodigiosin at low temperatures (-20 to 35°C) to maintain stability.[3] Avoid high temperatures during extraction and solvent removal steps.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing undecylprodigiosin yield?

A1: The production of undecylprodigiosin is influenced by a combination of nutritional and physicochemical factors. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time.[5] The genetic background of the producing strain also plays a crucial role.

Q2: What are some effective strategies to enhance undecylprodigiosin production?

A2: Several strategies can be employed to boost production:

  • Medium Optimization: Modifying the culture medium with different carbon and nitrogen sources or supplementing with specific amino acids like proline and histidine has been shown to significantly increase yields.[1][6]

  • Co-cultivation: Growing the producing Streptomyces strain with other microorganisms can induce the production of undecylprodigiosin.[2]

  • Genetic Engineering: Overexpression of positive regulatory genes or replacing the native promoter of the biosynthetic gene cluster with a stronger promoter can lead to enhanced production.[1]

  • Process Parameter Optimization: Fine-tuning fermentation parameters such as pH, temperature, and agitation to the optimal levels for your specific strain is critical.[1][7]

Q3: What is the typical color of undecylprodigiosin and what does a color change indicate?

A3: Undecylprodigiosin is a red pigment.[2] A color change from red to orange-yellow can indicate degradation of the compound, often due to exposure to light or unfavorable pH conditions.[4]

Q4: In which solvents is undecylprodigiosin soluble?

A4: Undecylprodigiosin is a hydrophobic molecule and is poorly soluble in water. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, chloroform, acetone, and ethyl acetate (B1210297).[8]

Quantitative Data Summary

The following tables summarize quantitative data on undecylprodigiosin production under various conditions.

Table 1: Undecylprodigiosin Yields from Various Streptomyces Species and Cultivation Methods

Streptomyces Species/StrainCultivation MethodKey Conditions & ElicitorsUndecylprodigiosin Yield
Streptomyces coelicolor A3(2)Submerged FermentationPure cultureLow concentrations[2]
Streptomyces coelicolor A3(2)Submerged FermentationCo-culture with Bacillus subtilis (live or heat-killed)175-211% increase (shake flasks), 256% increase (bioreactor)[2]
Streptomyces coelicolorSubmerged FermentationCo-culture with Corallococcus coralloides60-fold increase in intracellular concentration[2]
Streptomyces sp. JS520Submerged FermentationOptimized medium138 mg/L[2][9]
Recombinant Streptomyces sp. ALAA-R20Submerged FermentationModified R2YE medium82.45-105.52% increase over parental strains[2][3]
Recombinant Streptomyces sp. ALAA-R20Solid-State FermentationOptimized conditions181.78 mg/gds[3]

Table 2: Effect of Medium Supplementation on Undecylprodigiosin Production by Serratia marcescens SS-1

MediumSupplementUndecylprodigiosin Yield (mg/L)
LB MediumNone~30[6]
YE Medium (5 g/L Yeast Extract)None690[6]
YE Medium5 g/L Proline~2000[6]
YE Medium5 g/L Histidine~1400[6]
YE Medium5 g/L Aspartic Acid~1400[6]
YE Medium10 g/L Proline2500[6]

Experimental Protocols

Submerged Fermentation Protocol for Streptomyces
  • Seed Culture Preparation: Inoculate a loopful of Streptomyces spores or mycelial fragments into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., MYM medium: 4 g/L maltose, 4 g/L yeast extract, 10 g/L malt (B15192052) extract, pH 7.3).[2]

  • Incubation: Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.[2]

  • Production Culture: Inoculate a production medium (e.g., MSY broth) with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days. Monitor the production of the red pigment visually and analytically.[2]

Solid-State Fermentation Protocol for Recombinant Streptomyces sp.
  • Substrate Preparation: Use a suitable solid substrate such as groundnut oil cake. Adjust the initial moisture content to 80% with a mixture of dairy mill and fruit processing wastewaters (1:1). Adjust the pH of the substrate to 7.0.[2][3]

  • Sterilization: Autoclave the prepared substrate to ensure sterility.

  • Inoculation: Inoculate the sterile substrate with a spore suspension of the recombinant Streptomyces sp. to a final concentration of 3 x 10^5 spores per gram of dry substrate.[2][3]

  • Incubation: Incubate the fermentation at 30°C for 7 days.[2][3]

Extraction and Purification of Undecylprodigiosin
  • Cell Harvesting: After fermentation, harvest the culture broth by centrifugation (e.g., 7025 x g for 20 minutes) to separate the mycelial biomass.[2]

  • Extraction: Extract the pigment from the mycelial biomass using an organic solvent such as methanol or acetone. The supernatant can also be extracted with a solvent like ethyl acetate if the pigment is secreted.[2]

  • Solvent Removal: Concentrate the organic extract containing undecylprodigiosin under reduced pressure at a low temperature (< 30°C).[4]

  • Purification: Further purify the crude extract using chromatographic techniques such as silica (B1680970) gel column chromatography.[4]

Visualizations

Undecylprodigiosin_Biosynthesis_Pathway Proline L-Proline MBC 4-methoxy-2,2'-bipyrrole -5-carbaldehyde (MBC) Proline->MBC red genes Malonyl_CoA Malonyl-CoA Malonyl_CoA->MBC Serine L-Serine Serine->MBC Fatty_acid_pathway Fatty Acid Pathway UP 2-undecylpyrrole (UP) Fatty_acid_pathway->UP red genes Undecylprodigiosin Undecylprodigiosin MBC->Undecylprodigiosin UP->Undecylprodigiosin

Caption: Simplified biosynthetic pathway of undecylprodigiosin.[2][10][11]

Regulatory_Cascade bldA bldA (tRNA for rare UUA codon) redZ redZ (Response regulator) bldA->redZ Translational control redD redD (Pathway-specific activator) redZ->redD Transcriptional activation red_genes red biosynthetic genes redD->red_genes Transcriptional activation Undecylprodigiosin Undecylprodigiosin red_genes->Undecylprodigiosin Biosynthesis

Caption: Regulatory cascade for undecylprodigiosin biosynthesis in S. coelicolor.[2][12]

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Strain_Selection Strain Selection (e.g., Streptomyces sp.) Media_Preparation Media Preparation (e.g., MSY broth) Strain_Selection->Media_Preparation Inoculum_Development Inoculum Development Media_Preparation->Inoculum_Development Fermentation Fermentation (Submerged or Solid-State) Inoculum_Development->Fermentation Parameter_Optimization Parameter Optimization (pH, Temp, Aeration) Fermentation->Parameter_Optimization Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Extraction Extraction (Solvent-based) Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (Spectroscopy, HPLC) Purification->Analysis

Caption: General experimental workflow for undecylprodigiosin production.

References

troubleshooting undecylprodigiosin hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for undecylprodigiosin (B1683453) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the precipitation of undecylprodigiosin hydrochloride in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?

A1: Undecylprodigiosin is a hydrophobic (lipophilic) molecule, which means it has very poor solubility in water-based solutions like buffers and cell culture media.[1][2] When a concentrated stock solution, typically prepared in an organic solvent such as DMSO, is diluted into an aqueous medium, the undecylprodigiosin can no longer remain dissolved and "crashes out" of the solution, forming a visible precipitate.[1]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is readily soluble in several organic solvents. The most common solvent used for creating stock solutions for biological assays is Dimethyl sulfoxide (B87167) (DMSO).[2][3] Other organic solvents it is soluble in include ethanol, methanol, chloroform, acetone, and ethyl acetate.[2] It is important to note that it is poorly soluble in water.[2][3]

Q3: What is the maximum final concentration of DMSO that is safe for my cell cultures?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should generally be kept at or below 0.1%.[1] However, most cell lines can tolerate final DMSO concentrations up to 0.5% without significant toxic effects.[2] It is always best practice to include a vehicle control (media with the same final concentration of DMSO but without the compound) in your experiments to ensure that the observed effects are from the undecylprodigiosin and not the solvent.[1][4]

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C and protected from light.[1][3] It is also recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3]

Troubleshooting Guide: Precipitation in Aqueous Solutions

This guide provides step-by-step solutions to prevent and troubleshoot the precipitation of this compound.

Problem: A precipitate or turbidity is observed immediately after adding the this compound stock solution to the aqueous medium.

Cause: This is typically due to the rapid change in solvent polarity when the concentrated organic stock solution is introduced into the aqueous environment, causing the hydrophobic compound to aggregate and precipitate.

Solutions:

Solution IDMethodKey Considerations
S1 Optimized Dilution Technique Add the stock solution drop-wise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.[1][3]
S2 Intermediate Dilution If very small volumes of the primary stock are required, prepare an intermediate dilution in the same organic solvent (e.g., DMSO) to allow for a larger, more accurate volume to be added to the aqueous medium.[1]
S3 Use of Surfactants Incorporate a non-ionic surfactant, such as Tween 20 or Tween 80, into your formulation.[1] Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
S4 Employ Cyclodextrins Pre-complexing undecylprodigiosin with a cyclodextrin (B1172386) derivative, such as methyl-β-cyclodextrin (MβCD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[1][2] This is a highly recommended method for hydrophobic compounds.

Experimental Protocols

Protocol 1: Standard Preparation of this compound for Cell Culture

This protocol outlines the standard method for preparing and applying a DMSO-based stock solution of this compound to cell cultures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the powder in sterile DMSO to create a primary stock solution (e.g., 10 mM).[1][3]

    • Ensure the powder is fully dissolved by vortexing. The solution should be a clear, deep red.[3]

    • Store the stock solution in aliquots at -20°C, protected from light.[1][3]

  • Prepare Intermediate Dilution (if necessary):

    • Based on your desired final concentration, you may need an intermediate dilution in DMSO. For instance, dilute the 10 mM primary stock 1:10 in DMSO to create a 1 mM working stock. This helps in avoiding the use of excessively small and potentially inaccurate volumes.[1]

  • Add to Culture Medium:

    • Pre-warm the required volume of complete cell culture medium to 37°C.[1][3]

    • Calculate the volume of the working stock needed to achieve your final concentration, ensuring the final DMSO concentration will be ≤0.1%.[1]

    • While gently vortexing the tube of pre-warmed media, add the calculated volume of the undecylprodigiosin working stock drop-by-drop.[1]

    • Continue vortexing for an additional 5-10 seconds to ensure thorough mixing.[1]

  • Treat Cells:

    • Immediately add the medium containing this compound to your cells.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Cell Treatment weigh Weigh Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex store Aliquot and Store at -20°C vortex->store prewarm Pre-warm Medium to 37°C store->prewarm add_stock Add Stock Drop-wise to Vortexing Medium prewarm->add_stock mix Vortex for 5-10s add_stock->mix treat Add Medicated Medium to Cells mix->treat

Standard workflow for preparing undecylprodigiosin for cell culture.
Protocol 2: Enhanced Solubilization using Methyl-β-Cyclodextrin (MβCD)

This protocol describes how to form a drug-cyclodextrin inclusion complex to significantly improve the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Methyl-β-cyclodextrin (MβCD)

  • DMSO, sterile

  • Sterile water or PBS

  • Complete cell culture medium, pre-warmed to 37°C

Methodology:

  • Prepare MβCD Solution:

    • Prepare a stock solution of MβCD (e.g., 100 mM) in sterile water or PBS.

  • Prepare Undecylprodigiosin Stock:

    • Prepare a concentrated stock of this compound in DMSO (e.g., 20 mM).[1]

  • Form the Inclusion Complex:

    • Add the undecylprodigiosin/DMSO stock to the MβCD solution at a 1:5 or 1:10 molar ratio (Drug:MβCD).[1]

    • For example, add 50 µL of 20 mM undecylprodigiosin to 950 µL of 100 mM MβCD solution. This results in a 1 mM undecylprodigiosin / 95 mM MβCD solution.[1]

    • Incubate the mixture at room temperature for at least 1 hour with constant shaking or stirring to allow for complex formation. The resulting solution should be clear. This is now your aqueous-soluble stock solution.[1]

  • Add to Culture Medium:

    • The newly formed aqueous-soluble stock can be directly added to your cell culture medium to achieve the desired final concentration.

G cluster_prep Component Preparation cluster_complex Inclusion Complex Formation cluster_application Cell Treatment prep_mbcd Prepare MβCD Solution mix_components Add Drug Stock to MβCD Solution (1:10 molar ratio) prep_mbcd->mix_components prep_drug Prepare Concentrated Drug Stock in DMSO prep_drug->mix_components incubate Incubate with Shaking (1 hr, RT) mix_components->incubate aqueous_stock Result: Aqueous-Soluble Stock incubate->aqueous_stock add_to_medium Add Aqueous Stock to Culture Medium aqueous_stock->add_to_medium

Workflow for enhancing solubility with MβCD.

Troubleshooting Flowchart

If you are still experiencing precipitation after following the standard protocols, use this flowchart to diagnose the issue.

G start Precipitation Observed check_dmso Is final DMSO concentration > 0.1%? start->check_dmso check_mixing Was stock added drop-wise to vortexing medium? check_dmso->check_mixing No solution_dmso Decrease final DMSO concentration. check_dmso->solution_dmso Yes check_temp Was the medium pre-warmed to 37°C? check_mixing->check_temp Yes solution_mixing Improve mixing technique. check_mixing->solution_mixing No solution_temp Pre-warm the medium. check_temp->solution_temp No consider_excipients Consider using solubilizing excipients. check_temp->consider_excipients Yes use_cyclodextrin Use cyclodextrin protocol. consider_excipients->use_cyclodextrin

Troubleshooting flowchart for undecylprodigiosin precipitation.

References

common experimental problems with undecylprodigiosin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for undecylprodigiosin (B1683453) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common experimental challenges associated with this potent bioactive compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and use of undecylprodigiosin hydrochloride, providing direct answers and actionable solutions.

Solubility and Solution Preparation

Question: I'm having difficulty dissolving my this compound. What are the recommended solvents? Answer: this compound is insoluble in water.[1] Recommended solvents include DMSO, methanol (B129727), acetone (B3395972), and chloroform.[1][2] For biological experiments, DMSO is a common choice. Prepare and use solutions on the same day if possible. If storage is necessary, store solutions at -20°C in the dark for up to one month.[3] Always ensure any precipitate is redissolved before use, which may require gentle warming.

Question: My undecylprodigiosin solution has a precipitate after storage at -20°C. Is it still usable? Answer: Yes, it is likely still usable. Equilibrate the solution to room temperature and vortex or gently warm the vial to ensure the compound is fully redissolved before use.[3] Visually inspect the solution to ensure no particulate matter remains.

Stability and Storage

Question: My purified undecylprodigiosin solution changed color from red to orange-yellow. What happened? Answer: This color change indicates a shift in pH to alkaline conditions. Undecylprodigiosin is red in acidic to neutral environments and turns orange-yellow in alkaline solutions.[4] To prevent this, ensure all solvents and buffers are maintained at a neutral or slightly acidic pH. The maximum stability for undecylprodigiosin is reported at pH 4.0 in acidified methanol.[4][5]

Question: I noticed a significant decrease in the concentration of my undecylprodigiosin sample after leaving it on the lab bench. What is the likely cause? Answer: The most probable cause is exposure to light. Prodigiosins are notoriously light-sensitive and can degrade upon exposure.[4] It is crucial to protect samples from light at all times by using amber vials or by wrapping containers in aluminum foil.[4] All handling and purification steps should be performed under dim light whenever feasible.[4]

Question a: My undecylprodigiosin appears to be degrading even when stored in the dark. What other factors should I consider? Answer: Besides light and pH, temperature is a critical factor. For long-term storage, the dried compound should be kept at -20°C, where it is stable for at least one year.[2][4] Solutions in DMSO or methanol (e.g., at 2 mg/mL) are stable for at least six months at -20°C.[1] Avoid repeated freeze-thaw cycles.

Biological Assays

Question: I'm observing high cytotoxicity in my cell-based assays, even at low concentrations. What could be the issue? Answer: Undecylprodigiosin is a potent apoptosis inducer and can exhibit cytotoxicity.[3][6] It is essential to perform a preliminary dose-response experiment to determine the optimal concentration range for your specific cell line and assay. For example, one study noted slight cytotoxicity in B16 melanoma cells at 194 nM and therefore conducted all subsequent experiments at concentrations below 100 nM.[7] Also, ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level for your cells (typically <0.5%).

Question: My results from an anti-melanogenic assay are inconsistent. How can I troubleshoot this? Answer: Inconsistent results in anti-melanogenic assays can arise from several factors. Ensure consistent cell seeding density and treatment times. Verify that the undecylprodigiosin treatment is not causing significant cytotoxicity at the tested concentrations, as this can affect melanin (B1238610) production readings.[7] It's also important to note that undecylprodigiosin may inhibit the expression of melanogenic proteins rather than directly inhibiting tyrosinase activity.[7] Therefore, assays should be designed to measure changes in protein or mRNA levels of key enzymes like tyrosinase, TYRP-1, and DCT.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueConditions / NotesSource(s)
Storage Stability (Solid) ≥ 1 yearStored at -20°C, protected from light.[2]
Storage Stability (Solution) ≥ 6 months2 mg/mL in DMSO or methanol, stored at -20°C.[1]
Optimal pH for Stability 4.0In acidified methanol.[4][5]
Solubility SolubleDMSO, methanol, acetone, chloroform.[2]
Solubility InsolubleWater.[1]
UV-Vis Absorbance Peak ~535-539 nmIn acidic/neutral conditions (red form).[4][5]
UV-Vis Absorbance Peak ~470 nmIn alkaline conditions (orange-yellow form).[4]
IC₅₀ (HCT-116) 2.0 µMColon cancer cell line.[5]
IC₅₀ (HepG-2) 4.7 µMLiver cancer cell line.[5]
IC₅₀ (MCF-7) 1.2 µMBreast cancer cell line.[5]
IC₅₀ (A-549) 2.8 µMLung cancer cell line.[5]

Experimental Protocols

Protocol 1: Stability Assessment of Undecylprodigiosin

This protocol outlines a method to quantify the stability of undecylprodigiosin under various experimental conditions.

  • Sample Preparation:

    • Prepare a stock solution of purified undecylprodigiosin in a suitable solvent like acetone or acidified methanol (pH 4.0).

    • Aliquot the stock solution into multiple amber vials to create replicate samples for each condition to be tested (e.g., different temperatures, pH values, light exposures).

  • Incubation:

    • Store the vials under the desired experimental conditions.

    • Temperature: Place vials in incubators or refrigerators set to target temperatures (e.g., 4°C, 25°C, 37°C).

    • Light Exposure: For light sensitivity tests, wrap a set of vials in aluminum foil (dark control) and expose another set to ambient lab light.

    • pH: Adjust the pH of buffered solutions containing undecylprodigiosin to desired values before incubation.

  • Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.

    • Measure the absorbance of the solution at the characteristic peak for the red form (~535 nm) using a spectrophotometer.

    • A decrease in absorbance over time indicates degradation.

    • Calculate the percentage of remaining undecylprodigiosin relative to the time zero sample.

Protocol 2: Extraction and Purification

This protocol provides a general workflow for extracting and purifying undecylprodigiosin from bacterial cultures, incorporating steps to minimize degradation.[4][8]

  • Cell Lysis and Extraction:

    • Harvest bacterial cells (e.g., Streptomyces sp.) producing undecylprodigiosin by centrifugation.

    • Resuspend the cell pellet in a 1:1:1 mixture of methanol, toluene (B28343), and 0.1 M phosphate (B84403) buffer (pH 7).

    • Crucial Step: Perform all subsequent steps under dim light to prevent photodegradation.[4]

    • Lyse the cells using sonication or freeze-thaw cycles, keeping the sample on ice.

    • Centrifuge the lysate to pellet cell debris.

  • Solvent Extraction:

    • Collect the upper toluene phase, which contains the red pigment.

    • Wash the toluene phase with phosphate buffer to remove water-soluble impurities.

    • Dry the organic phase using a rotary evaporator at a low temperature (<30°C).

  • Chromatographic Purification:

    • Redissolve the dried extract in a minimal volume of a suitable solvent (e.g., acetone or chloroform).

    • Perform column chromatography (e.g., using silica (B1680970) gel) to separate the undecylprodigiosin from other compounds.

  • Solvent Removal and Storage:

    • Collect the fractions containing pure undecylprodigiosin.

    • Remove the solvent under reduced pressure at a low temperature.

    • For immediate use, dissolve the purified pigment in acidified methanol (pH 4.0) or another suitable solvent.

    • For long-term storage, store the dried pigment at -20°C in a light-protected container.[4]

Visual Guides

Experimental Workflow and Troubleshooting

cluster_prep Preparation & Storage cluster_exp Experimentation cluster_trouble Troubleshooting cluster_solutions Solutions storage Store Solid @-20°C, Dark dissolve Dissolve in DMSO/Methanol/Acetone storage->dissolve storage_sol Store Solution @-20°C, Dark dissolve->storage_sol prep_assay Prepare Assay (e.g., Cell Culture) storage_sol->prep_assay add_drug Add Undecylprodigiosin Solution prep_assay->add_drug incubate Incubate add_drug->incubate analyze Analyze Results incubate->analyze issue Unexpected Result? analyze->issue color_change Color Change? (Red to Yellow) issue->color_change low_activity Low/No Activity? issue->low_activity high_tox High Toxicity? issue->high_tox sol_ph Check pH (Alkaline?) color_change->sol_ph sol_light Check Light/Temp (Degradation?) low_activity->sol_light sol_conc Check Concentration & Solubility low_activity->sol_conc sol_dose Perform Dose-Response Check Solvent % high_tox->sol_dose

Caption: General workflow from storage to experimentation with common troubleshooting paths.

Troubleshooting Logic: Color Instability

cluster_prevention Preventative Measures start Start: Solution is Red as Expected observe Observation: Solution turns Orange-Yellow start->observe cause Primary Cause: Solution has become Alkaline observe->cause Why? p1 Use acidified solvents (e.g., Methanol pH 4.0) for maximum stability cause->p1 How to fix/prevent? p2 Ensure all buffers are neutral or slightly acidic p3 Store solutions properly (-20°C, dark)

Caption: Logic diagram for troubleshooting the color change of undecylprodigiosin solutions.

Affected Signaling Pathway: Anti-Melanogenesis

UP Undecylprodigiosin PKA PKA UP->PKA Inhibits Pathway Activation CREB CREB PKA->CREB MITF MiTF (mRNA & Protein) CREB->MITF Promotes Transcription TYR Tyrosinase MITF->TYR TYRP1 TYRP-1 MITF->TYRP1 Melanin Melanin Synthesis TYR->Melanin TYRP1->Melanin

References

improving bioavailability of undecylprodigiosin hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for undecylprodigiosin (B1683453) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide answers and troubleshooting guidance for improving the in vivo bioavailability of this promising, yet challenging, compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental use of undecylprodigiosin hydrochloride, from basic solubility challenges to advanced formulation strategies.

Category 1: Solubility and Handling

Q1: Why is this compound difficult to work with for in vivo studies?

A1: Undecylprodigiosin is a highly hydrophobic (lipophilic) molecule.[1] This intrinsic property leads to several challenges:

  • Poor Aqueous Solubility : It is practically insoluble in water and aqueous buffers, such as phosphate-buffered saline (PBS) or cell culture media.[2] This makes it difficult to prepare formulations suitable for injection or oral administration.

  • Precipitation : When a stock solution prepared in an organic solvent is diluted into an aqueous medium, the compound often precipitates, leading to an unknown and reduced effective concentration.[2]

  • Low Bioavailability : Poor solubility directly contributes to low and erratic oral absorption, limiting its therapeutic efficacy in in vivo models.[1][3]

Q2: What are the recommended solvents for preparing a stock solution of undecylprodigiosin?

A2: The most common and effective solvent for dissolving undecylprodigiosin is dimethyl sulfoxide (B87167) (DMSO).[2] Acetone, ethanol, and methanol (B129727) are also effective organic solvents for extraction and solubilization.[4][5] It is critical to use high-purity, anhydrous solvents to prevent degradation and ensure maximum solubility.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous vehicle for an animal study. How can I prevent this?

A3: This is a common problem due to the compound's low aqueous solubility. Here are several troubleshooting strategies:

  • Optimize Co-solvents : Instead of diluting directly into a purely aqueous vehicle, consider using a co-solvent system. A mixture of DMSO, polyethylene (B3416737) glycol 400 (PEG-400), and saline is a common vehicle for hydrophobic compounds. The final DMSO concentration should be kept as low as possible (typically <5-10% in the final formulation) to minimize toxicity.

  • Use Surfactants : Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, to the vehicle can help to form micelles that keep the drug solubilized.

  • Gentle Warming : Gently warming the vehicle to 37°C before adding the drug stock can sometimes improve solubility, but the thermal stability of undecylprodigiosin in that specific formulation must be considered.

  • Advanced Formulations : If simple solvent systems fail, encapsulation into a drug delivery system like liposomes or nanoparticles is the most robust solution.[3]

Category 2: Advanced Formulations for Bioavailability Enhancement

Q4: What are the main strategies to improve the in vivo bioavailability of this compound?

A4: The primary goal is to enhance its solubility and dissolution rate in the gastrointestinal tract and/or protect it from degradation. Key strategies include:

  • Lipid-Based Formulations : Encapsulating the compound within lipid structures.

    • Liposomes : Spherical vesicles composed of phospholipid bilayers that can encapsulate hydrophobic drugs within the bilayer.[6]

    • Solid Lipid Nanoparticles (SLNs) : Nanoparticles with a solid lipid core, offering good stability and controlled release.

    • Nanostructured Lipid Carriers (NLCs) : A newer generation of lipid nanoparticles that combine solid and liquid lipids to create a less-ordered core, which can increase drug loading and prevent drug expulsion during storage.

  • Polymeric Nanoparticles : Encapsulation within a biodegradable polymer matrix, such as Poly(lactic-co-glycolic acid) (PLGA). This can protect the drug and provide sustained release.[7]

  • Nanosuspensions : Reducing the particle size of the drug itself to the nanometer range, which dramatically increases the surface area for dissolution.

Q5: What are the critical quality attributes to measure for a nanoparticle formulation?

A5: To ensure a consistent and effective formulation, you must characterize the following:

  • Particle Size and Polydispersity Index (PDI) : Determines the absorption pathway and biodistribution. A smaller size (<200 nm) and low PDI (<0.3) are generally desirable for systemic delivery.[6]

  • Zeta Potential : Indicates the surface charge of the nanoparticles, which affects their stability in suspension (preventing aggregation) and their interaction with biological membranes.

  • Encapsulation Efficiency (%EE) : The percentage of the initial drug that is successfully encapsulated within the nanoparticles.

  • Drug Loading (%DL) : The percentage of the nanoparticle's total mass that is composed of the active drug.

  • In Vitro Release Profile : Measures the rate at which the drug is released from the carrier in simulated biological fluids.

Data Presentation: Formulation Characteristics

The following tables summarize key data related to undecylprodigiosin solubility and the characteristics of various nanoformulations developed for prodigiosins.

Table 1: Solubility of Undecylprodigiosin in Common Solvents

Solvent Solubility Remarks Citation(s)
Dimethyl Sulfoxide (DMSO) 30 mg/mL The most common solvent for creating high-concentration stock solutions. [2]
Acetone Highly Soluble Considered a superior solvent for extraction, with a fast evaporation time. [4][5]
Ethanol Highly Soluble Effective extraction solvent. Final concentration in formulations must be monitored for toxicity. [3][4]
Methanol Highly Soluble Effective extraction solvent. Generally used for analytical purposes. [4][8]
Chloroform (B151607) Soluble Used during purification and preparation of lipid films for liposomes. [8]

| Water | Insoluble | Practically insoluble in aqueous solutions. |[2] |

Table 2: Characteristics of Prodigiosin Nanoformulations

Formulation Type / Wall Material Particle Size (nm) Encapsulation Efficiency (%) Key Finding Citation(s)
Zein/Pectin Nanoparticles 184.13 nm 89.05% Showed good stability and controlled release in simulated gastrointestinal fluid.
Parenteral Nanoparticles (Lipid-based) 20 - 30 nm 92.3% Formulation showed enhanced in vitro cytotoxicity against cancer cell lines. [7]
Gum Arabic Nanoparticles 181.42 nm 89.15% Exhibited the slowest release in gastric conditions, suggesting good protection.
β-Cyclodextrin Nanoparticles 115.63 nm 81.15% Effective encapsulation with high thermal stability.

| Soy Protein Isolate Nanoparticles | 145.21 nm | 85.22% | A viable natural polymer for encapsulation. | |

Table 3: Illustrative Impact of Nanoformulations on Pharmacokinetics of Poorly Soluble Drugs (Note: This data is for other poorly soluble drugs and serves to illustrate the potential benefits of applying nanoformulation technology to undecylprodigiosin.)

Drug Formulation Relative Increase in Cmax Relative Increase in AUC Citation(s)
Doxorubicin Pegylated Liposomes - ~2-3 fold
Idarubicin Solid Lipid Nanoparticles - ~21 fold

| Compound 301029 | Nanoparticles vs. Microparticles | ~2.5 fold | ~4 fold | |

Cmax: Maximum plasma concentration. AUC: Area under the curve (total drug exposure).

Experimental Protocols

Protocol 1: Preparation of Undecylprodigiosin-Loaded Liposomes via Thin-Film Hydration

This protocol describes a common method for encapsulating a hydrophobic drug like undecylprodigiosin into multilamellar vesicles (MLVs), which can then be downsized.

Materials:

  • This compound

  • Phospholipids (B1166683) (e.g., DSPC or a mix of DSPC and Cholesterol in a 4:1 molar ratio)

  • Organic Solvent: Chloroform or a chloroform:methanol (2:1 v/v) mixture

  • Hydration Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size) (Optional, for downsizing)

Methodology:

  • Lipid Film Preparation : a. Dissolve the desired amounts of phospholipids and this compound in the chloroform mixture within the round-bottom flask. Ensure complete dissolution to form a clear solution. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the lipid's transition temperature (e.g., 45-60°C). d. Rotate the flask and apply a vacuum to slowly evaporate the organic solvent. A thin, uniform lipid film containing the drug will form on the inner wall of the flask. e. Continue evaporation under high vacuum for at least 1-2 hours (or overnight) to remove all residual solvent.[6]

  • Hydration : a. Pre-warm the hydration buffer (PBS) to the same temperature as the evaporation step. b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask by hand or on a shaker for 1-2 hours. The lipid film will gradually peel off the flask wall and swell to form multilamellar vesicles (MLVs). The solution should appear milky or turbid.

  • Sizing (Optional but Recommended) : a. To achieve a more uniform particle size distribution, the MLV suspension can be downsized. b. Sonication : Place the vial containing the liposome (B1194612) suspension in a bath sonicator for 5-15 minutes. This will create smaller unilamellar vesicles (SUVs), but can sometimes lead to lipid degradation. c. Extrusion : For a well-defined size, pass the liposome suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm or 200 nm). This process should be repeated 10-20 times to ensure a homogenous population of liposomes.[6]

  • Purification and Storage : a. To remove any unencapsulated drug, the liposome suspension can be centrifuged or passed through a size-exclusion chromatography column. b. Store the final formulation at 4°C. For long-term storage, specific cryoprotectants may be needed before freezing.

Visualizations: Workflows and Pathways

Diagram 1: Bioavailability Enhancement Workflow

This diagram outlines the logical steps for selecting and developing an appropriate formulation to improve the in vivo bioavailability of a poorly soluble compound like undecylprodigiosin.

G start Start: Poorly Soluble Undecylprodigiosin HCl physchem 1. Physicochemical Characterization (Solubility, Stability) start->physchem form_select 2. Select Formulation Strategy physchem->form_select lipid Lipid-Based (Liposomes, SLN, NLC) form_select->lipid Hydrophobic Drug polymer Polymer-Based (PLGA Nanoparticles) form_select->polymer Controlled Release nano Nanosuspension form_select->nano API Only optimize 3. Formulation & Process Optimization lipid->optimize polymer->optimize nano->optimize invitro 4. In Vitro Characterization (Size, PDI, %EE, Release) optimize->invitro invitro->optimize Fails QC, Re-optimize invivo 5. In Vivo Pharmacokinetic Study (Measure AUC, Cmax) invitro->invivo Formulation Passes QC? end End: Improved Bioavailability invivo->end

Caption: Workflow for developing a nanoformulation to enhance bioavailability.

Diagram 2: Barriers to Oral Bioavailability

This diagram illustrates the sequential physiological and chemical hurdles that a hydrophobic drug must overcome following oral administration.

G cluster_formulation Formulation Phase cluster_absorption Absorption Phase drug Oral Dosage Form (Undecylprodigiosin HCl) dissolution Poor Dissolution in GI Fluids drug->dissolution Challenge: Low Solubility permeability Low Permeability Across Gut Wall dissolution->permeability metabolism First-Pass Metabolism (Gut Wall & Liver) permeability->metabolism bioavailability Low Systemic Bioavailability metabolism->bioavailability

Caption: Key physiological barriers limiting oral drug bioavailability.

Diagram 3: Simplified Apoptosis Signaling by Undecylprodigiosin

This diagram shows a simplified representation of how undecylprodigiosin can induce programmed cell death (apoptosis) in cancer cells by activating key stress-related signaling pathways.

G cluster_mapk MAP Kinase Signaling cluster_caspase Caspase Cascade UP Undecylprodigiosin p38 p38 UP->p38 Activates Stress Pathways jnk JNK UP->jnk Activates Stress Pathways caspase9 Caspase-9 (Initiator) p38->caspase9 Activates jnk->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis Executes

Caption: Undecylprodigiosin-induced apoptosis via stress kinase pathways.[7]

References

identifying degradation products of undecylprodigiosin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling, purification, and stability assessment of undecylprodigiosin (B1683453) hydrochloride.

Troubleshooting Guides and FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Question: My purified undecylprodigiosin hydrochloride solution is changing color from red to a yellowish-orange. What is causing this?

Answer: This color change is a strong indicator of an increase in pH. This compound is red in acidic to neutral conditions, with a characteristic sharp absorption peak around 535 nm. In alkaline environments, it transitions to a yellow-orange color, and the absorption peak shifts to around 470 nm. To prevent this, ensure all solvents and buffers are maintained at a slightly acidic pH. The optimal stability for undecylprodigiosin has been observed at pH 4.0 in acidified methanol.[1]

Question: I've observed a significant decrease in the concentration of my this compound sample, even when stored in the dark. What could be the cause?

Answer: Besides light and pH, temperature is a critical factor affecting the stability of this compound. Elevated temperatures can accelerate degradation. For short-term storage, refrigeration at 4°C is recommended. For long-term preservation, storing the compound at -20°C is ideal.[1]

Question: What are the best solvents for dissolving and storing this compound?

Answer: this compound is sparingly soluble in water but demonstrates good solubility in various organic solvents. Acetone is an excellent choice for both extraction and storage due to its high extraction efficiency and the stability it provides to the pigment. Other suitable solvents include methanol, ethanol, chloroform, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). When using methanol, acidifying it to a pH of 4.0 can improve both the yield and stability of the compound.[1]

Question: My this compound appears to be degrading upon exposure to ambient light in the lab. How can I prevent this?

Answer: Prodigiosins, including undecylprodigiosin, are known to be photosensitive and can degrade upon exposure to light.[1] It is crucial to protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil. All experimental procedures, including purification and handling, should be performed under dim light conditions whenever possible.

Question: I have identified an additional peak in my HPLC analysis of an older sample of undecylprodigiosin. What could this be?

Answer: A common degradation product of undecylprodigiosin is an oxidatively cyclized derivative.[2] This can occur over time, especially if the sample has been exposed to air (oxygen). It is advisable to store purified this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of this compound. These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and use.

1. Acid and Base Hydrolysis:

  • Objective: To investigate the susceptibility of this compound to acid and base-catalyzed degradation.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid (HCl) to an aliquot of the stock solution.

    • For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH) to another aliquot of the stock solution.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it (with NaOH for the acidic sample and HCl for the basic sample), and analyze it by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Objective: To assess the stability of this compound in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Add a solution of hydrogen peroxide (H₂O₂) (e.g., 3% v/v) to an aliquot of the stock solution.

    • Incubate the mixture at room temperature, protected from light, for a defined period.

    • Withdraw samples at various time points and analyze by HPLC.

3. Photolytic Degradation:

  • Objective: To determine the photosensitivity of this compound.

  • Procedure:

    • Prepare a solution of this compound in a photostable solvent.

    • Expose the solution to a controlled light source that provides both UV and visible light (e.g., a photostability chamber with an output of 1.2 million lux hours and 200 watt hours/square meter).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at various time intervals.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of the drug's stability.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B is typically employed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detection at the λmax of undecylprodigiosin (approximately 535 nm in acidic/neutral conditions).

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Data Presentation

Table 1: Stability of this compound under Forced Degradation Conditions
Stress ConditionDuration (hours)Temperature% Degradation (Approx.)Major Degradation Products
0.1 M HCl7260°CTo be determined experimentallyTo be identified
0.1 M NaOH7260°CTo be determined experimentallyTo be identified (potential color change to yellow/orange)
3% H₂O₂48Room TempTo be determined experimentallyOxidatively cyclized derivatives
Photolytic (UV/Vis)24Room TempTo be determined experimentallyTo be identified

Note: The percentage of degradation and the identity of major degradation products need to be determined experimentally.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis UPH_stock Undecylprodigiosin HCl Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) UPH_stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) UPH_stock->Base Oxidation Oxidation (3% H2O2, RT) UPH_stock->Oxidation Photo Photolysis (UV/Vis Light, RT) UPH_stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Experimental workflow for identifying degradation products of this compound.

degradation_pathways cluster_products Potential Degradation Products UPH Undecylprodigiosin HCl Hydrolysis_P Hydrolysis Products (Acid/Base) UPH->Hydrolysis_P H+ / OH- Oxidation_P Oxidized & Cyclized Products UPH->Oxidation_P [O] Photo_P Photodegradation Products UPH->Photo_P

Caption: Logical relationships in the degradation pathways of this compound.

References

preventing light-induced degradation of undecylprodigiosin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for undecylprodigiosin (B1683453) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the light-induced degradation of this promising compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your undecylprodigiosin hydrochloride samples throughout your experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and storage of this compound.

Question: My deep red this compound solution has turned a yellowish-orange color. What is the cause?

Answer: This color change is a strong indicator of photodegradation. This compound is highly susceptible to degradation upon exposure to light, particularly white and blue light. The red color corresponds to the intact molecule, while the yellowish-orange hue suggests the formation of degradation products. To prevent this, it is crucial to protect the solution from light at all times by using amber vials or by wrapping the container with aluminum foil.

Question: I've been storing my this compound in the dark, but the concentration still seems to be decreasing over time. What other factors could be at play?

Answer: Besides light, the stability of this compound is also significantly influenced by pH and temperature. The compound is most stable in slightly acidic conditions. If your solvent is neutral or alkaline, degradation can still occur even in the dark. For optimal stability, maintain the pH of your solution around 4.0. Additionally, storage at lower temperatures is recommended. For long-term storage, keep your samples at 4°C or below.

Question: Can I use antioxidants to prevent the degradation of my this compound samples?

Answer: While undecylprodigiosin itself possesses antioxidant properties, the addition of other antioxidants could potentially enhance its stability by quenching free radicals generated during photodegradation. However, compatibility and potential interference with your downstream applications must be carefully evaluated. Common antioxidants that could be tested include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. It is recommended to perform a small-scale pilot study to assess the effectiveness and compatibility of any added antioxidant.

Question: What are the best practices for handling and preparing solutions of this compound to minimize degradation?

Answer: To minimize degradation, follow these best practices:

  • Work in a dimly lit environment: Whenever possible, handle the solid compound and prepare solutions under low light conditions.

  • Use appropriate containers: Always store solid this compound and its solutions in amber glass vials or containers wrapped in aluminum foil.

  • Control the pH: Use a slightly acidic solvent, such as methanol (B129727) or ethanol (B145695) acidified with a small amount of acetic or hydrochloric acid to achieve a pH of approximately 4.0.

  • Maintain low temperatures: Prepare solutions on ice and store them at 4°C for short-term use or frozen for long-term storage.

  • Prepare fresh solutions: For critical experiments, it is always best to prepare fresh solutions of this compound.

Data Presentation

The following table summarizes the known stability characteristics of prodigiosins, the class of compounds to which this compound belongs. Specific quantitative data for the hydrochloride salt is limited in the literature, and researchers are encouraged to perform their own stability studies.

ParameterConditionObservationRecommendation
Light White or Blue LightRapid degradationProtect from light using amber vials or foil
Red or Far-Red LightNo significant degradationIf illumination is necessary, use red light sources
pH Acidic (pH 4.0)Maximum stabilityMaintain solutions in a slightly acidic buffer
Neutral to AlkalineIncreased degradationAvoid neutral or alkaline conditions
Temperature 4°CGood short-term stabilityStore solutions at 4°C for daily use
-20°C or lowerGood long-term stabilityFreeze aliquots for long-term storage

Experimental Protocols

Protocol 1: Basic Photostability Assessment of this compound

This protocol provides a simple method to assess the photostability of this compound solutions using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric acid

  • Amber and clear glass vials

  • UV-Vis spectrophotometer

  • Light source (e.g., fluorescent lamp)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in acidified methanol (e.g., 100 µL of 0.1 M HCl per 10 mL of methanol) to a final concentration of 10 µg/mL.

  • Sample Aliquoting: Aliquot the stock solution into two sets of vials: one set of clear glass vials (for light exposure) and one set of amber glass vials (as dark controls).

  • Light Exposure: Place the clear vials under a defined light source at a fixed distance. Wrap the amber vials in aluminum foil and place them alongside the clear vials.

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from one clear vial and one amber vial.

  • Spectrophotometric Measurement: Measure the absorbance of each aliquot at the λmax of this compound (approximately 535 nm).

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration at time 0. Plot the percentage remaining versus time for both the light-exposed and dark control samples.

Protocol 2: Quantitative Analysis of Photodegradation by HPLC

This protocol outlines a more rigorous method for quantifying the degradation of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV-Vis detector

Procedure:

  • Forced Degradation Sample Preparation:

    • Photolytic Degradation: Expose a solution of this compound in a clear vial to a light source as described in Protocol 1.

    • Acid/Base Hydrolysis: Treat solutions of the compound with 0.1 M HCl and 0.1 M NaOH, respectively, and incubate at room temperature.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide.

    • Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).

  • HPLC Method:

    • Mobile Phase: A gradient of 95% methanol and 5% of 0.1% acetic acid in water is a good starting point. The gradient can be optimized to achieve good separation of the parent compound and its degradation products.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (~535 nm) and also at other wavelengths to detect degradation products that may have different absorption maxima.

  • Analysis: Inject the prepared samples into the HPLC system.

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control. Quantify the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solution (Undecylprodigiosin HCl in acidified methanol) Aliquot Aliquot into Clear & Amber Vials Prep->Aliquot Light Light Exposure (Clear Vials) Aliquot->Light Dark Dark Control (Amber Vials) Aliquot->Dark Sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) Light->Sampling Dark->Sampling UVVis UV-Vis Spectrophotometry (Absorbance at ~535 nm) Sampling->UVVis HPLC HPLC Analysis (Quantify Parent & Degradants) Sampling->HPLC Calc Calculate % Degradation UVVis->Calc HPLC->Calc Pathway Identify Degradation Products HPLC->Pathway Plot Plot Degradation Kinetics Calc->Plot

Caption: Experimental workflow for assessing the photostability of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Degradation of Undecylprodigiosin HCl Light Light Exposure Issue->Light pH Incorrect pH (Neutral/Alkaline) Issue->pH Temp High Temperature Issue->Temp Protect Use Amber Vials or Aluminum Foil Light->Protect Acidify Adjust pH to ~4.0 pH->Acidify Cool Store at ≤ 4°C Temp->Cool

Caption: Troubleshooting logic for this compound degradation.

Technical Support Center: Scaling Up Undecylprodigiosin Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale production of undecylprodigiosin (B1683453) hydrochloride.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the fermentation, extraction, and purification of undecylprodigiosin.

Issue 1: Low or No Undecylprodigiosin Production

Possible CauseSuggested Solution
Suboptimal Medium Composition The composition of the culture medium is critical for high yields. Ensure adequate carbon and nitrogen sources. Mannitol soy broth (MSY) has been shown to be effective.[1] Experiment with different media compositions, as some additives can significantly boost production. For example, a synthetic medium containing glucose (1%), furfural (B47365) (2mM), acetonitrile (B52724) (0.2%), and DMSO (0.3%) increased undecylprodigiosin production by up to 52%.[1][2]
Inappropriate Fermentation Conditions Optimize physical parameters such as pH, temperature, aeration, and incubation time. Optimal conditions can be strain-specific. For some strains, a pH of 8 and a temperature of 25°C with a 48-hour incubation period have been found to be optimal.[1] For other recombinant strains in solid-state fermentation, a pH of 7.0 and a temperature of 30°C for a 7-day incubation period may be ideal.[1][3] Agitation and aeration rates are also crucial for dissolved oxygen levels, with a stirring rate of 200 rpm and aeration of 3 vvm showing optimal results in one study.[4]
Silent or Low-Expression of Biosynthetic Gene Cluster The biosynthetic gene cluster for undecylprodigiosin may be silent or expressed at low levels under standard laboratory conditions.[1] Consider genetic engineering strategies, such as replacing the native promoter with a strong constitutive promoter like kasOp* using CRISPR-Cas9 technology to activate the cluster.[1]
Lack of Microbial Interaction Co-culturing with other microorganisms can dramatically enhance production. For instance, co-culture of Streptomyces coelicolor A3(2) with Bacillus subtilis (live or heat-killed) has been shown to increase undecylprodigiosin yield by 175-211% in shake flasks and 256% in a bioreactor.[5][6]

Issue 2: Inconsistent Undecylprodigiosin Yields Between Batches

Possible CauseSuggested Solution
Variability in Inoculum Standardize your inoculum preparation. Use a consistent spore concentration or mycelial biomass for each fermentation. For solid-state fermentation, an inoculum size of 3 x 10^5 spores/g of dry substrate has been reported as effective.[1][3]
Fluctuations in Culture Conditions Tightly control all fermentation parameters, including temperature, pH, and aeration.[1] Even minor variations can lead to significant differences in secondary metabolite production. Implementing process analytical technology (PAT) can help monitor critical parameters in real-time to detect deviations early.[7]
Inconsistent Raw Material Quality Variability in the quality and composition of raw materials can lead to fluctuations in process performance and product quality.[8] Establish robust supply chain management and stringent quality control measures for all incoming materials.[7]

Issue 3: Difficulty in Extracting and Purifying Undecylprodigiosin

Possible CauseSuggested Solution
Inefficient Extraction Solvent Undecylprodigiosin is insoluble in water but soluble in various organic solvents. Acetone (B3395972) is an excellent solvent for both extraction and storage.[9] Other suitable solvents include methanol (B129727), ethanol, chloroform, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).[9] For extraction from submerged cultures, a 1:1:1 mixture of methanol, toluene, and 0.1 M phosphate (B84403) buffer (pH 7) or ethyl acetate (B1210297) can be effective.
Degradation of the Pigment Undecylprodigiosin is sensitive to light and pH changes.[9] Protect samples from light by using amber vials or wrapping containers in aluminum foil and work under dim light.[9] The pigment is red in acidic to neutral conditions and turns orange-yellow in alkaline conditions.[9] For storage, a dried form at -20°C in a light-protected container or dissolved in acidified methanol (pH 4.0) or acetone is recommended.[3][9]
Impure Final Product Further purification of the crude extract may be necessary. Chromatographic techniques such as Medium-Pressure Liquid Chromatography (MPLC) with a silica (B1680970) gel column and a solvent system like n-hexane:ethyl acetate, or High-Performance Liquid Chromatography (HPLC) can be used for purification. Column chromatography using silica gel with a chloroform:methanol:acetone solvent system has also been described.[10]

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to enhance undecylprodigiosin production?

A1: Key strategies to enhance production include:

  • Medium Optimization: Modifying the carbon and nitrogen sources, as well as trace elements in the culture medium.[1]

  • Process Parameter Optimization: Fine-tuning physical and chemical parameters during fermentation, such as pH, temperature, and aeration.[1]

  • Genetic Engineering: Activating silent biosynthetic gene clusters through genetic modification.[1]

  • Co-cultivation: Introducing other microorganisms to stimulate production.[5]

Q2: My purified undecylprodigiosin solution is changing color from red to orange-yellow. What is happening?

A2: This color change indicates a shift in pH towards alkalinity. Undecylprodigiosin is red in acidic to neutral conditions and transitions to an orange-yellow color in alkaline environments.[9]

Q3: What are the best solvents for dissolving and storing undecylprodigiosin?

A3: Undecylprodigiosin has good solubility in organic solvents like acetone, methanol, ethanol, chloroform, acetonitrile, and DMSO.[9] Acetone is highly recommended for both extraction and storage due to its efficiency and the stability it provides to the pigment.[9] For long-term storage, it is best to store the dried pigment at -20°C protected from light or dissolved in acidified methanol (pH 4.0).[3][9]

Q4: My undecylprodigiosin seems to be degrading even when stored in the dark. What else should I consider?

A4: Besides light, temperature is a critical factor. Undecylprodigiosin is stable over a wide temperature range from -20 to 35°C.[3] However, exposure to higher temperatures during extraction and purification (e.g., during solvent evaporation) should be minimized. Use a rotary evaporator at a low temperature (e.g., < 30°C).[9]

Data Presentation

Table 1: Undecylprodigiosin Yields from Various Streptomyces Species and Cultivation Methods

Streptomyces Species/StrainCultivation MethodKey Conditions & ElicitorsUndecylprodigiosin YieldReference(s)
Streptomyces coelicolor A3(2)Submerged FermentationPure cultureLow concentrations
Streptomyces coelicolor A3(2)Submerged FermentationCo-culture with Bacillus subtilis (live or heat-killed)175-211% increase (shake flasks), 256% increase (bioreactor)[6]
Streptomyces coelicolorSubmerged FermentationCo-culture with Corallococcus coralloides60-fold increase in intracellular concentration
Streptomyces sp. JS520Submerged FermentationOptimized medium138 mg/L[11]
Recombinant Streptomyces sp. ALAA-R20Submerged FermentationModified R2YE medium82.45-105.52% increase over parental strains[3]
Recombinant Streptomyces sp. ALAA-R20Solid-State FermentationOptimized low-cost substrate (groundnut oil cake)181.78 mg/gds[3]

Experimental Protocols

1. Submerged Fermentation for Undecylprodigiosin Production

This protocol is a general guideline and can be adapted for specific Streptomyces strains.

  • Seed Culture Preparation:

    • Inoculate a loopful of Streptomyces spores or mycelial fragments into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., MYM medium: 4 g/L maltose, 4 g/L yeast extract, 10 g/L malt (B15192052) extract, pH 7.3).[5]

    • Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until a dense culture is obtained.[5]

  • Production Culture:

    • Inoculate a production medium with the seed culture (typically 5-10% v/v). For co-culture experiments, introduce the elicitor organism (e.g., 2.5% v/v of a 10⁸ cells/mL B. subtilis culture) at the beginning of the production culture.[5]

    • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.[5]

    • Monitor the production of the red pigment visually and through analytical methods.[5]

2. Solid-State Fermentation for Recombinant Streptomyces sp. ALAA-R20

  • Substrate Preparation:

    • Use groundnut oil cake (GOC) with a particle size of 3 mm as the solid substrate.[3]

    • Adjust the initial moisture content to 80% using a 1:1 mixture of dairy mill and fruit processing wastewaters.[3]

    • Adjust the pH of the substrate to 7.0 and autoclave to ensure sterility.[1][3]

  • Inoculation and Incubation:

    • Inoculate the prepared substrate with a spore suspension of the recombinant Streptomyces sp. ALAA-R20 to a final concentration of 3 x 10⁵ spores per gram of dry substrate (gds).[3][5]

    • Incubate at 30°C for 7 days.[3][5]

3. Extraction and Purification of Undecylprodigiosin

  • Solvent Extraction from Submerged Culture:

    • Cell Harvesting: After fermentation, harvest the culture broth by centrifugation (e.g., 7025 x g for 20 minutes) to separate the mycelial biomass.[5]

    • Extraction: Extract the red pigments from the cell pellet using a 1:1:1 mixture of methanol, toluene, and 0.1 M phosphate buffer (pH 7).[9] Alternatively, extract the entire culture broth with an equal volume of ethyl acetate.

    • Separate the organic phase containing the undecylprodigiosin.[5]

  • Purification:

    • Concentrate the organic extract under reduced pressure at a low temperature (< 30°C).[5][9]

    • Further purify the crude extract using MPLC on a silica gel column with a solvent system like n-hexane:ethyl acetate, or by HPLC.[5]

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification spore Spore/Mycelia Inoculation seed Seed Culture spore->seed prod Production Culture seed->prod harvest Cell Harvesting prod->harvest extract Solvent Extraction harvest->extract concentrate Concentration extract->concentrate chromatography Chromatography (MPLC/HPLC) concentrate->chromatography pure Pure Undecylprodigiosin chromatography->pure

Caption: Experimental workflow for undecylprodigiosin production.

troubleshooting_workflow cluster_fermentation_check Fermentation Check cluster_genetic_check Genetic & Co-culture Check cluster_extraction_check Downstream Process Check start Low/Inconsistent Yield medium Check Medium Composition start->medium conditions Verify Fermentation Conditions (pH, Temp, Aeration) start->conditions inoculum Standardize Inoculum start->inoculum solvent Optimize Extraction Solvent start->solvent degradation Check for Degradation (Light/pH/Temp) start->degradation gene Assess Gene Cluster Expression medium->gene conditions->gene coculture Consider Co-culture gene->coculture signaling_pathway bldA bldA (tRNA for rare UUA codon) redZ redZ (Response Regulator) bldA->redZ Translates UUA codon in redZ mRNA redD redD (Pathway-specific Activator) redZ->redD Transcriptional Activator red_genes red Biosynthetic Genes redD->red_genes Activates Expression undecylprodigiosin Undecylprodigiosin red_genes->undecylprodigiosin

References

Technical Support Center: Optimizing HPLC Separation of Undecylprodigiosin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of undecylprodigiosin (B1683453) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high-resolution separation of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers or closely related analogs of undecylprodigiosin I might encounter?

A1: Besides undecylprodigiosin, you may encounter other prodiginine analogs that are structurally very similar. These can include isomers with different alkyl chain lengths (e.g., nonylprodigiosin) or cyclized isomers like metacycloprodigiosin. Some bacterial strains are known to produce a mixture of these prodiginine derivatives.

Q2: What is the recommended starting HPLC column for undecylprodigiosin analysis?

A2: A reversed-phase C18 column is the most commonly used and is a good starting point for the analysis of undecylprodigiosin.[1] However, for challenging separations of closely related isomers, alternative stationary phases may provide better selectivity.

Q3: What mobile phases are typically used for the separation of undecylprodigiosin?

A3: Typical mobile phases consist of a mixture of an organic solvent (commonly acetonitrile (B52724) or methanol (B129727), or a combination of both) and an aqueous component.[1] The aqueous phase is often acidified with 0.1% formic acid, 0.1% acetic acid, or 0.1% trifluoroacetic acid (TFA) to improve peak shape and resolution.[1][2]

Q4: What is the optimal detection wavelength (λmax) for undecylprodigiosin?

A4: Undecylprodigiosin is a vibrant red pigment, and its maximum UV-Vis absorbance is typically observed around 530-535 nm in methanol or acidified methanol.[1][2] This wavelength is recommended for HPLC detection to ensure high sensitivity.

Q5: Should I use an isocratic or gradient elution method?

A5: The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) can be effective for simple, purified samples where you are quantifying a known peak.

  • Gradient elution (varying mobile phase composition, usually by increasing the organic solvent percentage over time) is generally preferred for complex mixtures containing multiple prodigiosins or impurities with a wider range of polarities. A gradient elution helps to resolve all compounds with good peak shape in a reasonable analysis time.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of undecylprodigiosin isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Mobile Phase Strength Adjust the Organic Solvent Ratio: If peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic solvent (acetonitrile/methanol) in your mobile phase. For gradient methods, try a shallower gradient (a slower increase in the organic solvent percentage).
Suboptimal Mobile Phase pH Modify the pH: The ionization state of undecylprodigiosin and its isomers can be affected by pH. Adjusting the pH of the aqueous mobile phase (typically in the acidic range of 2.5-4.0) can alter the retention times and potentially improve selectivity between isomers. Ensure the chosen pH is compatible with your column's stability range.
Insufficient Selectivity of the Stationary Phase Change the Column Chemistry: While C18 columns are a good starting point, they primarily separate based on hydrophobicity. For structurally similar isomers, a column with a different selectivity may be required. Consider a Phenyl-Hexyl or Biphenyl column, which can provide alternative π-π interactions with the aromatic rings of the prodigiosin (B1679158) core, potentially enhancing isomer separation.[3][4]
Inappropriate Column Temperature Optimize the Column Temperature: Temperature can significantly affect selectivity.[5] Try running the separation at different temperatures (e.g., in 5°C increments from 25°C to 45°C). Lower temperatures often increase retention and may improve the resolution of closely eluting compounds.[5]
Problem 2: Peak Tailing

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Column Silanols Acidify the Mobile Phase: The basic nitrogen atoms in the prodigiosin structure can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. Adding a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase will protonate the silanols and reduce these unwanted interactions.
Column Overload Dilute the Sample: Injecting a sample that is too concentrated can lead to peak distortion, including tailing. Try diluting your sample and re-injecting.
Column Contamination or Degradation Wash or Replace the Column: If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
Problem 3: Irreproducible Retention Times

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method. A stable baseline is a good indicator of equilibration.
Mobile Phase Instability Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent bottles capped.
Fluctuations in Column Temperature Use a Column Oven: Ambient temperature changes can affect retention times. Using a thermostatted column oven will ensure a stable and reproducible separation temperature.[5]

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture
  • Cell Harvesting: Centrifuge the bacterial culture broth (e.g., 100 mL) at 8,000 x g for 15 minutes to pellet the cells.

  • Extraction: Decant the supernatant. To the cell pellet, add 20 mL of acidified methanol (0.1% HCl or acetic acid). Vortex vigorously for 5 minutes to lyse the cells and extract the pigments.

  • Centrifugation: Centrifuge the mixture at 8,000 x g for 15 minutes to pellet the cell debris.

  • Collection: Carefully transfer the red-pigmented supernatant to a clean tube.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial before injection to remove any remaining particulate matter.

Protocol 2: General Purpose HPLC Method for Undecylprodigiosin
  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18-18.5 min: 95% to 70% B (linear gradient)

    • 18.5-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 535 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Comparison of Reported HPLC Methods for Prodigiosins

ParameterMethod 1Method 2Method 3
Analyte(s) UndecylprodigiosinUndecylprodigiosin & MetacycloprodigiosinProdigiosin
Column Phenomenex Luna C18 (2) (250x10 mm, 5 µm)[1]KINETEX C18 (100 x 4.6 mm, 2.6u)C18 (dimensions not specified)[2]
Mobile Phase A 0.1% TFA in Water[1]Water with 0.1% Formic Acid0.1% Acetic Acid in Water[2]
Mobile Phase B Acetonitrile/Methanol (1:1)[1]Methanol with 0.1% Formic AcidMethanol[2]
Elution Type Gradient (70-100% B over 30 min)[1]Gradient (15-100% B)Isocratic (95% B)[2]
Flow Rate 3.0 mL/min[1]Not specifiedNot specified
Detection 535 nm[1]530 nm530 nm[2]
Retention Time 15.6 min (Undecylprodigiosin)[1]Not specified12 min (Undecylprodigiosin)[2]

Visualizations

Experimental Workflow for HPLC Method Optimization

HPLC_Optimization_Workflow cluster_start Initial Analysis cluster_evaluation Evaluation cluster_optimization Optimization Strategies cluster_end Final Method start Start with General Purpose C18 Method evaluate Evaluate Resolution (Rs) and Peak Shape start->evaluate mobile_phase Adjust Mobile Phase (Gradient, pH) evaluate->mobile_phase Rs < 1.5 end Optimized Method (Rs > 1.5) evaluate->end Rs > 1.5 mobile_phase->evaluate column_chem Change Column Chemistry (e.g., Phenyl-Hexyl) mobile_phase->column_chem temperature Vary Column Temperature mobile_phase->temperature column_chem->evaluate temperature->evaluate

Caption: Workflow for optimizing HPLC separation of isomers.

Troubleshooting Logic for Poor Peak Resolution

Troubleshooting_Resolution cluster_mobile_phase Mobile Phase Adjustments cluster_column Column Adjustments start Poor Resolution (Rs < 1.5) or Co-elution check_gradient Is the gradient too steep? start->check_gradient adjust_gradient Make gradient shallower check_gradient->adjust_gradient Yes check_ph Is pH optimal? check_gradient->check_ph No adjust_gradient->start Re-evaluate adjust_ph Adjust pH (e.g., 2.5-4.0) check_ph->adjust_ph No check_temp Is temperature optimal? check_ph->check_temp Yes adjust_ph->start Re-evaluate adjust_temp Vary temperature (25-45°C) check_temp->adjust_temp No check_column Is C18 providing enough selectivity? check_temp->check_column Yes adjust_temp->start Re-evaluate change_column Switch to Phenyl or Biphenyl column check_column->change_column No change_column->start

Caption: Decision tree for troubleshooting poor peak resolution.

References

troubleshooting low yield in undecylprodigiosin extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for undecylprodigiosin (B1683453) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide guidance on optimizing experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your undecylprodigiosin extraction experiments in a question-and-answer format.

Question 1: My undecylprodigiosin yield is significantly lower than expected. What are the most likely causes related to the fermentation process?

Answer: Low yields of undecylprodigiosin can often be traced back to suboptimal fermentation conditions. Several factors critically influence the production of this secondary metabolite.[1][2] Key areas to investigate include:

  • Medium Composition: The choice of media and specific components can dramatically impact yield. Complex media like mannitol (B672) soy broth (MSY) have been shown to produce high overall yields.[3] Conversely, some media, such as TSB or R2YE, may not support undecylprodigiosin production in certain strains.[3] The carbon and nitrogen sources are particularly important.[1] For instance, the addition of amino acids with pyrrole-like structures, such as proline and histidine, has been shown to significantly enhance production in some cases.[4]

  • pH of the Culture Medium: The pH of the growth medium is a critical parameter. The optimal pH range for prodigiosin (B1679158) production is typically between 7.0 and 9.0.[1] Extreme pH values, either too acidic (below 3.0) or too alkaline (above 10.0), are detrimental to production.[1]

  • Temperature: Prodigiosin production is temperature-sensitive.[1][5] For many producing organisms like Serratia marcescens and Streptomyces species, the optimal temperature for pigment production is around 28-30°C.[6][7] Temperatures above 37°C can significantly inhibit production.[5]

  • Aeration and Agitation: Adequate dissolved oxygen is crucial for the biosynthesis of prodigiosins.[1] This is influenced by the agitation rate (rpm) and the aeration rate (vvm) in a bioreactor. An optimal stirring rate of 200 rpm has been reported to be effective.[1] While higher agitation may increase biomass, it doesn't always translate to a proportional increase in undecylprodigiosin yield.[3]

  • Light Exposure: Prodigiosins are sensitive to light and can degrade when exposed to it.[1][8] Therefore, fermentation should be carried out in the dark or under dim light conditions to prevent photodegradation.[8]

Question 2: I am observing a color change in my extracted pigment from red to orange/yellow. What is causing this and how can I prevent it?

Answer: A color shift from red to orange-yellow is a clear indicator of a change in pH towards alkalinity. Undecylprodigiosin exhibits halochromism, meaning its color is dependent on the pH. It is red in acidic to neutral conditions (with a maximum absorption around 535-539 nm) and turns orange-yellow in an alkaline environment (with an absorption peak around 470 nm).[7][8]

To prevent this:

  • Maintain an Acidic pH: Ensure that all solvents and buffers used during and after extraction are slightly acidic. The maximum stability of undecylprodigiosin has been noted at pH 4.0 in acidified methanol (B129727).[7][8][[“]]

  • Solvent Choice: Use solvents that are either neutral or have been acidified. For example, using acidified methanol or ethanol (B145695) for extraction and storage is a common practice.[10]

Question 3: My final purified undecylprodigiosin sample seems to be degrading over time, even when stored in the dark. What other factors should I consider?

Answer: Besides light, temperature is a critical factor in the stability of undecylprodigiosin.[8] Elevated temperatures can lead to accelerated degradation. For optimal storage and stability:

  • Short-term Storage: Store your samples at 4°C.

  • Long-term Storage: For long-term preservation, it is best to store the purified pigment at -20°C.[8] Undecylprodigiosin has been shown to be stable for up to 6 months when stored at temperatures ranging from -20°C to 35°C.[7][[“]]

Question 4: What is the most effective solvent for extracting undecylprodigiosin from the biomass?

Answer: Undecylprodigiosin is a lipophilic molecule and is therefore insoluble in water but soluble in various organic solvents.[8] The choice of solvent can significantly impact the extraction efficiency. Commonly used and effective solvents include:

  • Methanol and Ethanol: These are frequently used for extraction.[4][11][12] Acidified methanol (pH 4.0) is often preferred as it also helps to stabilize the pigment.[7][[“]]

  • Acetone: Another effective solvent for prodigiosin extraction.[11][12]

  • Ethyl Acetate: This solvent is also used for the extraction of undecylprodigiosin from culture broth.[6][13]

The efficiency of extraction can also be enhanced by physical methods such as ultrasonication prior to or during solvent extraction.[14][15]

Quantitative Data Summary

The yield of undecylprodigiosin is highly variable and depends on the producing strain, cultivation method, and extraction protocol. The following table summarizes yields reported in the literature under different conditions.

Producing Organism Cultivation Method Key Conditions & Elicitors Undecylprodigiosin Yield Reference
Streptomyces coelicolor A3(2)Submerged FermentationCo-culture with Bacillus subtilis175-211% increase[6]
Streptomyces coelicolorSubmerged FermentationCo-culture with Corallococcus coralloides60-fold increase in intracellular concentration[6]
Streptomyces sp. JS520Submerged FermentationOptimized MSY medium138 mg/L[3]
Recombinant Streptomyces sp. ALAA-R20Submerged FermentationModified R2YE medium82.45-105.52% increase over parental strains[6][7][[“]]
Recombinant Streptomyces sp. ALAA-R20Solid-State FermentationOptimized with groundnut oil cake181.78 mg/g dry substrate[7][[“]]
Serratia marcescens SS-1Submerged FermentationYeast extract medium with proline~2 g/L[4]
Serratia marcescensSubmerged FermentationOptimized with sucrose, peptone, and Tween 801653.95 ± 32.12 mg/L[16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to undecylprodigiosin production and extraction.

Protocol 1: Submerged Fermentation for Undecylprodigiosin Production

This protocol is a general guideline and should be optimized for your specific Streptomyces or Serratia strain.

  • Seed Culture Preparation:

    • Inoculate a loopful of spores or mycelial fragments into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., MYM medium: 4 g/L maltose, 4 g/L yeast extract, 10 g/L malt (B15192052) extract, pH 7.3).[6]

    • Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until a dense culture is obtained.[6]

  • Production Culture:

    • Inoculate a production medium (e.g., optimized MSY for Streptomyces or a yeast extract-based medium for Serratia) with the seed culture (typically a 5-10% v/v inoculum).

    • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.[6]

    • Protect the culture from light to prevent pigment degradation.

Protocol 2: Solvent Extraction of Undecylprodigiosin

This protocol describes the extraction of undecylprodigiosin from the cell biomass after fermentation.

  • Cell Harvesting:

    • After the fermentation period, harvest the culture broth by centrifugation (e.g., 8,000 x g for 15 minutes) to separate the mycelial biomass from the supernatant.[6]

  • Extraction:

    • Resuspend the cell pellet in a suitable organic solvent such as acidified methanol (pH 4.0), ethanol, or acetone.[7][[“]][10] A solvent to fermentation liquid ratio of 9.12:1 has been reported as optimal in one study.[16]

    • Agitate the suspension vigorously for a sufficient period (e.g., 30 minutes to several hours) to ensure complete extraction. The optimal extraction time can be around 30 minutes.[16]

    • For enhanced extraction, consider cell disruption techniques like sonication before or during solvent addition.[14]

  • Purification (Initial):

    • Centrifuge the mixture to pellet the cell debris.

    • Collect the supernatant containing the dissolved undecylprodigiosin.

    • The crude extract can be concentrated under reduced pressure (e.g., using a rotary evaporator).[6]

  • Further Purification (Optional):

    • For higher purity, the crude extract can be subjected to chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel) or High-Performance Liquid Chromatography (HPLC).[6][13]

Visualizations

The following diagrams illustrate key workflows and relationships in undecylprodigiosin extraction and its regulation.

Troubleshooting_Low_Yield cluster_Fermentation Fermentation Issues cluster_Extraction Extraction Issues cluster_Solutions Potential Solutions Start Low Undecylprodigiosin Yield Medium Suboptimal Medium Composition Start->Medium pH Incorrect pH Start->pH Temp Inappropriate Temperature Start->Temp Aeration Poor Aeration/Agitation Start->Aeration Light Light Exposure Start->Light Solvent Inefficient Solvent Start->Solvent Lysis Incomplete Cell Lysis Start->Lysis Degradation_Ext Degradation During Extraction (pH/Temp/Light) Start->Degradation_Ext OptimizeMedium Optimize Medium: - Carbon/Nitrogen Source - Add Precursors (e.g., Proline) Medium->OptimizeMedium AdjustpH Adjust & Monitor pH (7.0-9.0) pH->AdjustpH ControlTemp Control Temperature (28-30°C) Temp->ControlTemp OptimizeAeration Optimize Agitation & Aeration Aeration->OptimizeAeration ProtectFromLight Protect from Light Light->ProtectFromLight ChooseSolvent Select Appropriate Solvent (e.g., Acidified Methanol) Solvent->ChooseSolvent EnhanceLysis Improve Cell Lysis (e.g., Sonication) Lysis->EnhanceLysis ControlConditions Control Extraction Conditions: - Acidic pH - Low Temperature Degradation_Ext->ControlConditions

Caption: A troubleshooting workflow for low undecylprodigiosin yield.

Undecylprodigiosin_Extraction_Workflow A 1. Fermentation (e.g., Streptomyces sp. in MSY medium) B 2. Cell Harvesting (Centrifugation) A->B C 3. Cell Pellet B->C D 4. Solvent Extraction (e.g., Acidified Methanol, Sonication) C->D E 5. Separation (Centrifugation) D->E F 6. Crude Extract (Supernatant) E->F G 7. Solvent Evaporation (Rotary Evaporator) F->G H 8. Concentrated Crude Pigment G->H I 9. Purification (e.g., Chromatography) H->I J 10. Pure Undecylprodigiosin I->J

Caption: A typical experimental workflow for undecylprodigiosin extraction.

Biosynthesis_Regulation bldA bldA (tRNA for rare UUA codon) redZ redZ (Pathway-specific activator) bldA->redZ Translational control redD redD (Pathway-specific activator) redZ->redD Transcriptional activation red_genes red biosynthetic genes redD->red_genes Transcriptional activation Undecylprodigiosin Undecylprodigiosin red_genes->Undecylprodigiosin Biosynthesis

Caption: Simplified regulatory cascade for undecylprodigiosin biosynthesis.

References

minimizing cytotoxicity of undecylprodigiosin hydrochloride to normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for undecylprodigiosin (B1683453) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of undecylprodigiosin hydrochloride to normal cells during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

I. Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during your work with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in the cell culture medium. What should I do?

A1: Undecylprodigiosin is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media. Precipitation can lead to inaccurate and irreproducible results. Here are some solutions:

  • Proper Dissolution Technique:

    • Solvent Selection: The recommended solvent for creating a stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). Ethanol or methanol (B129727) can also be used, but may be more cytotoxic to cells.

    • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure complete dissolution by vortexing or gentle pipetting.

    • Dilution Method: When diluting the stock into your culture medium, add the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing. This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Some sensitive cell lines may require even lower concentrations.

  • Solubilizing Agents: Consider using cyclodextrins, such as methyl-β-cyclodextrin (MβCD), to form an inclusion complex with undecylprodigiosin. This can significantly increase its aqueous solubility.

Q2: I'm observing high background or inconsistent results in my cytotoxicity assay. What are the possible causes and solutions?

A2: High background and inconsistent results in cytotoxicity assays can be caused by several factors:

  • Compound Interference: Undecylprodigiosin is a red pigment, which can interfere with colorimetric assays like the MTT assay.

    • Solution: Run a parallel set of wells containing the compound at the same concentrations in cell-free media. Subtract the absorbance of these "compound-only" wells from your experimental wells. Alternatively, consider using a non-colorimetric assay, such as a fluorescence-based (e.g., Resazurin) or luminescence-based (e.g., ATP-based) assay.

  • Uneven Cell Seeding: An unequal number of cells per well is a common source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before and during plating. Gently pipette the cell suspension up and down multiple times.

  • Pipetting Errors: Inaccurate pipetting of the compound or assay reagents will lead to variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in compound concentration.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

Q3: How can I confirm that the observed cell death is due to apoptosis and not necrosis?

A3: It is crucial to distinguish between these two forms of cell death. Here are some recommended methods:

  • Annexin V and Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method.

    • Annexin V-positive / PI-negative cells: Early apoptotic cells.

    • Annexin V-positive / PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive cells: Necrotic cells.

  • Morphological Assessment: Observe cell morphology using microscopy. Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells often swell and rupture.

  • Biochemical Markers: Use Western blotting to detect key apoptotic markers like cleaved caspase-3 and cleaved PARP. The absence of these markers may suggest necrosis.

Troubleshooting Decision Tree

TroubleshootingWorkflow start Problem: High Cytotoxicity in Normal Cells check_concentration Is the compound concentration optimized? (Dose-response curve performed) start->check_concentration check_solubility Is the compound fully dissolved? (No visible precipitate) check_concentration->check_solubility Yes solution_concentration Solution: Perform a dose-response experiment to find the optimal concentration with minimal effect on normal cells. check_concentration->solution_concentration No check_assay Is the cytotoxicity assay reliable? (Controls are working as expected) check_solubility->check_assay Yes solution_solubility Solution: Review dissolution protocol. Consider using cyclodextrins. check_solubility->solution_solubility No check_apoptosis Is cell death confirmed to be apoptosis? check_assay->check_apoptosis Yes solution_assay Solution: Troubleshoot the assay (see FAQs). Consider an alternative assay method. check_assay->solution_assay No solution_apoptosis Solution: Use Annexin V/PI staining and check for apoptotic markers to confirm the cell death mechanism. check_apoptosis->solution_apoptosis No end_point If issues persist, consider drug delivery systems or combination therapy to improve selectivity. check_apoptosis->end_point Yes

Caption: Troubleshooting workflow for high cytotoxicity in normal cells.

II. Data Presentation

Undecylprodigiosin and other prodigiosins have demonstrated selective cytotoxicity, with higher potency against cancer cells compared to normal cells.[1][2][3] However, quantitative data on a wide range of normal human cell lines is still limited. The following table summarizes available data.

Table 1: In Vitro Cytotoxicity of Undecylprodigiosin and Related Prodigiosins

CompoundCell LineCell TypeIC50 (µM)Exposure Time (h)Reference
UndecylprodigiosinMCF-10ANon-malignant human breast epithelialLimited toxicity (specific IC50 not provided)-[1]
ProdigiosinPBMCNormal human peripheral blood mononuclear cellsGenotoxic effects observed-[4]
ProdigiosinV79Chinese hamster lung fibroblasts1-20-
ProdigiosinNormal skin cellsNormal human skin cellsNo harmful effect at 100 µg/mL-[3]
MetacycloprodigiosinHUVECHuman umbilical vein endothelial cells~2.524
UndecylprodigiosinSH-SY5Y (N-type)Human neuroblastoma<1.524[5]
UndecylprodigiosinSK-N-AS (S-type)Human neuroblastoma~724[5]
ProdigiosinHL-60Human promyelocytic leukemia~5.25 (1.7 µg/mL)48[4]
ProdigiosinNCIH-292Human mucoepidermoid carcinoma~11.1 (3.6 µg/mL)-[4]
ProdigiosinHep-2Human epidermoid carcinoma~10.5 (3.4 µg/mL)-[4]
ProdigiosinMCF-7Human breast adenocarcinoma~15.7 (5.1 µg/mL)-[4]

Note: IC50 values can vary depending on the specific experimental conditions. More research is needed to establish a comprehensive cytotoxicity profile of this compound on a wider variety of normal human cell lines.

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for vehicle control (medium with the same final concentration of DMSO) and untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm (or 590 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, being careful to minimize mechanical damage.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry immediately (within 1 hour). Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Protocol 3: Western Blot for Cleaved Caspase-3 and PARP

This method detects the cleavage of caspase-3 and its substrate PARP, which are hallmarks of apoptosis.

Materials:

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse treated and control cells in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Run the gel and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system. Look for the appearance of the cleaved fragments of caspase-3 (17/19 kDa) and PARP (89 kDa).[2][6]

IV. Signaling Pathways and Workflows

Visualizing the mechanisms and processes involved in your experiments can aid in understanding and troubleshooting.

Undecylprodigiosin-Induced Apoptosis Pathway

Undecylprodigiosin induces p53-independent apoptosis in cancer cells.[1] The pathway involves the regulation of Bcl-2 family proteins and the activation of caspases.[1][7]

ApoptosisPathway cluster_UP This compound cluster_Bcl2 Bcl-2 Family Regulation cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade UP Undecylprodigiosin BclXL Bcl-X(L)↓ Survivin↓ XIAP↓ UP->BclXL inhibits Bik BIK↑ BIM↑ MCL-1S↑ NOXA↑ UP->Bik activates Mito Mitochondrial Outer Membrane Permeabilization BclXL->Mito prevents Bik->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: p53-independent apoptosis pathway induced by undecylprodigiosin.

General Experimental Workflow for Cytotoxicity Assessment

This workflow outlines the key steps in assessing the cytotoxicity of this compound.

ExperimentalWorkflow start Start: Prepare Undecylprodigiosin Stock Solution cell_culture 1. Cell Culture and Seeding (Normal and Cancer Cell Lines) start->cell_culture treatment 2. Treatment with Serial Dilutions of Undecylprodigiosin cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay ic50 4. Determine IC50 Values viability_assay->ic50 apoptosis_assay 5. Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis_assay mechanism_study 6. Mechanistic Studies (e.g., Western Blot for Apoptotic Markers) apoptosis_assay->mechanism_study end End: Analyze and Interpret Data mechanism_study->end

Caption: General workflow for assessing undecylprodigiosin cytotoxicity.

Strategies to Minimize Normal Cell Cytotoxicity

This diagram illustrates logical approaches to reduce the off-target effects of this compound.

MinimizingToxicity goal Goal: Minimize Cytotoxicity to Normal Cells dose_optimization Dose Optimization goal->dose_optimization delivery_systems Drug Delivery Systems goal->delivery_systems combination_therapy Combination Therapy goal->combination_therapy dose_details • Use the lowest effective concentration • Determine IC50 on both normal and cancer cells dose_optimization->dose_details delivery_details • Liposomal formulations to improve targeting • Nanoparticle encapsulation to control release delivery_systems->delivery_details combo_details • Combine with other agents to achieve synergy at lower doses • e.g., with cisplatin (B142131) to re-sensitize resistant cells combination_therapy->combo_details

Caption: Strategies to reduce undecylprodigiosin's toxicity to normal cells.

References

overcoming resistance to undecylprodigiosin hydrochloride in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to undecylprodigiosin (B1683453) hydrochloride in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for undecylprodigiosin hydrochloride?

Undecylprodigiosin (UP) is a member of the prodigiosin (B1679158) family of natural red pigments.[1] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) in a wide range of cancer cell lines.[2][3] This process is complex and can be initiated through several pathways, including:

  • Caspase-Dependent Apoptosis: UP treatment activates key executioner caspases, such as caspase-3 and caspase-9, and leads to the cleavage of PARP.[4][5] The pan-caspase inhibitor z-VAD-fmk has been shown to block UP-induced apoptosis, confirming the central role of caspases.[2][5]

  • MAPK Signaling Pathway Activation: Apoptosis induction by UP is linked to the activation of the p38 and JNK signaling pathways, while the ERK1/2 pathway appears to be uninvolved.[6]

  • Modulation of Apoptotic Regulators: The compound can decrease the levels of anti-apoptotic proteins like Bcl-xL, Survivin, and XIAP, while simultaneously increasing the levels of pro-apoptotic proteins such as BIK and BIM.[5]

  • p53-Independent Action: A significant advantage of undecylprodigiosin is that its ability to induce apoptosis is effective regardless of the cancer cell's p53 mutation status, which is a common source of resistance to other chemotherapies.[2][5][7]

Q2: My cancer cells have developed resistance to other chemotherapy drugs. Will they also be resistant to undecylprodigiosin?

Not necessarily. A common mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump drugs out of the cell.[8][9] Encouragingly, studies have shown that undecylprodigiosin is not a substrate for MDR1 and BCRP.[10] This means that cell lines overexpressing these common efflux pumps should, in principle, remain sensitive to undecylprodigiosin's cytotoxic effects.[10]

Q3: If standard efflux pumps are not the cause, what are the likely mechanisms of acquired resistance to undecylprodigiosin?

While undecylprodigiosin bypasses common MDR pumps, cancer cells can develop resistance through other adaptive strategies.[11] Based on its mechanism of action, potential resistance mechanisms include:

  • Alterations in Apoptotic Signaling: Resistant cells may acquire mutations or alter the expression of proteins within the JNK/p38 or intrinsic apoptosis pathways, making them less responsive to pro-apoptotic signals.

  • Upregulation of Pro-Survival Pathways: Cancer cells can compensate for a pro-apoptotic signal by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR pathway.[12] Prodigiosins have been shown to inhibit this pathway, but resistant clones could potentially reactivate it.[13][14]

  • Target Modification: Although the exact molecular target is still under investigation, one study suggests undecylprodigiosin may bind to the ribosome.[6] Mutations in the ribosomal binding site could confer resistance.

Troubleshooting Guide

This guide addresses the common issue of observing decreased efficacy or acquired resistance to this compound during experiments.

Problem: Decreased Cell Death Observed After Prolonged Treatment

You have noticed that your cancer cell line, which was initially sensitive to undecylprodigiosin, now shows a reduced response (i.e., higher IC50 value) after continuous exposure or selection of surviving colonies.

Step 1: Initial Verification Workflow

First, confirm that the observed resistance is genuine and not due to experimental artifacts.

A Start: Decreased Efficacy Observed B Verify Compound Integrity (Fresh stock, proper storage) A->B C Check Cell Line Health (Mycoplasma test, passage number) B->C D Re-run Dose-Response Assay (e.g., MTT, SRB) C->D E Compare IC50 values of parental vs. suspected resistant cells D->E F Is IC50 significantly higher? E->F G Resistance Confirmed. Proceed to Mechanism Investigation. F->G Yes H Issue is likely experimental. Review protocols. F->H No

Caption: Initial workflow to verify suspected undecylprodigiosin resistance.

Step 2: Investigating the Resistance Mechanism

Once resistance is confirmed, the following experiments can help elucidate the underlying mechanism.

Hypothesis A: Upregulation of Pro-Survival Signaling (e.g., PI3K/Akt Pathway)

Cancer cells may activate survival pathways to counteract the pro-apoptotic effects of undecylprodigiosin.[12]

  • Suggested Experiment: Western Blot for key signaling proteins.

  • Objective: To compare the phosphorylation status (activation) of pro-survival proteins like Akt between your sensitive (parental) and resistant cell lines.

Protein TargetExpected Result in Resistant CellsInterpretation
p-Akt (Ser473) Increased SignalActivation of the PI3K/Akt survival pathway.
Total Akt UnchangedServes as a loading control.
p-mTOR Increased SignalDownstream activation of the PI3K/Akt pathway.
Total mTOR UnchangedServes as a loading control.
  • Troubleshooting & Next Steps:

    • If p-Akt is elevated, consider co-treatment of undecylprodigiosin with a known PI3K/Akt inhibitor (e.g., LY294002).

    • A synergistic effect (restored sensitivity) would strongly support this resistance mechanism.

Hypothesis B: Alterations in the Apoptotic Machinery

Resistant cells may have altered levels of proteins that control apoptosis.

  • Suggested Experiment: Western Blot for apoptotic regulatory proteins.

  • Objective: To assess the expression levels of key pro- and anti-apoptotic proteins from the Bcl-2 and IAP families.

Protein TargetExpected Result in Resistant CellsInterpretation
Bcl-xL, Mcl-1 Increased ExpressionUpregulation of anti-apoptotic proteins.[12]
XIAP, Survivin Increased ExpressionUpregulation of inhibitor of apoptosis proteins.[4]
Bax, Bak Decreased ExpressionDownregulation of pro-apoptotic effector proteins.
BIK, BIM Decreased ExpressionDownregulation of pro-apoptotic BH3-only proteins.[5]
  • Troubleshooting & Next Steps:

    • If anti-apoptotic proteins are upregulated, test combination therapies. For example, if Bcl-xL is high, co-administer undecylprodigiosin with a Bcl-xL inhibitor (e.g., A-1331852).

Visualization of Potential Resistance Pathway

The diagram below illustrates how the upregulation of the Akt pathway could confer resistance by inhibiting the apoptotic cascade initiated by undecylprodigiosin.

cluster_0 UP-Sensitive Cell cluster_1 UP-Resistant Cell UP_S Undecylprodigiosin JNK_S p38/JNK Activation UP_S->JNK_S Casp9_S Caspase-9 JNK_S->Casp9_S Casp3_S Caspase-3 Casp9_S->Casp3_S Apop_S Apoptosis Casp3_S->Apop_S UP_R Undecylprodigiosin JNK_R p38/JNK Activation UP_R->JNK_R Casp9_R Caspase-9 JNK_R->Casp9_R Casp3_R Caspase-3 Casp9_R->Casp3_R Apop_R Apoptosis (Blocked) Casp3_R->Apop_R Akt PI3K/Akt Pathway (Upregulated) Bcl2 Anti-Apoptotic Proteins (e.g., Bcl-xL) Akt->Bcl2 Bcl2->Casp9_R Inhibits

Caption: Upregulation of Akt signaling as a resistance mechanism to UP.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of undecylprodigiosin in sensitive vs. resistant cell lines.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Replace the medium with fresh medium containing the different drug concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Proteins

This protocol is for analyzing protein expression and phosphorylation status.

  • Cell Lysis: Treat sensitive and resistant cells with or without undecylprodigiosin for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-Bcl-xL) overnight at 4°C, diluted according to the manufacturer's instructions.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated proteins to their total protein counterparts and all targets to a loading control (e.g., GAPDH or β-actin).

Logical Diagram for Troubleshooting Resistance

This diagram outlines the logical steps and experimental choices when investigating the mechanism of resistance.

start Confirmed Resistance (Increased IC50) hyp1 Hypothesis: Upregulation of Pro-Survival Pathway? start->hyp1 hyp2 Hypothesis: Alteration of Apoptotic Machinery? start->hyp2 exp1 Experiment: Western Blot for p-Akt, p-mTOR hyp1->exp1 exp2 Experiment: Western Blot for Bcl-2 family, IAPs hyp2->exp2 res1 Result: p-Akt Increased? exp1->res1 res2 Result: Anti-Apoptotic Proteins Increased? exp2->res2 res1->hyp2 No sol1 Solution: Co-treat with Akt Inhibitor res1->sol1 Yes sol2 Solution: Co-treat with BH3 Mimetic res2->sol2 Yes other Explore Other Mechanisms (e.g., Target Mutation) res2->other No

Caption: Logical workflow for diagnosing and addressing UP resistance.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of Undecylprodigiosin Hydrochloride and Prodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data and mechanisms of action of two promising bacterial pigments in cancer therapy.

Prodiginines, a family of natural red pigments produced by various bacteria, have garnered significant attention in the field of oncology for their potent anticancer properties. Among this family, prodigiosin (B1679158) (PG) and its analogue undecylprodigiosin (B1683453) (UP) have emerged as promising candidates for cancer treatment. Both compounds have demonstrated cytotoxic effects against a broad spectrum of cancer cell lines, primarily through the induction of apoptosis. This guide provides a comparative study of the anticancer efficacy of undecylprodigiosin versus prodigiosin, supported by experimental data, detailed methodologies, and mechanistic insights.

Comparative Cytotoxicity

The anticancer activity of both undecylprodigiosin and prodigiosin has been evaluated across numerous cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50). The following tables

A Comparative Guide to Undecylprodigiosin Hydrochloride and Rapamycin for Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunosuppressive properties of undecylprodigiosin (B1683453) hydrochloride and the well-established immunosuppressant, rapamycin (B549165). The information presented is collated from preclinical experimental data to assist researchers and drug development professionals in evaluating these two compounds.

Executive Summary

Undecylprodigiosin hydrochloride and rapamycin are potent immunosuppressive agents that operate through distinct molecular mechanisms. Rapamycin, a widely used immunosuppressant, primarily targets the mTOR signaling pathway, leading to the inhibition of T-cell proliferation and effector functions. In contrast, undecylprodigiosin, a member of the prodigiosin (B1679158) family of natural products, exerts its effects by inhibiting cyclin-dependent kinases (CDKs), thereby blocking cell cycle progression at the G1 phase. This fundamental difference in their mechanism of action suggests potential for distinct therapeutic applications and combination therapies.

Quantitative Comparison of Immunosuppressive Activity

The following tables summarize the available quantitative data on the in vitro and in vivo immunosuppressive activities of this compound and rapamycin.

CompoundCell TypeAssayIC50Citation(s)
This compound Human peripheral T and B lymphocytesMitogen-stimulated proliferation3 - 8 ng/mL[1]
Rapamycin Human pathogenic effector Th2 (peTh2) cellsDye dilution T-cell proliferation0.1 nM (~0.09 ng/mL)[2]
Human conventional Th2 (cTh2) cellsDye dilution T-cell proliferation0.25 nM (~0.23 ng/mL)[2]
Human Th1 cellsDye dilution T-cell proliferation10 nM (~9.14 ng/mL)[2]
Rhesus monkey PBMCsCon A-stimulated proliferationMarginal proliferation at 15 ng/mL[3]

Table 1: In Vitro Immunosuppressive Activity. This table presents the half-maximal inhibitory concentration (IC50) values for this compound and rapamycin in T-cell proliferation assays. Direct comparison of potency is challenging due to variations in cell types and experimental conditions across studies.

CompoundAnimal ModelApplicationEffective DoseCitation(s)
Prodigiosin 25-C (a related prodigiosin) MouseInhibition of cytotoxic T lymphocyte induction0.5 mg/kg[4]
Rapamycin MouseIslet allograft survival0.1 - 0.3 mg/kg/day[5]
MouseSmall bowel transplantation2 - 4 mg/kg/day (oral)[2]

Table 2: In Vivo Immunosuppressive Activity. This table outlines the effective doses of this compound (represented by a related compound) and rapamycin in murine models of transplantation and immune response.

Mechanisms of Action and Signaling Pathways

The immunosuppressive effects of this compound and rapamycin are mediated by distinct signaling pathways.

This compound: This compound inhibits T-cell activation in the mid to late G1 phase of the cell cycle.[1] It achieves this by blocking the phosphorylation of the retinoblastoma protein (pRb), a critical step for entry into the S phase.[1] This inhibition is a downstream consequence of the suppression of cyclin-dependent kinase-2 (CDK2) and cyclin-dependent kinase-4 (CDK4) induction.[1]

Rapamycin: Rapamycin forms a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[6][7] Inhibition of mTOR, specifically the mTORC1 complex, disrupts signaling pathways that are crucial for T-cell proliferation in response to interleukin-2 (B1167480) (IL-2).[6]

Undecylprodigiosin_Signaling_Pathway cluster_1 Cytoplasm cluster_2 Nucleus TCR T-Cell Receptor Signal_Transduction Signal Transduction Cascade TCR->Signal_Transduction CD28 CD28 CD28->Signal_Transduction CDK4_CyclinD CDK4/Cyclin D Signal_Transduction->CDK4_CyclinD CDK2_CyclinE CDK2/Cyclin E Signal_Transduction->CDK2_CyclinE pRb_P pRb-P CDK4_CyclinD->pRb_P Phosphorylates CDK2_CyclinE->pRb_P Phosphorylates pRb pRb E2F E2F pRb->E2F Inhibits Gene_Transcription S-Phase Gene Transcription E2F->Gene_Transcription Activates Undecylprodigiosin Undecylprodigiosin Hydrochloride Undecylprodigiosin->CDK4_CyclinD Inhibits Induction Undecylprodigiosin->CDK2_CyclinE Inhibits Induction Cell_Cycle_Progression G1 to S Phase Progression Gene_Transcription->Cell_Cycle_Progression

Undecylprodigiosin's mechanism of action.

Rapamycin_Signaling_Pathway cluster_1 Cytoplasm cluster_2 Nucleus IL2R IL-2 Receptor PI3K PI3K IL2R->PI3K Activates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits FKBP12 FKBP12 Rapamycin Rapamycin Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapa_FKBP12->mTORC1 Inhibits Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation RapamycinFKBP12 RapamycinFKBP12

Rapamycin's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

T-Cell Proliferation Assay (CFSE-Based)

This protocol describes a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution, which is monitored by flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench Staining: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

  • Wash Cells: Wash the cells twice with complete RPMI medium to remove excess CFSE.

  • Cell Seeding: Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI medium and plate 100 µL per well in a 96-well flat-bottom plate.

  • Compound Treatment: Add this compound or rapamycin at various concentrations to the designated wells. Include a vehicle control.

  • Stimulation: Add a mitogen such as PHA (e.g., 5 µg/mL) or anti-CD3/anti-CD28 antibodies (e.g., 1 µg/mL each) to stimulate T-cell proliferation. Include an unstimulated control.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer. Analyze the CFSE fluorescence intensity to determine the extent of cell division.

T_Cell_Proliferation_Workflow Isolate_PBMCs Isolate PBMCs CFSE_Stain Stain with CFSE Isolate_PBMCs->CFSE_Stain Wash_Cells Wash Cells CFSE_Stain->Wash_Cells Seed_Cells Seed Cells in Plate Wash_Cells->Seed_Cells Add_Compounds Add Test Compounds (Undecylprodigiosin or Rapamycin) Seed_Cells->Add_Compounds Add_Stimulant Add T-Cell Stimulant (e.g., PHA) Add_Compounds->Add_Stimulant Incubate Incubate (4-5 days) Add_Stimulant->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

T-Cell Proliferation Assay Workflow.
Cytokine Production Assay (ELISA)

This protocol outlines a general procedure for measuring the production of cytokines, such as IL-2 and IFN-γ, from stimulated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • This compound or rapamycin

  • Cytokine-specific ELISA kit (e.g., for human IL-2 or IFN-γ)

  • ELISA plate reader

Procedure:

  • Cell Seeding: Isolate and seed PBMCs at 1 x 10^6 cells/mL in a 96-well plate.

  • Compound Treatment: Add this compound or rapamycin at desired concentrations.

  • Stimulation: Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL) for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Collect Supernatant: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves the following steps:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Cytokine_Production_Workflow Seed_PBMCs Seed PBMCs Add_Compounds Add Test Compounds Seed_PBMCs->Add_Compounds Stimulate_Cells Stimulate with PMA/Ionomycin Add_Compounds->Stimulate_Cells Incubate_Cells Incubate (24-48h) Stimulate_Cells->Incubate_Cells Collect_Supernatant Collect Supernatant Incubate_Cells->Collect_Supernatant Perform_ELISA Perform ELISA for Cytokine Collect_Supernatant->Perform_ELISA Analyze_Data Analyze Data Perform_ELISA->Analyze_Data

Cytokine Production Assay Workflow.

Conclusion

This compound and rapamycin represent two distinct classes of immunosuppressive agents with different molecular targets and mechanisms of action. While rapamycin is a well-characterized mTOR inhibitor, this compound offers a novel approach by targeting CDK-mediated cell cycle progression. The data presented in this guide highlight the potent immunosuppressive activities of both compounds. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic potential. The distinct mechanisms of these two compounds may offer opportunities for synergistic effects in combination therapies for transplantation and autoimmune diseases.

References

A Comparative Analysis of Undecylprodigiosin Hydrochloride and Chloroquine in Antimalarial Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in vitro and in vivo data reveals the potent antiplasmodial activity of undecylprodigiosin (B1683453) hydrochloride, positioning it as a noteworthy candidate in the search for novel antimalarial agents, particularly in the context of chloroquine (B1663885) resistance. This guide provides a detailed comparison of the two compounds, summarizing key experimental data and outlining the methodologies used for their evaluation.

Undecylprodigiosin, a member of the prodiginine family of natural pigments, has demonstrated significant efficacy against Plasmodium falciparum, the deadliest species of malaria parasite.[1][2][3] Chloroquine, a synthetic 4-aminoquinoline, has been a cornerstone of antimalarial treatment for decades, though its efficacy has been severely undermined by the spread of resistant parasite strains.[1] This comparison guide delves into the experimental data that defines the antimalarial profiles of these two compounds.

Quantitative Comparison of In Vitro Efficacy and Cytotoxicity

The in vitro activity of antimalarial compounds is primarily assessed by determining the half-maximal inhibitory concentration (IC50) against parasite cultures. Cytotoxicity, measured as the half-maximal cytotoxic concentration (CC50) against mammalian cell lines, is crucial for evaluating the selectivity of the compound. The selectivity index (SI), the ratio of CC50 to IC50, provides a measure of the therapeutic window.

While direct head-to-head comparative studies are limited, data from various sources utilizing standardized assays allow for a meaningful comparison. Prodiginines, the class of compounds to which undecylprodigiosin belongs, have shown remarkable potency. Studies on natural prodiginines have reported IC50 values against P. falciparum in the low nanomolar range, from 1.7 to 8.0 nM.[1][4] For chloroquine, IC50 values vary significantly between chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.

CompoundP. falciparum StrainIC50 (nM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
Undecylprodigiosin Hydrochloride (Prodiginine Family Data) Drug-Sensitive~1.7 - 8.0[1][4]Malignant CellsPotent toxicity reported[5]Data not directly comparable
Drug-ResistantPotent activity suggested[1][4]Non-malignant breast cellsLimited toxicity reported[6]Data not directly comparable
Chloroquine Sensitive (e.g., 3D7, HB3)~10 - 40[7]Various~10 - >100[8]Variable
Resistant (e.g., Dd2, K1)>100 - 1000+[7]Various~10 - >100[8]Significantly lower

Note: Data for this compound is extrapolated from studies on the prodiginine family and requires direct comparative studies for precise values. The cytotoxicity of prodigiosins has been extensively studied in the context of cancer, with reports of potent activity against malignant cells and limited toxicity to non-malignant cells.[5][6]

In Vivo Efficacy in Murine Models

The Peter's 4-day suppressive test is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in rodent models, typically mice infected with Plasmodium berghei. The assay measures the reduction in parasitemia in treated mice compared to an untreated control group.

Chloroquine, in the same model, is highly effective against sensitive parasite strains, typically achieving complete parasite clearance at standard doses. However, its efficacy is significantly reduced against resistant strains.

Mechanisms of Antimalarial Action

The distinct mechanisms of action of undecylprodigiosin and chloroquine underscore their different chemical origins and potential therapeutic applications.

Chloroquine: The primary mechanism of chloroquine involves its accumulation in the acidic food vacuole of the parasite.[2][9] Here, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine is believed to cap the growing hemozoin polymer, leading to the accumulation of toxic free heme and subsequent parasite death.[2]

Undecylprodigiosin: The precise antimalarial mechanism of undecylprodigiosin is not as well-elucidated as that of chloroquine. However, studies on prodigiosins suggest a multi-faceted mode of action that may include the induction of apoptosis (programmed cell death), disruption of mitochondrial function, and potentially DNA cleavage and alteration of intracellular pH.[9][10] This contrasts with chloroquine's more specific target.

Chloroquine_Mechanism cluster_parasite Plasmodium-infected Erythrocyte cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Accumulation leads to CQ_outside Chloroquine (Uncharged) CQ_inside Chloroquine (Charged) CQ_outside->CQ_inside Enters Vacuole & Trapped CQ_inside->Heme Inhibits Heme Polymerization

Figure 1: Mechanism of Action of Chloroquine.

Undecylprodigiosin_Mechanism cluster_parasite Plasmodium Parasite cluster_targets Potential Targets UP Undecylprodigiosin Mitochondria Mitochondria UP->Mitochondria Induces Dysfunction DNA DNA UP->DNA Potential Cleavage Apoptotic_Pathways Apoptotic Pathways UP->Apoptotic_Pathways Activates pH_Gradient pH Gradient UP->pH_Gradient Disrupts Parasite Death Parasite Death Mitochondria->Parasite Death Apoptotic_Pathways->Parasite Death

Figure 2: Postulated Mechanism of Undecylprodigiosin.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation and comparison of antimalarial drug candidates.

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This assay is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: Asynchronous or synchronized cultures of P. falciparum are maintained in human erythrocytes in complete culture medium.

  • Drug Dilution: The test compounds (this compound and chloroquine) are serially diluted in 96-well microplates.

  • Incubation: Parasite cultures are added to the drug-containing wells and incubated for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

in_vitro_workflow start Start: Prepare Parasite Culture drug_prep Prepare Serial Dilutions of Compounds in 96-well Plate start->drug_prep incubation Add Parasite Culture to Wells and Incubate for 72h drug_prep->incubation lysis Add SYBR Green I Lysis Buffer incubation->lysis measurement Measure Fluorescence lysis->measurement analysis Calculate IC50 Values measurement->analysis end End analysis->end

Figure 3: In Vitro SYBR Green I Assay Workflow.

In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

This standard test evaluates the schizonticidal activity of a compound in a murine model.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Treatment: Treatment with the test compounds (this compound or chloroquine) or vehicle control is initiated a few hours after infection and continues daily for four consecutive days.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse.

  • Microscopic Examination: The smears are stained, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite suppression.

in_vivo_workflow start Start: Inoculate Mice with P. berghei treatment Administer Compounds/Vehicle Daily for 4 Days start->treatment blood_smear Prepare Blood Smears on Day 5 treatment->blood_smear microscopy Stain and Examine Smears for Parasitemia blood_smear->microscopy calculation Calculate Percent Parasite Suppression microscopy->calculation end End calculation->end

References

Validating Undecylprodigiosin Hydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of undecylprodigiosin (B1683453) hydrochloride and its engagement with cellular targets, offering a framework for researchers in drug discovery and development. We present a detailed comparison with other relevant compounds, supported by experimental data and protocols for key validation assays.

Introduction to Undecylprodigiosin Hydrochloride

Undecylprodigiosin, a member of the prodiginine family of natural pigments, has garnered significant interest for its diverse biological activities, including anticancer, immunosuppressive, and antimicrobial properties.[1][2] Its mechanism of action is primarily attributed to the induction of apoptosis (programmed cell death) through the activation of stress-activated protein kinase pathways, specifically p38 and JNK.[3] While its precise molecular targets are still under investigation, evidence suggests potential interactions with the ribosome and modulation of the Bcl-2 family of apoptosis-regulating proteins.[3]

Comparison of Undecylprodigiosin with Other Apoptosis Inducers

To contextualize the activity of undecylprodigiosin, we compare it with other well-characterized compounds that target the Bcl-2 family of proteins, key regulators of the intrinsic apoptotic pathway.

Obatoclax , a synthetic prodiginine, is a pan-Bcl-2 inhibitor, targeting Mcl-1, Bcl-2, Bcl-xL, and Bcl-w.[4][5] Navitoclax (ABT-263) and its predecessor, ABT-737 , are potent inhibitors of Bcl-2, Bcl-xL, and Bcl-w, but notably spare Mcl-1.[6][7][8] This difference in target specificity is crucial for understanding their cellular efficacy and potential resistance mechanisms.

Quantitative Comparison of Cellular Activity
CompoundCell LineCancer TypeIC50 (µM)Primary Target(s)
Undecylprodigiosin B16Melanoma~0.1 (slight cytotoxicity at 194 nM)[9]Ribosome (putative), Mcl-1 (indirect evidence)
Obatoclax MOLM13Acute Myeloid Leukemia0.004 - 0.16[10]Mcl-1, Bcl-2, Bcl-xL, Bcl-w
MV-4-11Acute Myeloid Leukemia0.009 - 0.046[10]Mcl-1, Bcl-2, Bcl-xL, Bcl-w
Kasumi 1Acute Myeloid Leukemia0.008 - 0.845[10]Mcl-1, Bcl-2, Bcl-xL, Bcl-w
OCI-AML3Acute Myeloid Leukemia0.012 - 0.382[10]Mcl-1, Bcl-2, Bcl-xL, Bcl-w
IGR-NB8Neuroblastoma< 0.1[4]Mcl-1, Bcl-2, Bcl-xL, Bcl-w
IGR-N91Neuroblastoma< 0.1[4]Mcl-1, Bcl-2, Bcl-xL, Bcl-w
JHH-4Liver Cancer0.011882[5]Mcl-1, Bcl-2, Bcl-xL, Bcl-w
Navitoclax (ABT-263) A549Lung Cancer> 13[11]Bcl-2, Bcl-xL, Bcl-w
NCI-H460Lung Cancer> 13[11]Bcl-2, Bcl-xL, Bcl-w
ABT-737 HL-60Leukemia0.05[12]Bcl-2, Bcl-xL, Bcl-w
KG-1Leukemia0.08[12]Bcl-2, Bcl-xL, Bcl-w
NB4Leukemia0.08[12]Bcl-2, Bcl-xL, Bcl-w

Experimental Protocols for Target Engagement Validation

Validating that a compound engages its intended target within a cell is a critical step in drug development. Below are detailed protocols for key assays that can be employed to investigate the cellular targets of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[13][14][15]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Heat Shock:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the target protein (e.g., Mcl-1) in the soluble fraction by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Western Blotting for Apoptosis Pathway Proteins

Western blotting can be used to analyze the expression levels of key proteins in the apoptosis pathway following treatment with undecylprodigiosin.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound for various time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Mcl-1, Bcl-2, Bcl-xL, Bak, Bax, cleaved caspase-3, PARP, p-p38, p-JNK).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

Co-IP can be used to determine if undecylprodigiosin disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members (e.g., Mcl-1 and Bak).[16][17][18][19]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control.

    • Lyse cells in a non-denaturing lysis buffer (e.g., IP lysis buffer) to preserve protein-protein interactions.

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-Mcl-1) overnight at 4°C.

    • Add protein A/G magnetic beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complex.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the interacting protein (e.g., anti-Bak). The presence or absence of a band for the interacting protein will indicate whether the compound has disrupted the interaction.

Ribosome Binding Assay

To investigate the potential interaction of undecylprodigiosin with ribosomes, a sucrose (B13894) density gradient fractionation followed by mass spectrometry can be employed, as described in the literature.[3]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound.

    • Lyse the cells in a buffer that preserves ribosome integrity.

  • Sucrose Density Gradient Centrifugation:

    • Layer the cell lysate onto a sucrose gradient (e.g., 10-50%).

    • Centrifuge at high speed to separate the different ribosomal subunits and polysomes.

  • Fractionation and Analysis:

    • Fractionate the gradient and monitor the absorbance at 260 nm to identify the ribosome-containing fractions.

    • Extract proteins from these fractions.

  • Mass Spectrometry:

    • Analyze the protein extracts by mass spectrometry to identify proteins that co-fractionate with the ribosomes in the presence of undecylprodigiosin, suggesting a potential interaction.

Visualizing Cellular Pathways and Workflows

Undecylprodigiosin's Proposed Mechanism of Action

Undecylprodigiosin_Mechanism cluster_cell Cancer Cell cluster_stress Stress Signaling cluster_ribosome Protein Synthesis cluster_apoptosis Apoptosis Regulation UP Undecylprodigiosin Hydrochloride p38_JNK p38/JNK Activation UP->p38_JNK Activates Ribosome Ribosome UP->Ribosome Binds (Putative) Mcl1 Mcl-1 UP->Mcl1 Inhibits (Indirect) Apoptosis Apoptosis p38_JNK->Apoptosis Ribosome->Apoptosis Contributes to Bak Bak Mcl1->Bak Inhibits Bak->Apoptosis Induces

Caption: Proposed mechanisms of undecylprodigiosin-induced apoptosis.

Target Engagement Validation Workflow

Target_Validation_Workflow cluster_workflow Target Engagement Validation start Start: Hypothesized Target cet_sa Cellular Thermal Shift Assay (CETSA) start->cet_sa Thermal Shift? co_ip Co-Immunoprecipitation (Co-IP) start->co_ip Interaction Disruption? wb Western Blotting (Pathway Analysis) start->wb Pathway Modulation? binding Direct Binding (e.g., SPR, ITC) cet_sa->binding co_ip->binding wb->binding validation Target Validated binding->validation Binding Confirmed no_validation Target Not Validated binding->no_validation No Binding

Caption: A logical workflow for validating target engagement.

Intrinsic Apoptosis Pathway and Drug Targets

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_drugs Drug Intervention Apoptotic_Stimuli Apoptotic Stimuli BH3_only Pro-apoptotic (BIM, PUMA, etc.) Apoptotic_Stimuli->BH3_only Activates Bcl2_family Anti-apoptotic (Bcl-2, Bcl-xL, Mcl-1) Bax_Bak Effectors (Bax, Bak) Bcl2_family->Bax_Bak Inhibits BH3_only->Bcl2_family Inhibits BH3_only->Bax_Bak Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induces Caspase_Activation Caspase Activation MOMP->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis UP Undecylprodigiosin (targets Mcl-1?) UP->Bcl2_family Obatoclax Obatoclax (pan-Bcl-2 inhibitor) Obatoclax->Bcl2_family Navitoclax Navitoclax (Bcl-2/xL/w inhibitor) Navitoclax->Bcl2_family

Caption: The intrinsic apoptosis pathway and points of intervention for various drugs.

Conclusion

This compound is a promising bioactive compound with potent pro-apoptotic activity. While its exact molecular targets are still being elucidated, evidence points towards the involvement of the ribosome and the Mcl-1 protein. This guide provides a framework for researchers to further investigate and validate these targets using established cellular and biophysical assays. A direct comparison with other Bcl-2 family inhibitors like Obatoclax and Navitoclax highlights the potential for unique therapeutic applications, particularly in contexts where Mcl-1-mediated resistance is a clinical challenge. Further research, especially aimed at quantifying the direct binding affinity of undecylprodigiosin to its putative targets, will be crucial for its continued development as a potential therapeutic agent.

References

Undecylprodigiosin Hydrochloride: Unraveling its Kinase Inhibitor Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the kinase inhibitor cross-reactivity of undecylprodigiosin (B1683453) hydrochloride. Due to a lack of publicly available, direct experimental data from broad-panel kinase screening (e.g., KINOMEscan™), this guide will focus on reported interactions with specific signaling pathways and provide detailed, exemplary protocols for key experimental assays used to determine kinase inhibitor profiles.

Undecylprodigiosin, a member of the prodiginine family of natural products, is a red pigment produced by several species of bacteria, most notably Streptomyces. It has garnered significant interest for its diverse biological activities, including anticancer, immunosuppressive, and antimicrobial properties. While its mechanisms of action are multifaceted, evidence suggests that its cellular effects may be partly mediated through the modulation of various protein kinase signaling pathways. However, a comprehensive, head-to-head comparison of its kinase inhibitory profile against a broad spectrum of kinases, and thus its cross-reactivity with other known kinase inhibitors, is not yet available in the public domain.

Putative Kinase-Related Signaling Interactions

Several studies have implicated undecylprodigiosin and the related compound prodigiosin (B1679158) in the modulation of key signaling cascades that are often targeted by established kinase inhibitors. These interactions, while not direct evidence of kinase inhibition, suggest potential points of cross-reactivity.

A molecular docking study has suggested that prodigiosin may interact with the ATP-binding sites of several important kinases, including:

  • Human Epidermal Growth Factor Receptor 2 (HER2): A key driver in certain types of breast cancer.

  • Mitogen-activated protein kinase kinase (MEK): A central component of the MAPK/ERK pathway, crucial for cell proliferation and survival.

  • Ribosomal protein S6 kinase (S6K): A downstream effector of the PI3K/AKT/mTOR pathway, involved in cell growth and metabolism.

Furthermore, experimental studies have shown that prodigiosins can influence the following signaling pathways:

  • p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways: These stress-activated pathways are involved in apoptosis and inflammation. Prodigiosins have been observed to activate these pathways, leading to programmed cell death in cancer cells.

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is a key regulator of numerous cellular processes, and its modulation by prodigiosins has been linked to their pro-apoptotic effects.

The following diagram illustrates the putative signaling pathways influenced by undecylprodigiosin.

G Putative Signaling Pathways Modulated by Undecylprodigiosin cluster_0 MAPK Signaling cluster_1 PI3K/AKT/mTOR Signaling cluster_2 Other Kinase Pathways p38 p38 MAPK Apoptosis Apoptosis p38->Apoptosis JNK JNK JNK->Apoptosis AKT AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K GSK3B GSK-3β GSK3B->Apoptosis HER2 HER2 MEK MEK Undecylprodigiosin Undecylprodigiosin Hydrochloride Undecylprodigiosin->p38 activates Undecylprodigiosin->JNK activates Undecylprodigiosin->S6K potential interaction (in silico) Undecylprodigiosin->GSK3B modulates Undecylprodigiosin->HER2 potential interaction (in silico) Undecylprodigiosin->MEK potential interaction (in silico)

Caption: Putative signaling pathways modulated by undecylprodigiosin.

Data on Kinase Inhibition: A Critical Gap

Despite the suggestive evidence from signaling pathway studies, there is a notable absence of direct, quantitative data from broad-panel kinase inhibition assays for undecylprodigiosin hydrochloride. Such assays are the gold standard for determining the selectivity of a kinase inhibitor and for identifying potential off-target effects, which are crucial for predicting both efficacy and toxicity.

The following table highlights the type of data that is currently unavailable but essential for a comprehensive cross-reactivity analysis.

Kinase TargetUndecylprodigiosin HCl IC50 (nM)Comparator Kinase Inhibitor 1 IC50 (nM)Comparator Kinase Inhibitor 2 IC50 (nM)
Kinase AData Not Availablee.g., 10e.g., 500
Kinase BData Not Availablee.g., 5000e.g., 25
Kinase CData Not Availablee.g., 150e.g., 120
... (panel of >400 kinases)Data Not Available......

Table 1: Illustrative Table of Missing Kinase Inhibition Data. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This data is critical for comparing the selectivity of different kinase inhibitors.

Experimental Protocols for Assessing Kinase Inhibitor Cross-Reactivity

To address the current data gap, researchers can employ established methodologies to determine the kinase inhibitory profile of this compound. Below are detailed protocols for two key experimental approaches.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the activity of a purified kinase by quantifying the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Experimental Workflow:

G A Compound Dilution B Kinase Reaction (Kinase, Substrate, ATP, Undecylprodigiosin HCl) A->B C Stop Reaction & Deplete ATP B->C D ADP to ATP Conversion C->D E Luminescence Detection D->E

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add the purified kinase, a specific peptide substrate, and the kinase reaction buffer.

    • Add the diluted this compound or a known kinase inhibitor (as a positive control) to the wells.

    • Initiate the reaction by adding a solution of ATP (typically at the Km concentration for the specific kinase).

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ reagents):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a luciferase reaction.

    • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (e.g., Western Blotting for Phospho-Protein Levels)

This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.

Experimental Workflow:

G A Cell Culture & Treatment with Undecylprodigiosin HCl B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE & Western Blot C->D E Antibody Incubation (Phospho-specific & Total Protein) D->E F Signal Detection & Analysis E->F

Caption: Workflow for a cell-based kinase inhibition assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the kinase of interest.

    • Treat the cells with various concentrations of this compound for a specified duration. Include appropriate positive and negative controls.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein.

  • Signal Detection and Analysis:

    • Detect the signal using an appropriate chemiluminescent or fluorescent substrate.

    • Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein for each treatment condition. A decrease in this ratio indicates inhibition of the upstream kinase.

Conclusion and Future Directions

While this compound presents a compelling profile of biological activities, a comprehensive understanding of its kinase selectivity and cross-reactivity with other kinase inhibitors is currently lacking. The suggestive evidence from signaling pathway studies and molecular modeling provides a strong rationale for further investigation. The generation of robust, quantitative data from broad-panel biochemical kinase assays is a critical next step to fully characterize the therapeutic potential and potential off-target effects of this promising natural product. The experimental protocols outlined in this guide provide a clear roadmap for researchers to undertake these essential studies.

A Comparative Analysis of Undecylprodigiosin from Diverse Streptomyces Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of undecylprodigiosin (B1683453) production and bioactivity across different Streptomyces species, supported by experimental data and detailed protocols.

Undecylprodigiosin, a vibrant red pigment belonging to the prodiginine family of alkaloids, is a secondary metabolite produced by several species of the genus Streptomyces. This compound has garnered significant scientific interest due to its broad range of biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties.[1][2] The production and potency of undecylprodigiosin can vary considerably between different Streptomyces species and even between strains of the same species, making a comparative analysis crucial for identifying optimal producers for therapeutic and biotechnological applications.

Quantitative Comparison of Undecylprodigiosin Production

The yield of undecylprodigiosin is a critical factor for its potential commercialization. The following table summarizes the reported production yields from various Streptomyces species under different fermentation conditions.

Streptomyces Species/StrainFermentation TypeMedium/SubstrateYieldReference
Streptomyces sp. ALAA-R20 (recombinant)Solid-State Fermentation (SSF)Groundnut oil cake (GOC) with dairy mill and fruit processing wastewaters181.78 mg/gds[3]
Streptomyces sp. JS520Submerged FermentationOptimized medium138 mg/L[4][5]
Streptomyces coelicolor M145Submerged FermentationY2 medium (with yeast)Significantly higher than in YE medium (without yeast)[2][6]
Streptomyces sp. MBK6Submerged FermentationY2 medium (with yeast)75 times more prodigiosins than in YE medium[2][6]

gds: grams of dry substrate

Bioactivity Profile

Undecylprodigiosin exhibits a wide array of bioactive properties. The recombinant strain Streptomyces sp. ALAA-R20 has been shown to produce undecylprodigiosin with potent antimicrobial activity against multidrug-resistant bacterial and fungal strains.[3] Furthermore, it demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), MCF-7 (breast cancer), and A-549 (lung cancer).[3] The undecylprodigiosin produced by Streptomyces sp. JS520 has demonstrated antibacterial properties against Bacillus and Micrococcus species, as well as antifungal activity against Candida albicans.[4] This strain's pigment also exhibits antioxidative and UV-protective properties.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are generalized protocols for the cultivation of Streptomyces and the subsequent extraction and purification of undecylprodigiosin.

Cultivation of Streptomyces for Undecylprodigiosin Production

Submerged Fermentation:

A seed culture is initiated by inoculating a loopful of Streptomyces spores or mycelia into a suitable seed medium (e.g., MYM medium: 4 g/L maltose, 4 g/L yeast extract, 10 g/L malt (B15192052) extract, pH 7.3).[7] The culture is incubated at 28-30°C with shaking at 200-250 rpm for 2-3 days. Subsequently, the seed culture is transferred to a production medium. For example, a medium containing 10 g/L soluble starch, 2 g/L yeast extract, 4 g/L peptone, and 34.75 g/L sea salt can be used.[7] The production culture is then incubated for 5-7 days under the same temperature and agitation conditions.[7]

Solid-State Fermentation (for recombinant Streptomyces sp. ALAA-R20):

Groundnut oil cake with a particle size of 3 mm serves as the solid substrate.[7] The initial moisture content is adjusted to 80% using a 1:1 mixture of dairy mill and fruit processing wastewaters, and the pH is adjusted to 7.0.[7] The substrate is inoculated with a spore suspension to a final concentration of 3 x 10⁵ spores per gram of dry substrate.[7] Incubation is carried out at 30°C for 7 days.[7]

Extraction and Purification of Undecylprodigiosin

Solvent Extraction from Submerged Culture:

Following fermentation, the culture broth is harvested by centrifugation (e.g., 7025 x g for 20 minutes) to separate the mycelial biomass.[2][7] The red pigments are then extracted from the cell pellet. One method involves using a 1:1:1 mixture of methanol, toluene, and 0.1 M phosphate (B84403) buffer (pH 7).[2][7] Alternatively, the entire culture broth can be extracted with an equal volume of ethyl acetate (B1210297).[7] The organic phase containing the undecylprodigiosin is then separated.[7]

Purification:

The crude organic extract is concentrated under reduced pressure.[7] Further purification can be achieved using chromatographic techniques. Medium-Pressure Liquid Chromatography (MPLC) with a silica (B1680970) gel column and a solvent system like n-hexane:ethyl acetate is a common first step.[1][7] Final purification to obtain high-purity undecylprodigiosin is often performed using High-Performance Liquid Chromatography (HPLC), typically with a C18 reversed-phase column.[1]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in undecylprodigiosin research, the following diagrams have been generated.

Undecylprodigiosin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Streptomyces_Culture Streptomyces Culture (Submerged or Solid-State) Harvesting Harvesting (Centrifugation) Streptomyces_Culture->Harvesting 1. Harvest Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Solvent_Extraction 2. Extract Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation 3. Separate Concentration Concentration (Reduced Pressure) Phase_Separation->Concentration 4. Concentrate MPLC MPLC (Silica Gel) Concentration->MPLC 5. Purify (Initial) HPLC HPLC (C18 Column) MPLC->HPLC 6. Purify (Final) Pure_Undecylprodigiosin Pure Undecylprodigiosin HPLC->Pure_Undecylprodigiosin 7. Isolate Undecylprodigiosin_Regulatory_Pathway bldA bldA (tRNA for rare UUA codon) redZ redZ (Response Regulator Gene) Contains UUA codon bldA->redZ Translational Control RedZ_protein RedZ Protein redZ->RedZ_protein Transcription & Translation redD redD (Pathway-specific Activator Gene) RedZ_protein->redD Transcriptional Activation RedD_protein RedD Protein redD->RedD_protein Transcription & Translation red_biosynthetic_genes red Biosynthetic Genes RedD_protein->red_biosynthetic_genes Activation Undecylprodigiosin Undecylprodigiosin red_biosynthetic_genes->Undecylprodigiosin Biosynthesis

References

Validating Apoptosis Induction by Undecylprodigiosin with Caspase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of undecylprodigiosin's performance in inducing apoptosis against other common inducers, supported by experimental data from caspase assays. This document outlines the methodologies for key experiments and presents quantitative data in structured tables for straightforward comparison.

Undecylprodigiosin (B1683453): A Potent Inducer of Caspase-Mediated Apoptosis

Undecylprodigiosin, a member of the prodigiosin (B1679158) family of natural red pigments, has demonstrated significant anticancer activity.[1] Its cytotoxic effects against a range of cancer cell lines are primarily attributed to the induction of apoptosis.[1][2] This programmed cell death is critically mediated by caspases, a family of cysteine proteases that execute the apoptotic process.

Studies have confirmed that undecylprodigiosin-induced apoptosis involves the activation of initiator caspase-9 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[3] Furthermore, the pan-caspase inhibitor z-VAD.fmk has been shown to block apoptosis induced by undecylprodigiosin, providing strong evidence for the central role of caspases in its mechanism of action.[3]

Comparative Analysis of Apoptosis Inducers

To contextualize the efficacy of undecylprodigiosin, this section compares its apoptotic-inducing capabilities with other well-established chemical inducers: staurosporine, doxorubicin, and etoposide. The following table summarizes the quantitative data from various studies that have utilized caspase assays to validate apoptosis.

Apoptosis InducerCell LineCaspase(s) AssayedConcentrationFold Increase in Caspase ActivityReference
Prodigiosin *HT-29 (Colon Cancer)Caspase-3100 nM1.9-fold[4]
400 nM2.8-fold[4]
600 nM2.2-fold[4]
Staurosporine Bovine Lens EpithelialCaspase-31 µMDose- and time-dependent increase[5]
Doxorubicin SK-N-AS (Neuroblastoma)Caspase-3/7High Concentration>20-fold[6]
DEN-HSA (Canine Hemangiosarcoma)Caspase-3/75 µM5.2-fold[7]
Etoposide MN9D/Neo (Neuronal)Caspase-9100 µM3.5-fold[8]
Caspase-3 like5.3-fold[8]

Experimental Protocols

Detailed methodologies for the key caspase assays cited in this guide are provided below. These protocols are based on commercially available kits and established research practices.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of the executioner caspases-3 and -7.

  • Cell Culture and Treatment: Plate cells at the desired density in a 96-well plate and culture overnight. Treat cells with undecylprodigiosin or the alternative apoptosis inducer at various concentrations and for different time points. Include untreated cells as a negative control.

  • Cell Lysis: After treatment, add a lysis buffer to each well and incubate to release the cellular contents.

  • Substrate Addition: Add a fluorogenic substrate, such as Z-DEVD-R110, which contains the caspase-3/7 recognition sequence (DEVD).

  • Incubation: Incubate the plate at 37°C, protected from light, to allow for caspase-mediated cleavage of the substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 499 nm excitation and 521 nm emission for R110).

  • Data Analysis: Calculate the fold increase in caspase activity by normalizing the fluorescence of treated cells to that of the untreated control.

Caspase-9 Activity Assay (Colorimetric)

This assay measures the activity of the initiator caspase-9.

  • Cell Lysate Preparation: Induce apoptosis in cell cultures and harvest the cells. Lyse the cells in a chilled lysis buffer and centrifuge to collect the cytosolic extract.

  • Protein Concentration Determination: Measure the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add the cell lysate, a reaction buffer containing dithiothreitol (B142953) (DTT), and the colorimetric substrate Ac-LEHD-pNA.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Determine the fold increase in caspase-9 activity by comparing the absorbance of the treated samples to the untreated control.

PARP Cleavage Assay (Western Blot)

This assay provides a qualitative or semi-quantitative assessment of caspase-3 activation through the detection of cleaved PARP.

  • Protein Extraction and Quantification: Following treatment, lyse the cells and determine the protein concentration.

  • SDS-PAGE and Electrotransfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved PARP (89 kDa fragment). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: The presence of the 89 kDa cleaved PARP fragment indicates caspase-3 activation. Densitometry can be used for semi-quantitative analysis relative to a loading control like β-actin or GAPDH.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Undecylprodigiosin_Apoptosis_Pathway Undecylprodigiosin Undecylprodigiosin Mitochondria Mitochondria Undecylprodigiosin->Mitochondria Induces stress Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Releases Apaf1 Apaf1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage

Caption: Intrinsic apoptosis pathway induced by undecylprodigiosin.

Caspase_Assay_Workflow cluster_plate 96-well Plate Cell_Seeding 1. Seed Cells Treatment 2. Add Apoptosis Inducer Cell_Seeding->Treatment Lysis 3. Lyse Cells Treatment->Lysis Substrate_Addition 4. Add Caspase Substrate Lysis->Substrate_Addition Incubation 5. Incubate Substrate_Addition->Incubation Plate_Reader 6. Measure Signal (Fluorescence/Absorbance) Incubation->Plate_Reader Data_Analysis 7. Analyze Data (Calculate Fold Change) Plate_Reader->Data_Analysis

Caption: General workflow for a plate-based caspase activity assay.

Validation_Logic cluster_undecylprodigiosin Undecylprodigiosin cluster_alternatives Alternative Inducers (Staurosporine, Doxorubicin, etc.) UP_Caspase_Assay Caspase Assay (e.g., Caspase-9) UP_Result Increased Caspase Activity UP_Caspase_Assay->UP_Result Comparison Compare Quantitative Data UP_Result->Comparison Alt_Caspase_Assay Caspase Assay (e.g., Caspase-3/7) Alt_Result Known Fold Increase in Caspase Activity Alt_Caspase_Assay->Alt_Result Alt_Result->Comparison Conclusion Validate Apoptosis Induction by Undecylprodigiosin Comparison->Conclusion

Caption: Logical flow for validating apoptosis induction.

References

Unveiling the Crimson Cytotoxins: A Comparative Guide to the Mechanisms of Undecylprodigiosin and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanisms of action of the natural product undecylprodigiosin (B1683453) and its synthetic derivatives. By presenting key experimental data, detailed methodologies, and visual representations of the underlying signaling pathways, this document aims to facilitate a comprehensive understanding of these potent anticancer agents.

Undecylprodigiosin, a member of the prodiginine family of red pigments produced by various bacteria, has demonstrated significant potential as a therapeutic agent, particularly in oncology.[1] Its unique tripyrrole structure has served as a scaffold for the development of synthetic analogs with modified or enhanced biological activities. This guide delves into a comparative analysis of their cytotoxic effects, apoptotic pathways, and molecular targets.

Comparative Cytotoxicity: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following tables summarize the IC50 values for undecylprodigiosin and its prominent synthetic analog, Obatoclax, across a range of cancer cell lines. It is important to note that direct comparisons between studies can be influenced by variations in experimental conditions.

Undecylprodigiosin (UP)
Cancer Cell Line IC50 Value Reference
P388 (Murine Leukemia)0.05 µM (for apoptosis induction)[2]
HCT-116 (Colon Cancer)0.4 - 4 µg/ml (for apoptosis induction)[3]
A375 (Melanoma)0.4 - 4 µg/ml (for apoptosis induction)[3]
A549 (Lung Carcinoma)0.4 - 4 µg/ml (for apoptosis induction)[3]
MCF-7 (Breast Cancer)0.4 - 4 µg/ml (for apoptosis induction)[3]
Obatoclax (GX15-070)
Cancer Cell Line IC50 Value Reference
T24 (Bladder Cancer)20 nM (MTT assay)[2]
5637 (Bladder Cancer)28 nM (MTT assay)[2]
TCCSuP (Bladder Cancer)70 nM (MTT assay)[2]
RT-112 (Urothelial Cancer)3327 nM (24h), 172 nM (72h)[4]
RT-112res (Cisplatin-resistant Urothelial Cancer)184 nM (24h), 36.0 nM (72h)[4]

Mechanisms of Action: Divergent Pathways to Cell Death

While both undecylprodigiosin and its synthetic analogs induce apoptosis in cancer cells, their molecular mechanisms diverge, targeting different key players in cell survival and death pathways.

Undecylprodigiosin: A Multi-pronged Attack on Cancer Cells

Undecylprodigiosin's mechanism of action is characterized by its ability to induce apoptosis through multiple pathways, often independent of the p53 tumor suppressor protein, which is a significant advantage in treating cancers with p53 mutations.[2]

One of the key mechanisms involves the activation of stress-activated protein kinases (SAPKs), specifically p38 MAPK and JNK.[2] This activation leads to a signaling cascade that culminates in apoptotic cell death. Notably, the ERK1/2 signaling pathway does not appear to be significantly involved in undecylprodigiosin-induced apoptosis.[2]

Furthermore, undecylprodigiosin has been shown to bind to ribosomes, suggesting a potential disruption of protein synthesis, which could contribute to its cytotoxic effects.[2] This interaction with the ribosome represents a distinct mechanism compared to many other anticancer agents.

The pro-apoptotic activity of undecylprodigiosin is also associated with the modulation of apoptosis-related proteins. It leads to a decrease in the levels of anti-apoptotic proteins such as BCL-XL, Survivin, and XIAP, while concurrently upregulating pro-apoptotic proteins.[2]

Undecylprodigiosin_Pathway cluster_cell Cancer Cell cluster_stress Stress Response cluster_ribosome Protein Synthesis cluster_apoptosis_reg Apoptosis Regulation UP Undecylprodigiosin p38 p38 MAPK UP->p38 Activates JNK JNK UP->JNK Activates Ribosome Ribosome UP->Ribosome Binds to & Disrupts Bcl_XL Bcl-XL, Survivin, XIAP (Anti-apoptotic) UP->Bcl_XL Downregulates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Ribosome->Apoptosis Bcl_XL->Apoptosis

Undecylprodigiosin's multifaceted mechanism of action.
Synthetic Analogs: Refining the Target

Synthetic analogs of undecylprodigiosin have been developed to improve its therapeutic index and explore alternative mechanisms of action. A prominent example is Obatoclax (GX15-070) , a pan-Bcl-2 family inhibitor.[5][6]

Obatoclax's primary mechanism involves binding to and inhibiting anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[6][7] By doing so, it prevents these proteins from sequestering the pro-apoptotic proteins Bax and Bak.[6] This disruption of the Bcl-2 protein interactions leads to the activation of the intrinsic apoptotic pathway.[1][6]

The mechanism of Obatoclax has been shown to involve the direct activation of the pro-apoptotic protein Bax, a feature that distinguishes it from other BH3 mimetics.[1] This direct activation can induce apoptosis even in cells that are not "primed" for cell death.[1] In addition to apoptosis, Obatoclax has also been reported to induce other forms of cell death, including necroptosis and autophagy, depending on the cellular context.[8]

Another synthetic analog, PNU-156804 , has been investigated for its immunosuppressive properties, which are more potent than those of undecylprodigiosin. While its anticancer mechanism is less extensively studied, it is known to block IL-2-dependent T-cell proliferation and the activation of NF-κB and AP-1.

Synthetic_Analogs_Pathway cluster_cell Cancer Cell cluster_apoptosis_reg Apoptosis Regulation Obatoclax Obatoclax Bcl2_family Bcl-2 Family Proteins (Anti-apoptotic) Obatoclax->Bcl2_family Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2_family->Bax_Bak Inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis

Mechanism of action of the synthetic analog Obatoclax.

Experimental Protocols: A Guide to Key Assays

The following sections provide detailed methodologies for key experiments cited in the analysis of undecylprodigiosin and its analogs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of undecylprodigiosin or its synthetic analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with compounds seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.[9]

Procedure:

  • Cell Treatment: Treat cells with the desired compounds for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for MAPK Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.

Procedure:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p38 and JNK overnight at 4°C.[12][13][14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Ribosome Binding Assay (Filter Binding Assay)

This assay is used to determine the binding affinity of a compound to ribosomes.

Procedure:

  • Ribosome and Ligand Preparation: Prepare purified ribosomes and radiolabeled undecylprodigiosin or its analogs.

  • Binding Reaction: Incubate the ribosomes with varying concentrations of the radiolabeled compound in a suitable binding buffer.

  • Filtration: Pass the binding reaction mixture through a nitrocellulose filter. Ribosome-ligand complexes will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Wash the filter to remove any non-specifically bound ligand.

  • Quantification: Quantify the amount of radiolabeled ligand retained on the filter using a scintillation counter or phosphorimager.

  • Data Analysis: Determine the binding affinity (e.g., Kd) by plotting the amount of bound ligand as a function of the ligand concentration.[15]

This guide provides a foundational understanding of the comparative mechanisms of undecylprodigiosin and its synthetic analogs. Further research into the nuances of their interactions with cellular machinery will undoubtedly pave the way for the development of novel and effective cancer therapies.

References

A Comparative Guide to the Purity Validation of Undecylprodigiosin Hydrochloride: LC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning interest in undecylprodigiosin (B1683453) hydrochloride as a potential therapeutic agent, owing to its diverse biological activities including anticancer, immunosuppressive, and antimicrobial properties, necessitates robust and reliable methods for its purity validation. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of undecylprodigiosin hydrochloride.

Executive Summary

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is widely regarded as the gold standard for the quantification and identification of undecylprodigiosin and its related impurities.[1] Its high sensitivity and specificity allow for the detection of trace-level impurities that may be missed by other methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique in pharmaceutical quality control, offering excellent quantitation and reproducibility for purity assessment.[2][3] Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining compound purity with high accuracy, without the need for a specific reference standard for each impurity.[4][5]

This guide presents a comparative analysis of these techniques, supported by experimental protocols and data, to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Techniques

The choice of analytical technique for purity validation depends on several factors, including the required level of sensitivity, the need for structural elucidation of impurities, and the availability of reference standards.

Parameter LC-MS/MS HPLC-UV qNMR
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Quantitative analysis based on the signal intensity of specific nuclei in a magnetic field.
Primary Use Identification and quantification of known and unknown impurities, high sensitivity analysis.Routine purity testing and quantification of the main component and known impurities.Absolute purity determination without the need for identical reference standards.
Sensitivity Very High (pg to fg levels)High (ng to µg levels)Moderate (µg to mg levels)
Specificity Very High (based on mass fragmentation)Moderate to High (based on retention time and UV spectrum)High (based on unique NMR signals)
Quantitative Accuracy High (with appropriate internal standards)Very High (with certified reference standards)Very High (primary ratio method)
Impurity Identification Excellent (provides molecular weight and structural fragments)Limited (requires reference standards or fraction collection for further analysis)Good (can provide structural information on impurities if present at sufficient concentration)
Throughput HighHighModerate
Cost HighModerateHigh (instrumentation), Low (per sample)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each technique.

LC-MS/MS Protocol for this compound Purity Validation

This protocol is adapted from established methods for the quantification of undecylprodigiosin.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

    • For the test sample, prepare a solution at a known concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate undecylprodigiosin from potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion (Q1): m/z 394.3 (for undecylprodigiosin).

    • Product Ions (Q3): Select at least two characteristic product ions for confirmation and quantification.

HPLC-UV Protocol for this compound Purity Assay

This protocol is based on typical HPLC methods for the analysis of related compounds.[3][6]

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 0.5 mg/mL.

    • Prepare a working solution of 0.1 mg/mL by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a suitable buffer (e.g., ammonium (B1175870) acetate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the maximum absorbance wavelength of undecylprodigiosin (approximately 530 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Purity is determined by the area percentage method, where the peak area of undecylprodigiosin is expressed as a percentage of the total peak area.

Quantitative NMR (qNMR) Protocol for this compound Purity Determination

This protocol follows general guidelines for qNMR purity assessment.[4][5]

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid) with known purity. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of undecylprodigiosin and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and IS = internal standard.

Mandatory Visualizations

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis A Weighing & Dissolution B Serial Dilution A->B Create Calibration Curve C Injection B->C D C18 Column C->D E Gradient Elution D->E F ESI Source E->F G Quadrupole 1 (Q1) Precursor Ion Selection F->G H Collision Cell (Q2) Fragmentation G->H I Quadrupole 3 (Q3) Product Ion Scan H->I J Peak Integration I->J K Quantification J->K L Purity Report K->L

LC-MS/MS Experimental Workflow for Purity Validation.

Purity_Validation_Logic cluster_methods Analytical Methods cluster_parameters Validation Parameters cluster_outcome Outcome LCMS LC-MS/MS Specificity Specificity LCMS->Specificity Sensitivity Sensitivity LCMS->Sensitivity HPLC HPLC-UV Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision qNMR qNMR Quantification Quantification qNMR->Quantification Purity Purity Assessment Specificity->Purity Sensitivity->Purity Accuracy->Purity Precision->Purity Quantification->Purity

Logical Relationship of Purity Validation Methods.

References

A Comparative Analysis of Undecylprodigiosin and Other Prodiginines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prodiginines, a family of tripyrrolic red pigments produced by various bacteria, have garnered significant attention in the scientific community for their broad spectrum of biological activities. Among these, undecylprodigiosin (B1683453) and its close relative, prodigiosin (B1679158), have emerged as prominent candidates for therapeutic development due to their potent anticancer, immunosuppressive, and antimicrobial properties. This guide provides a comprehensive comparative study of undecylprodigiosin and other notable prodiginines, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers, scientists, and drug development professionals in this field.

Physicochemical Properties

Undecylprodigiosin and other prodiginines share a common core pyrrolylpyrromethene structure, which imparts them with their characteristic red pigmentation. Their physicochemical properties are largely influenced by the length and composition of their alkyl side chains. Generally, prodiginines are lipophilic, exhibiting poor solubility in water but good solubility in organic solvents such as ethanol, methanol, chloroform, and DMSO. They are also known to be sensitive to light and pH changes, appearing red in acidic to neutral conditions and shifting to yellow/orange in alkaline environments.

Comparative Biological Activity

The biological activities of undecylprodigiosin and other prodiginines have been extensively studied, revealing a range of therapeutic potentials. The following sections provide a comparative overview of their anticancer, antimicrobial, and immunosuppressive effects, with quantitative data summarized in tables for easy comparison.

Anticancer Activity

Both undecylprodigiosin and prodigiosin are potent inducers of apoptosis in a wide array of cancer cell lines.[1] Their cytotoxic efficacy, often measured by the half-maximal inhibitory concentration (IC50), is comparable, with values frequently in the low micromolar to nanomolar range. The selectivity for cancer cells over normal cells is a key feature that enhances their therapeutic potential.

Table 1: Comparative Cytotoxicity (IC50) of Undecylprodigiosin and Prodigiosin against Various Cancer Cell Lines

Cancer Cell LineUndecylprodigiosin (µM)Prodigiosin (µM)Reference
P388 (Murine Leukemia)0.05 (for apoptosis induction)-[1]
MCF-7 (Breast Carcinoma)-<0.2 (equivalent to <2 µg/mL)[2]
HepG2 (Liver Carcinoma)-8.75 (equivalent to 27 µM)[2]
H460 (Lung Cancer)-7.7 (equivalent to 23 µM)[2]
HCT116 (Colon Cancer)-0.62 µg/mL[3]
A549 (Lung Cancer)-1.30 µg/mL[4]
MDA-MB-231 (Breast Cancer)-0.68 µg/mL[4]

Note: Direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.

Antimicrobial Activity

Prodiginines exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[5] Generally, cyclic prodiginines have been reported to have superior antibacterial effects compared to their linear counterparts.[5]

Table 2: Comparative Antimicrobial Activity (MIC) of Prodigiosin and Cycloprodigiosin

MicroorganismProdigiosin (µg/mL)Cycloprodigiosin (µg/mL)Reference
Escherichia coli15.9 µM-[6]
Klebsiella pneumoniae22.6 µM-[6]
Pseudomonas aeruginosa46.1 µM-[6]
Bacillus subtilis43 µMLess than Prodigiosin[7]
Staphylococcus aureus-Less than Prodigiosin[7]
Candida albicans-Less than Prodigiosin[7]

Note: MIC values can vary depending on the strain of the microorganism and the specific assay conditions used.

Immunosuppressive Activity

Prodiginines, particularly undecylprodigiosin, have demonstrated potent T-cell-specific immunosuppressive activities.[7] They exert their effects through a novel mechanism of action, distinct from conventional immunosuppressants like cyclosporin (B1163) A and FK506.[7]

Table 3: Comparative Immunosuppressive Activity of Undecylprodigiosin

AssayUndecylprodigiosinReference
T-Cell Proliferation IC502.5 ng/mL (6.3 nM)[7]

Mechanisms of Action: Signaling Pathways

The diverse biological activities of undecylprodigiosin and prodigiosin stem from their ability to modulate key cellular signaling pathways.

Undecylprodigiosin: Activation of Stress-Activated Protein Kinases

Undecylprodigiosin induces apoptosis in cancer cells through a mechanism that involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This activation is independent of the p53 tumor suppressor protein. The upstream signaling events leading to JNK and p38 activation by undecylprodigiosin are thought to involve Apoptosis Signal-regulating Kinase 1 (ASK1).

G cluster_0 Undecylprodigiosin-Induced Apoptosis Pathway UP Undecylprodigiosin ASK1 ASK1 UP->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Induces p38->Apoptosis Induces G cluster_1 Prodigiosin's Inhibition of Wnt/β-catenin Pathway cluster_2 Prodigiosin Prodigiosin Frizzled_LRP6 Frizzled/LRP6 Receptor Prodigiosin->Frizzled_LRP6 Inhibits Phosphorylation DVL DVL Prodigiosin->DVL Inhibits Phosphorylation GSK3b GSK3β Prodigiosin->GSK3b Inhibits Phosphorylation Wnt Wnt Ligand Wnt->Frizzled_LRP6 Frizzled_LRP6->DVL DVL->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Degradation Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and Binds Nucleus Nucleus Target_Genes Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation Promotes G cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of prodiginine A->B C 3. Incubate for a defined period (e.g., 24-72h) B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at ~570 nm E->F G 7. Calculate cell viability and determine IC50 F->G G cluster_workflow Apoptosis Assay Workflow A 1. Treat cells with prodiginine B 2. Harvest cells (including supernatant) A->B C 3. Wash cells with PBS B->C D 4. Resuspend in Annexin V binding buffer C->D E 5. Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Analyze by flow cytometry E->F

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Undecylprodigiosin (B1683453) hydrochloride, a potent tripyrrole pigment with significant biological activities, requires meticulous disposal procedures due to its hazardous properties. Adherence to the following guidelines is essential for personal safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions:

Undecylprodigiosin hydrochloride is a combustible solid that is harmful if swallowed or in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, may cause cancer, and may damage fertility. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound, including weighing, solution preparation, and disposal, should be conducted in a certified chemical fume hood to prevent inhalation of the powder or any aerosols.

Summary of Key Safety and Handling Information
PropertyInformation
Physical Form Faint red to dark red powder.
Solubility Soluble in DMSO, methanol (B129727), acetone, or chloroform. Insoluble in water.[1]
Storage Store at -20°C, desiccated, and protected from light.[1]
Stability Stable in acidic pH; unstable under alkaline conditions.[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it must be treated as hazardous waste and never be poured down the drain or disposed of in regular trash.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and rinsates from contaminated glassware, in a separate, designated hazardous waste container compatible with the solvents used (e.g., a glass or polyethylene (B3416737) container for organic solvents).

  • Segregation: This waste should be classified as non-halogenated organic waste. Do not mix it with other incompatible waste streams.

Step 2: Container Labeling and Storage

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Carcinogen").

  • Storage: The sealed waste container should be stored in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

Step 3: Chemical Inactivation (for liquid waste)

Given that undecylprodigiosin is unstable in alkaline conditions, a chemical inactivation step can be performed on dilute liquid waste streams before final disposal. This procedure should be performed with caution in a chemical fume hood.

Experimental Protocol for Inactivation:

  • Preparation: Ensure you are wearing the appropriate PPE (lab coat, gloves, and safety goggles).

  • Dilution: If the waste solution is concentrated, dilute it with an appropriate solvent (e.g., methanol or DMSO) to a low concentration.

  • Neutralization/Inactivation: Slowly add a 1 M sodium hydroxide (B78521) (NaOH) solution to the liquid waste while stirring. Monitor the pH of the solution. Continue adding the base until the pH is greater than 10. The characteristic red color of the undecylprodigiosin should fade, indicating degradation of the compound.

  • Collection: After inactivation, the resulting solution must still be collected as hazardous waste. Transfer the inactivated solution to the designated liquid hazardous waste container.

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

  • The rinsate from this cleaning process must be collected as hazardous liquid waste.

  • After triple-rinsing, the container can be disposed of according to institutional guidelines for clean glassware or plasticware.

Step 5: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS department or a licensed hazardous waste disposal company.

  • Ensure all required paperwork and waste inventory forms are completed accurately.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_inactivation Chemical Inactivation (Liquid Waste) cluster_disposal Final Disposal A Identify Undecylprodigiosin Hydrochloride Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Solid Waste (Contaminated materials) C->D E Liquid Waste (Solutions, Rinsates) C->E F Segregate as Non-Halogenated Organic Waste D->F E->F G Dilute Concentrated Liquid Waste E->G K Store in Clearly Labeled, Sealed Containers F->K H Slowly Add 1M NaOH to reach pH > 10 G->H I Observe Color Change (Degradation) H->I J Collect Inactivated Solution as Hazardous Waste I->J J->K L Arrange for Pickup by EHS or Certified Contractor K->L M Complete All Necessary Disposal Paperwork L->M

Caption: Disposal workflow for this compound.

References

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